Diisononyl phthalate
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(7-methyloctyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 | |
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InChI Key |
HBGGXOJOCNVPFY-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |
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Molecular Formula |
C26H42O4 | |
| Record name | DI-ISONONYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID60860420 | |
| Record name | Bis(7-methyloctyl) phthalate | |
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Molecular Weight |
418.6 g/mol | |
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Physical Description |
Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid; Other Solid, Viscous oily liquid; [ICSC], OILY VISCOUS LIQUID. | |
| Record name | DI-ISONONYL PHTHALATE | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |
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Boiling Point |
172 °F at 760 mmHg (USCG, 1999), BP: 252 °C at 5 mm Hg, at 0.7kPa: 244-252 °C | |
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Flash Point |
greater than 200 °F (NTP, 1992), 221 °C c.c. | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 0.2 mg/L at 20 °C, Soluble in acetone, methanol, benzene, ethyl ether, Solubility in water, g/100ml at 20 °C: | |
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Density |
0.972 g/cu m at 20 °C/20 °C, Relative density (water = 1): 0.98 | |
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Vapor Pressure |
0.00000054 [mmHg], 5.4X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |
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Impurities |
Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/ | |
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Color/Form |
Colorless liquid | |
CAS No. |
28553-12-0, 68515-48-0, 20548-62-3 | |
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| Record name | 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich | |
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| Record name | DIISONONYLPHTHALATE | |
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Melting Point |
-48 °C, -43 °C | |
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Foundational & Exploratory
Diisononyl Phthalate: A Comprehensive Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisononyl phthalate (DINP) is a complex mixture of isomeric compounds primarily used as a plasticizer in a wide array of flexible polyvinyl chloride (PVC) products.[1] As a high-molecular-weight phthalate, its physical and chemical characteristics are critical determinants of its industrial applications, environmental fate, and toxicological profile. This technical guide provides an in-depth overview of the core chemical and physical properties of DINP, detailed experimental protocols for their determination, and an exploration of its metabolic pathways.
Chemical and Physical Properties of this compound
The chemical and physical properties of this compound are summarized in the tables below. It is important to note that DINP is not a single chemical entity but a mixture of C9-branched alkyl esters of phthalic acid. This isomeric complexity can lead to ranges in reported values for its physical properties.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₆H₄₂O₄ | [2] |
| Molar Mass | 418.61 g/mol | [2] |
| CAS Number | 28553-12-0, 68515-48-0 | [3] |
| Appearance | Clear, colorless, oily, viscous liquid | [2] |
| Odor | Slight ester odor |
Table 2: Physical Properties of this compound
| Property | Value | Temperature (°C) | Pressure | Reference(s) |
| Melting Point | -48 to -43 °C | N/A | Atmospheric | |
| Boiling Point | > 400 °C | N/A | Atmospheric | |
| Density | 0.97578 g/cm³ | 20 | Atmospheric | |
| Vapor Pressure | 5.40 x 10⁻⁷ mmHg | 25 | N/A | |
| Water Solubility | 0.00061 mg/L | 20 | N/A | |
| Viscosity (Dynamic) | 77.6 cP | 20 | N/A | |
| log Kow | 8.8 | N/A | N/A |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like DINP is guided by standardized protocols to ensure reproducibility and comparability of data. The following are detailed methodologies for key experiments based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Workflow for Physicochemical Property Determination
The logical flow for characterizing a substance like DINP involves a series of standardized tests.
Caption: General experimental workflow for physicochemical characterization.
Melting Point/Melting Range (OECD Guideline 102)
This method determines the temperature at which a substance transitions from a solid to a liquid state.
-
Apparatus: Capillary tube apparatus with a heated bath (e.g., silicone oil) and a calibrated thermometer.
-
Procedure:
-
A small amount of finely powdered, dry DINP is packed into a capillary tube to a height of approximately 3 mm.
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The capillary tube is placed in the heating bath.
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The temperature is raised at a rate of approximately 3 K/min.
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The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range.
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Boiling Point (OECD Guideline 103)
This guideline describes methods to determine the temperature at which the vapor pressure of a liquid equals the atmospheric pressure. For a high-boiling point substance like DINP, methods such as differential thermal analysis or differential scanning calorimetry are suitable.
-
Apparatus: Differential Scanning Calorimeter (DSC) or Differential Thermal Analyzer (DTA).
-
Procedure (DSC):
-
A small, weighed amount of DINP is placed in a sample pan.
-
The sample and a reference pan are subjected to a controlled temperature program.
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The difference in heat flow between the sample and the reference is measured as a function of temperature.
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The onset temperature of the endothermic peak corresponding to boiling is determined as the boiling point.
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Vapor Pressure (OECD Guideline 104)
For substances with very low vapor pressure like DINP, the gas saturation method is appropriate.
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Apparatus: A system for passing a known volume of an inert gas through or over the surface of the DINP sample at a controlled temperature, followed by a trapping system to collect the vaporized substance.
-
Procedure:
-
A stream of inert gas (e.g., nitrogen) is passed over the DINP sample at a sufficiently slow rate to ensure saturation.
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The vaporized DINP is collected in a suitable trap (e.g., a cold trap or a sorbent tube).
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The amount of trapped DINP is quantified using an appropriate analytical method (e.g., gas chromatography).
-
The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.
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Water Solubility (OECD Guideline 105)
Due to the very low water solubility of DINP, the column elution method is recommended.
-
Apparatus: A column packed with an inert support material coated with an excess of DINP, a pump to deliver a constant flow of water, and a system for collecting and analyzing the eluate.
-
Procedure:
-
Water is pumped through the column at a slow, constant flow rate.
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The eluate is collected in fractions.
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The concentration of DINP in each fraction is determined by a sensitive analytical method (e.g., HPLC or GC-MS).
-
A plateau in the concentration of successive fractions indicates that saturation has been reached, and this concentration is taken as the water solubility.
-
Viscosity (ASTM D445 / OECD Guideline 114)
The kinematic viscosity of transparent liquids like DINP can be determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid.
-
Apparatus: Calibrated glass capillary viscometer, a constant temperature bath, and a timer.
-
Procedure:
-
The viscometer is charged with the DINP sample.
-
The viscometer is placed in the constant temperature bath until the sample reaches the test temperature.
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The time taken for the liquid to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
The dynamic viscosity is obtained by multiplying the kinematic viscosity by the density of DINP at the same temperature.
-
Partition Coefficient (n-octanol/water) (OECD Guideline 107/117)
For highly hydrophobic substances like DINP, the HPLC method (OECD 117) is often more practical than the shake-flask method (OECD 107). This method determines the partition coefficient based on the retention time in a reversed-phase HPLC system.
-
Apparatus: High-Performance Liquid Chromatograph (HPLC) with a suitable reversed-phase column and a UV detector.
-
Procedure:
-
A series of reference compounds with known log Kow values are injected into the HPLC system, and their retention times are determined.
-
A calibration curve of log (retention time) versus log Kow is constructed.
-
The DINP sample is injected under the same conditions, and its retention time is measured.
-
The log Kow of DINP is determined from its retention time using the calibration curve.
-
Metabolic Pathways and Signaling
Upon absorption, this compound undergoes metabolic transformation. The primary metabolic pathway involves hydrolysis to its monoester, mono-isononyl phthalate (MINP), which is then further metabolized through oxidation. These metabolites are more water-soluble and are subsequently excreted, primarily in the urine.
Some phthalate monoesters, including metabolites of DINP, have been shown to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. The activation of PPARα by phthalate metabolites is a proposed mechanism for some of their observed biological effects.
Caption: Simplified metabolic pathway and signaling of DINP.
Conclusion
This technical guide provides a comprehensive summary of the key chemical and physical properties of this compound, along with detailed experimental protocols for their determination. The data presented, sourced from reputable databases and standardized methodologies, offers a valuable resource for researchers, scientists, and professionals in drug development. A fundamental understanding of these properties is essential for assessing the behavior, potential applications, and toxicological implications of DINP. The elucidation of its metabolic pathways and interaction with signaling molecules such as PPARα highlights the importance of further research into its biological activity.
References
Diisononyl phthalate mechanism of action in biological systems
An In-depth Technical Guide on the Core Mechanism of Action of Diisononyl Phthalate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DINP) is a high-production-volume plasticizer utilized in a wide array of consumer products. Its widespread use has led to ubiquitous human exposure, raising concerns about its potential impact on biological systems. This technical guide provides a comprehensive overview of the current understanding of DINP's mechanism of action, with a focus on its molecular interactions and the signaling pathways it modulates. This document synthesizes findings from in vivo and in vitro studies to elucidate DINP's effects on hepatic, reproductive, and immune functions. Particular attention is given to its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, its influence on the nuclear factor-kappa B (NF-κB) signaling cascade, and its activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the biological effects of phthalates and other endocrine-disrupting chemicals.
Introduction
This compound (DINP) is not a single chemical entity but a complex mixture of C8 and C9 branched-chain isomers[1]. Due to its low volatility and high permanence, it is extensively used to impart flexibility to polyvinyl chloride (PVC) products[2]. Human exposure occurs through ingestion, inhalation, and dermal contact. Upon entering the body, DINP is rapidly metabolized to its monoester, monoisononyl phthalate (MINP), and further oxidized metabolites, which are the primary bioactive forms[1][2][3]. This guide delves into the molecular mechanisms through which DINP and its metabolites interact with cellular components to elicit a range of biological responses.
Core Mechanisms of Action and Signaling Pathways
The biological effects of DINP are multifaceted, arising from its ability to interact with multiple cellular signaling pathways. The primary mechanisms identified to date involve the activation of nuclear receptors and the modulation of key inflammatory and cell survival pathways.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
A predominant mechanism of action for DINP, particularly in the liver, is the activation of PPARα, a nuclear receptor that regulates lipid metabolism and inflammatory responses.
-
Mechanism of Activation: The monoester metabolite of DINP, MINP, is a moderately strong activator of PPARα. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.
-
Downstream Effects: Activation of PPARα by DINP in rodents leads to a cascade of events including:
-
Increased peroxisomal β-oxidation of fatty acids.
-
Hepatocyte proliferation.
-
Increased liver weight.
-
In chronic high-dose exposures in rodents, these effects can culminate in the development of liver tumors. It is important to note that humans are considered less responsive to the peroxisome proliferative effects of compounds like DINP compared to rodents.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
DINP has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation and immune responses.
-
Mechanism of Activation: In the context of allergic inflammation, DINP exposure can lead to the activation of NF-κB. This is often preceded by an increase in oxidative stress. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory signals trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.
-
Downstream Effects: Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. In studies on allergic dermatitis and asthma, DINP-induced NF-κB activation has been linked to:
-
Increased production of thymic stromal lymphopoietin (TSLP).
-
Enhanced Th2 cytokine responses.
-
Aggravation of allergic inflammation.
-
Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway
DINP exposure has been demonstrated to activate the PI3K/Akt pathway, which is a key regulator of cell survival, proliferation, and growth.
-
Mechanism of Activation: The precise upstream activators of PI3K in response to DINP are still under investigation. However, once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).
-
Downstream Effects: Activated Akt can then phosphorylate a multitude of downstream targets, leading to various cellular responses. In the context of DINP-induced allergic airway inflammation, activation of the PI3K/Akt pathway has been associated with:
-
Increased NF-κB translocation.
-
Enhanced Th2 cytokine expression.
-
Promotion of allergic airway responses.
-
Quantitative Data on DINP's Biological Effects
The biological effects of DINP are dose-dependent. The following tables summarize key quantitative data from in vivo studies, providing No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) for various endpoints.
Table 1: Hepatic Effects of DINP in Rodents
| Species/Sex | Duration | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference(s) |
| Rat (Male) | 2 years | Increased liver weight, enzyme changes | 88 | 358 | |
| Rat (Female) | 2 years | Increased liver weight, enzyme changes | 108 | 442 | |
| Mouse (Male) | Chronic | Liver tumors | 359 | >700 | |
| Mouse (Female) | Chronic | Liver tumors | 112 | 336 | |
| Mouse (Male) | 28 days (dermal) | Oxidative stress | <20 | 20 |
Table 2: Reproductive and Developmental Effects of DINP in Rodents
| Species | Exposure Period | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference(s) |
| Rat | Gestation | Maternal toxicity | 200 | 1000 | |
| Rat | Gestation | Fetal skeletal variations | 500 | 1000 | |
| Rat | Two-generation | Fertility | 622 | Not established | |
| Rat | Two-generation | Decreased pup weight | Not established | 159-395 | |
| Mouse | 2 years | Decreased testes weight | 275 | 742 | |
| Rat | Gestation/Lactation | Multinucleated germ cells | - | 3800 ppm (diet) | |
| Rat | Gestation/Lactation | Leydig cell aggregates | - | 11,400 ppm (diet) | |
| Rat | Gestation/Lactation | Reduced anogenital distance | - | 11,400 ppm (diet) |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of DINP's mechanism of action.
In Vivo Rodent Studies
-
Objective: To assess the systemic effects of DINP, including hepatic, reproductive, and developmental toxicity.
-
Animal Model: Typically, Sprague-Dawley or Wistar rats, and B6C3F1 or Balb/c mice are used.
-
Dosing Regimen: DINP is commonly administered via oral gavage or in the diet. Doses can range from a few mg/kg bw/day to over 1000 mg/kg bw/day, depending on the study's objective (e.g., acute vs. chronic toxicity).
-
Experimental Workflow:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Group Assignment: Animals are randomly assigned to control and treatment groups.
-
Dosing: DINP is administered for the specified duration (e.g., 28 days for sub-acute studies, 2 years for chronic/carcinogenicity studies).
-
Monitoring: Body weight, food consumption, and clinical signs of toxicity are monitored regularly.
-
Sample Collection: At the end of the study, blood, urine, and tissues (e.g., liver, kidneys, reproductive organs) are collected for analysis.
-
Analysis:
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination.
-
Biochemical Analysis: Serum and tissue homogenates are analyzed for relevant biomarkers (e.g., liver enzymes, hormone levels).
-
Gene and Protein Expression: Techniques like qPCR and Western blotting are used to measure the expression of target genes and proteins.
-
-
PPARα Luciferase Reporter Assay
-
Objective: To quantify the activation of PPARα by DINP or its metabolites in vitro.
-
Principle: This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of a promoter containing PPREs. Activation of PPARα leads to the expression of luciferase, which can be quantified by measuring light emission.
-
Methodology:
-
Cell Seeding: Reporter cells (e.g., HepG2-tet-off-hPPARα-Luc) are seeded into a 96-well plate.
-
Compound Treatment: Cells are treated with various concentrations of DINP, MINP, or a known PPARα agonist (positive control) for 22-24 hours.
-
Cell Lysis: The culture medium is removed, and a lysis buffer is added to release the cellular contents, including luciferase.
-
Luciferase Reaction: A luciferase substrate is added to the cell lysate.
-
Luminescence Measurement: The light produced by the luciferase reaction is measured using a luminometer. The intensity of the light is proportional to the level of PPARα activation.
-
NF-κB Translocation Assay
-
Objective: To visualize and quantify the translocation of NF-κB from the cytoplasm to the nucleus upon DINP treatment.
-
Principle: This assay typically uses immunofluorescence microscopy to detect the subcellular localization of the p65 subunit of NF-κB.
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., macrophages, HeLa cells) are cultured on coverslips and treated with DINP or a known NF-κB activator (e.g., TNF-α) for a specified time.
-
Fixation and Permeabilization: Cells are fixed with a cross-linking agent (e.g., formaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.
-
Immunostaining: Cells are incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye (e.g., DAPI).
-
Imaging: The stained cells are visualized using a fluorescence or confocal microscope.
-
Quantification: Image analysis software is used to quantify the fluorescence intensity of p65 in the nucleus and cytoplasm, allowing for the determination of the nuclear-to-cytoplasmic ratio as a measure of translocation.
-
Western Blot for Phospho-Akt
-
Objective: To detect and quantify the phosphorylation (activation) of Akt in response to DINP exposure.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses antibodies to detect the specific protein of interest (in this case, phosphorylated Akt).
-
Methodology:
-
Cell/Tissue Lysis: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of Akt (e.g., anti-phospho-Akt Ser473).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system. The intensity of the band corresponds to the amount of phosphorylated Akt. The membrane is often stripped and re-probed for total Akt as a loading control.
-
Conclusion
The mechanism of action of this compound in biological systems is complex, involving interactions with multiple signaling pathways. The activation of PPARα is a key event in DINP-induced liver toxicity in rodents. Furthermore, DINP's ability to modulate NF-κB and PI3K/Akt signaling pathways provides a molecular basis for its effects on the immune system and its potential to exacerbate allergic inflammatory conditions. The dose-response relationships highlighted in this guide underscore the importance of considering exposure levels when assessing the potential health risks of DINP. The experimental protocols described provide a foundation for further research into the nuanced biological effects of this widely used plasticizer. A continued investigation into these and other potential mechanisms is crucial for a comprehensive understanding of DINP's impact on human health and for the informed development of public health policies.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Absorption, disposition and metabolism of di-isononyl phthalate (DINP) in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predictability of human pharmacokinetics of this compound (DINP) using chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Carcinogenicity and Reproductive Toxicity of Diisononyl Phthalate (DINP)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diisononyl phthalate (DINP) is a high molecular weight phthalate ester used predominantly as a plasticizer in polyvinyl chloride (PVC) products.[1] Its potential health effects, particularly concerning carcinogenicity and reproductive toxicity, have been the subject of extensive research and regulatory evaluation. This technical guide provides a comprehensive overview of the toxicological profile of DINP, focusing on its carcinogenic and reproductive effects. It synthesizes data from key animal studies, details experimental methodologies, and illustrates the primary mechanisms of action through signaling pathway diagrams. The information is intended to serve as a detailed resource for researchers and professionals in toxicology and drug development.
Carcinogenicity of this compound (DINP)
The carcinogenic potential of DINP has been investigated in several long-term animal bioassays, primarily in rats and mice. While no epidemiology studies have directly linked DINP exposure to cancer in humans, animal studies have shown evidence of carcinogenicity at specific sites.[1]
Summary of Animal Carcinogenicity Studies
Chronic dietary exposure to DINP has been associated with an increased incidence of certain tumors in rodents.[1][2] In Fischer 344 and Sprague-Dawley rats, statistically significant increases in mononuclear cell leukemia (MNCL) and kidney renal tubule cell tumors have been observed.[1] In B6C3F1 mice, exposure to DINP has resulted in increased incidences of liver tumors (hepatocellular adenomas and carcinomas).
Table 1: Summary of Key Carcinogenicity Findings for DINP in Rodents
| Species/Strain | Exposure Route | Dose Levels | Key Tumor Findings | Reference |
| Fischer 344 Rats | Dietary | 0.05%, 0.15%, 0.6%, 1.2% | Increased incidence of mononuclear cell leukemia (spleen); Increased incidence of renal tubule cell adenomas and carcinomas (males). | |
| Sprague-Dawley Rats | Dietary | Not specified | Increased incidence of mononuclear cell leukemia. | |
| B6C3F1 Mice | Dietary | 0.015%, 0.06%, 0.12% | Increased incidence of hepatocellular adenomas and carcinomas. |
Mechanisms of Carcinogenicity
The mechanisms underlying DINP-induced carcinogenicity in rodents are considered to be complex and likely involve non-genotoxic pathways.
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: The primary mechanism for liver tumors in rodents is believed to be the activation of PPARα. DINP, like other peroxisome proliferators, activates PPARα, leading to a cascade of events including hepatocyte proliferation, which in chronic studies can lead to tumor formation. This pathway's relevance to humans is debated, as human PPARα activation response is significantly weaker than in rodents.
-
Other Receptor Activation: DINP has also been shown to activate the human constitutive androstane receptor (CAR) and pregnane X receptor (PXR), which are involved in the metabolism of xenobiotics and may contribute to liver effects.
-
Inhibition of Gap Junction Intercellular Communication (GJIC): DINP has been shown to inhibit GJIC in the liver of rats and mice. Disruption of this cellular communication pathway is considered a potential non-genotoxic mechanism of carcinogenesis.
-
Genotoxicity: DINP is generally considered not to be genotoxic. It has tested negative for gene mutations, although some in vitro cell transformation assays have shown mixed or positive results.
Experimental Protocol: NTP-Style Rodent Carcinogenicity Bioassay
The following protocol is a generalized representation of a chronic dietary carcinogenicity study, such as those conducted for the National Toxicology Program (NTP).
Objective: To assess the carcinogenic potential of DINP following long-term dietary administration in rodents.
Test Species: Fischer 344 (F344) rats and B6C3F1 mice, 50 animals/sex/group.
Administration:
-
Vehicle: Control groups receive the basal diet.
-
Test Substance: DINP is mixed into the feed at various concentrations (e.g., 0, 1500, 6000, 12000 ppm).
-
Dosing Period: Animals are administered the treated feed for up to 104 weeks, starting at approximately 6 weeks of age.
In-life Observations:
-
Clinical Signs: Animals are observed twice daily for signs of toxicity.
-
Body Weight: Body weights are recorded weekly for the first 13 weeks and monthly thereafter.
-
Food Consumption: Food consumption is measured weekly.
Terminal Procedures:
-
Necropsy: At the end of the 104-week period, all surviving animals are euthanized. A complete gross necropsy is performed on all animals, including those that die prematurely.
-
Histopathology: A comprehensive list of tissues from all animals is collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin. Tissues are examined microscopically by a qualified pathologist.
Statistical Analysis: The incidence of neoplasms and non-neoplastic lesions are analyzed to determine whether they are related to the administration of the test substance. Survival rates are also analyzed.
Carcinogenicity Signaling Pathway Diagram
The diagram below illustrates the proposed primary signaling pathway for DINP-induced hepatocarcinogenesis in rodents.
References
Diisononyl Phthalate Metabolites: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisononyl phthalate (DINP) is a high-production-volume plasticizer used extensively in a wide array of consumer products. Human exposure is widespread, leading to the formation of various metabolites with potential biological activity. This technical guide provides an in-depth overview of the primary and secondary metabolites of DINP, their known biological effects, and the experimental methodologies used to assess their activity. The primary biological activities of DINP metabolites include the activation of peroxisome proliferator-activated receptors (PPARs) and anti-androgenic effects. This document summarizes the current state of knowledge, presents quantitative data in a structured format, details key experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts in this area.
Metabolism of this compound (DINP)
DINP is not a single compound but a complex mixture of branched-chain dialkyl phthalate isomers. Upon entering the body, DINP undergoes a two-phase metabolic process.
Phase I Metabolism: The initial step involves the hydrolysis of the diester to its monoester metabolite, monoisononyl phthalate (MINP). This reaction is catalyzed by carboxylesterases. MINP is considered the primary metabolite. Subsequently, MINP undergoes further oxidation to form several secondary metabolites. The major oxidative metabolites identified in urine are:
-
Mono(hydroxyisononyl) phthalate (MHINP)
-
Mono(oxoisononyl) phthalate (MOINP)
-
Mono(carboxyisooctyl) phthalate (MCIOP)
Phase II Metabolism: In the second phase, these metabolites, particularly the oxidized forms, can be conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in the urine. Studies have shown that MOINP is predominantly excreted in its glucuronidated form, while MCIOP is mainly excreted as a free species. MHINP is excreted in both free and glucuronidated forms[1][2].
The following diagram illustrates the metabolic pathway of DINP.
Biological Activity of DINP Metabolites
The metabolites of DINP have been shown to exert biological effects, primarily through interaction with nuclear receptors. The two most studied activities are the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and anti-androgenic effects.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Phthalate monoesters are known to be agonists of PPARs, a family of nuclear receptors that play crucial roles in lipid metabolism and inflammation. The primary metabolite of DINP, MINP, has been shown to activate both PPARα and PPARγ.
The activation of PPARα by DINP and its metabolites is of particular interest as it is linked to peroxisome proliferation in rodents, a key event in a mode of action for liver tumors in these species. The relevance of this pathway to humans is a subject of ongoing research, as humans are generally less responsive to PPARα agonists than rodents.
The following diagram illustrates the general signaling pathway of PPARα activation.
Anti-Androgenic Activity
DINP and its metabolites have been shown to exhibit anti-androgenic properties, meaning they can interfere with the function of androgens like testosterone. This can occur through various mechanisms, including the inhibition of testosterone synthesis and antagonism of the androgen receptor (AR).
Studies have demonstrated that DINP can inhibit the androgen receptor, with a reported IC50 value of 0.068 µM in a yeast-based assay[1]. The anti-androgenic activity of the individual metabolites is an area of active investigation.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of DINP and its primary metabolite, MINP. Data for the secondary oxidative metabolites (MHINP, MOINP, MCIOP) are limited in the current literature.
Table 1: PPAR Activation by DINP Metabolites
| Metabolite | Receptor | Species | Assay System | Effective Concentration (EC50) | Reference |
| MINP | PPARα | Mouse | 3T3-L1 cell trans-activation | ≥3 µM (activation observed) | Bility et al., 2004 |
| MINP | PPARα | Human | 3T3-L1 cell trans-activation | ≥10 µM (activation observed) | Bility et al., 2004 |
| MINP | PPARγ | Mouse | 3T3-L1 cell trans-activation | 3 µM (activation observed) | Bility et al., 2004 |
| MINP | PPARγ | Human | 3T3-L1 cell trans-activation | 30 µM (activation observed) | Bility et al., 2004 |
Table 2: Anti-Androgenic Activity of DINP
| Compound | Receptor/Assay | Assay System | Inhibitory Concentration (IC50) | Reference |
| DINP | Androgen Receptor | Yeast Androgen Screen (YAS) | 0.068 µM | Czernych et al., 2017[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of DINP metabolite biological activity.
PPARα Trans-Activation Luciferase Reporter Assay
This in vitro assay is used to determine if a chemical can activate the PPARα receptor, leading to the transcription of a reporter gene (luciferase).
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Maintain a suitable mammalian cell line (e.g., COS-1 or HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Transfection: Seed cells in multi-well plates. Co-transfect the cells using a lipid-based transfection reagent with three plasmids:
-
An expression vector for human or rodent PPARα.
-
A reporter plasmid containing multiple copies of a peroxisome proliferator response element (PPRE) upstream of a firefly luciferase gene.
-
A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: After allowing for transfection and cell recovery, replace the medium with a medium containing various concentrations of the DINP metabolite to be tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARα agonist like Wy-14,643).
-
Incubation: Incubate the cells for 24 to 48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity for each treatment group relative to the vehicle control. Determine the EC50 value from the dose-response curve.
Competitive Androgen Receptor (AR) Binding Assay
This in vitro assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Experimental Workflow:
Detailed Methodology:
-
Preparation of Cytosol: Prepare cytosol containing the androgen receptor from the ventral prostates of rats.
-
Incubation: In a multi-well plate, incubate the prepared cytosol with a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881) and increasing concentrations of the DINP metabolite being tested. Include a vehicle control, a positive control (e.g., unlabeled R1881), and a non-specific binding control (excess unlabeled androgen).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. A common method is the use of a hydroxylapatite slurry, which binds the receptor-ligand complex.
-
Quantification of Radioactivity: Wash the hydroxylapatite pellets to remove unbound radioligand. Elute the bound radioligand and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent specific binding of the radiolabeled androgen at each concentration of the test compound. Plot the percent inhibition of binding versus the log of the test compound concentration to generate a dose-response curve and determine the IC50 value.
H295R Steroidogenesis Assay
This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones, including testosterone.
Detailed Methodology:
-
Cell Culture: Culture H295R cells in a suitable medium supplemented with serum and other growth factors.
-
Exposure: Seed the cells in multi-well plates and allow them to attach. Replace the medium with a fresh medium containing various concentrations of the DINP metabolite to be tested. Include a vehicle control and positive controls for induction (e.g., forskolin) and inhibition (e.g., prochloraz) of steroidogenesis.
-
Incubation: Incubate the cells for 48 hours.
-
Hormone Quantification: Collect the cell culture medium and quantify the concentration of testosterone (and other steroid hormones of interest) using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].
-
Cell Viability: Assess cell viability in the corresponding wells using a method such as the MTT assay to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
Data Analysis: Normalize the hormone concentrations to a measure of cell number or protein content. Compare the hormone levels in the treated groups to the vehicle control to determine if the test compound stimulates or inhibits steroidogenesis.
Conclusion
The metabolites of DINP, particularly the primary monoester MINP, exhibit biological activity through the activation of PPARs and anti-androgenic effects. The secondary oxidative metabolites, MHINP, MOINP, and MCIOP, are major urinary products of DINP exposure, but their specific biological activities and potencies require further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the mechanisms of action and potential health implications of these widely prevalent environmental contaminants. Future research should focus on obtaining quantitative dose-response data for the individual oxidative metabolites to enable a more comprehensive risk assessment.
References
A Technical Guide to Human Exposure Routes and Sources of Diisononyl Phthalate (DINP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisononyl phthalate (DINP) is a high molecular weight phthalate ester predominantly used as a plasticizer in polyvinyl chloride (PVC) products to impart flexibility and durability. Due to its widespread use and non-covalent bonding within polymer matrices, DINP can be released into the environment, leading to ubiquitous human exposure. Understanding the primary sources and routes of this exposure is critical for assessing potential health risks and developing strategies for mitigation. This technical guide provides a comprehensive overview of the major sources of DINP, details the primary routes of human exposure—ingestion, inhalation, and dermal contact—and presents quantitative data from biomonitoring and environmental studies. Furthermore, it outlines the key experimental protocols used for the detection and quantification of DINP and its metabolites in various matrices.
Primary Sources of this compound
DINP is a complex mixture of isomers used extensively in a variety of consumer, commercial, and industrial applications.[1] Its primary function is as a plasticizer in PVC, but it is also found in non-PVC materials.[2][3]
Key sources include:
-
Polyvinyl Chloride (PVC) Products: DINP is a major component in flexible PVC. Products include vinyl flooring, wire and cable insulation, gloves, garden hoses, and materials for automobile interiors.[2][3]
-
Building Materials: Beyond flooring, DINP is used in roofing membranes, wall coverings, and self-adhesive films.
-
Adhesives, Sealants, Paints, and Coatings: DINP is utilized in some formulations of inks, pigments, adhesives, sealants, paints, and lacquers.
-
Food Contact Materials: While regulations have been implemented to limit its use, DINP may be found in materials used for food processing and packaging, such as PVC tubing, conveyor belts, and lid gaskets for glass jars.
-
Toys and Childcare Articles: Historically used in toys, its application in products for young children that can be placed in the mouth is now heavily restricted in many regions, including the US and EU, to levels typically below 0.1% by weight.
-
Clothing and Textiles: DINP is used in the production of synthetic leather, coated fabrics, and rain gear.
Human Exposure Routes
Human exposure to DINP is widespread, occurring through multiple pathways. The primary routes are oral ingestion and inhalation, with dermal contact considered a lesser contributor for the general population.
Oral Ingestion
Oral ingestion is considered the most significant route of DINP exposure for the general population. This occurs via two main vectors:
-
Dietary Intake: DINP can migrate from food packaging and processing equipment into foodstuffs, particularly those with high-fat content. A fasting study demonstrated that urinary levels of high molecular weight phthalate metabolites, including those of DINP, declined rapidly by 5-10 times within 24 hours, strongly suggesting diet is a primary driver of exposure.
-
Indoor Dust Ingestion: DINP is semi-volatile and can be gradually released from consumer products into the indoor environment, where it adsorbs onto dust particles. Ingestion of this contaminated dust, through hand-to-mouth contact, is a particularly important exposure pathway for infants and young children. Phthalates as a class are found in the highest concentrations in indoor dust compared to other measured consumer product chemicals.
Inhalation
Inhalation of airborne DINP is another significant exposure route, especially in indoor and occupational settings. DINP released from products can exist in the air as vapor or attached to particulate matter. Unprotected workers in environments where DINP is used in spray-applied adhesives, sealants, or coatings may be at risk from inhaling high concentrations of DINP in mist.
Dermal Contact
Dermal absorption of DINP is generally considered to be low compared to other routes. However, direct and prolonged contact with DINP-containing products can contribute to overall body burden.
Occupational Exposure
Workers in industries that manufacture or process PVC are exposed to substantially higher levels of DINP than the general population. Studies of workers in PVC film manufacturing and compounding facilities have shown urinary metabolite concentrations that are six to tenfold higher than those in adults from the general population.
Quantitative Exposure Data
Biomonitoring, primarily through the analysis of urinary metabolites, is the most reliable method for assessing human exposure to DINP. The data is typically presented as concentrations in urine, often adjusted for creatinine to account for urine dilution.
Table 1: Occupational Exposure to DINP (Urinary Metabolite Concentrations)
| Population Studied | Metabolite Measured | Matrix | Geometric Mean (GM) Concentration | Notes | Reference |
| PVC Film Workers (Task using DINP, n=7) | MCiOP¹ | Urine | 25.2 µg/g creatinine | End-shift samples. | |
| PVC Film Workers (Shift where DINP was used, n=11) | MCiOP¹ | Urine | 17.7 µg/g creatinine | End-shift samples. | |
| PVC Compounding Workers (n=12) | MCiOP¹ | Urine | 4.80 µg/g creatinine | End-shift samples. | |
| Coated Textile Workers (n=8) | cx-MiOP² | Urine | Range: 6.9 to 33.2 µg/L | One extruder operator showed levels exceeding the non-occupationally exposed population. | |
| Plastic Manufactory Workers (Slovakia, n=37) | MiNP³ | Urine | Median: 13.65 µg/L | Compared to a median of 13.26 µg/L in the general population (n=144). The difference was on the border of statistical significance (p=0.07). |
¹MCiOP: mono-carboxy-isooctyl phthalate ²cx-MiOP: a secondary oxidized monoester metabolite of DINP ³MiNP: mono-isononyl phthalate (primary metabolite)
Experimental Protocols for Exposure Assessment
The accurate quantification of DINP exposure requires robust analytical methodologies, particularly due to the "phthalate blank problem"—the ubiquitous presence of phthalates in laboratory environments, which can lead to sample contamination.
Human Biomonitoring
4.1.1 Sample Collection and Biomarker Selection
-
Matrix: Urine is the preferred biological matrix for DINP exposure assessment because phthalates are rapidly metabolized and excreted, preventing accumulation in the body.
-
Biomarkers: Measuring urinary metabolites is favored over measuring the parent DINP compound to minimize errors from external contamination. Secondary oxidative metabolites, such as mono-carboxy-isooctyl phthalate (MCiOP), hydroxylated mono-isononyl phthalate (OH-MINP), and oxidized mono-isononyl phthalate (oxo-MINP), are considered more sensitive and reliable biomarkers than the primary hydrolytic monoester, mono-isononyl phthalate (MINP). MINP is often found at very low concentrations, frequently below the analytical limit of detection.
4.1.2 Sample Preparation
-
Enzymatic Hydrolysis: A critical first step for urine samples is enzymatic deconjugation, typically using β-glucuronidase from Helix pomatia. This process cleaves the glucuronic acid moiety from the phase II metabolites, allowing for the measurement of the total (free + conjugated) metabolite concentration.
-
Extraction: Following hydrolysis, the metabolites are extracted from the urine matrix. Solid-phase extraction (SPE) is a commonly used technique that provides efficient cleanup and concentration of the analytes.
-
Derivatization (for GC-MS): If gas chromatography-mass spectrometry is used, the extracted metabolites may be derivatized (e.g., methylated with diazomethane) to increase their volatility for analysis.
4.1.3 Instrumental Analysis
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the state-of-the-art technique for analyzing phthalate metabolites. It offers high sensitivity and specificity, allowing for the direct analysis of the extracted metabolites without derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a widely used and reliable technique for phthalate metabolite analysis.
Environmental Sample Analysis (Food & Dust)
4.2.1 Sample Collection and Storage
-
To avoid contamination, samples should be collected and stored in containers known to be free of phthalates (e.g., glass). The original food packaging should be used for storage when possible.
4.2.2 Sample Preparation
-
Extraction: For solid foods, phthalates are often extracted along with fats using solvents like dichloromethane or hexane mixtures. A more selective extraction can be achieved with acetonitrile, in which fats are less soluble.
-
Fat Removal/Cleanup: For high-fat food samples, a cleanup step is essential to remove interfering lipids. Gel permeation chromatography (GPC) is a common and effective method for this purpose.
4.2.3 Instrumental Analysis
-
GC-MS: This is the primary technique for measuring phthalates in food samples.
-
LC-MS: For complex isomeric mixtures like DINP, which can be difficult to separate chromatographically by GC, LC-MS can be an alternative.
Visualizations
Logical Pathway of Human Exposure to DINP
Caption: Primary sources of DINP release the chemical into environmental media, leading to human exposure.
Experimental Workflow for DINP Biomonitoring
Caption: Standard laboratory workflow for the analysis of DINP metabolites in human urine samples.
References
An In-depth Technical Guide on the Bioaccumulation Potential of Diisononyl Phthalate (DINP) in Ecosystems
Audience: Researchers, scientists, and drug development professionals.
Abstract: Diisononyl phthalate (DINP) is a high-molecular-weight phthalate ester used extensively as a plasticizer in a wide array of PVC and non-PVC products.[1] Its widespread use leads to its release into the environment, necessitating a thorough understanding of its potential to bioaccumulate in ecosystems. This technical guide provides a comprehensive analysis of DINP's bioaccumulation potential, integrating quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. While DINP's high lipophilicity suggests a potential for bioaccumulation, extensive evidence demonstrates that it is readily metabolized and excreted by most organisms, leading to a generally low bioaccumulation potential. However, species-specific differences in metabolic capacity can result in varied bioaccumulation outcomes.
Environmental Fate and Metabolism
DINP is considered ubiquitous in various environmental media due to its release from industrial and consumer products.[1][2] Once in the environment, its fate is governed by its physicochemical properties. With low water solubility and a high octanol-water partition coefficient (log Kow >8), DINP tends to partition from water into sediment and soil.[3][4]
Despite its high log Kow, which typically suggests a high potential for bioaccumulation, DINP's actual accumulation in organisms is limited by rapid biotransformation. The primary metabolic pathway involves two phases:
-
Phase I Metabolism: The parent DINP diester is rapidly hydrolyzed in the gastrointestinal tract to its monoester, mono-isononyl phthalate (MINP).
-
Phase II Metabolism: The primary metabolite, MINP, undergoes extensive oxidation in the liver to form secondary, more water-soluble metabolites, such as mono-oxoisononyl phthalate (oxo-MiNP), mono-carboxyisooctyl phthalate (cx-MiNP), and mono-hydroxyisononyl phthalate (OH-MiNP).
These oxidized metabolites are more readily excreted, primarily in the urine, and do not bioaccumulate. This rapid metabolism and excretion is the key reason for the generally low bioaccumulation of DINP observed in many species.
Quantitative Bioaccumulation Data
The bioaccumulation potential of a chemical is quantified using metrics such as the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). The BCF measures uptake from water only, while the BAF includes uptake from all environmental sources, including diet.
While empirical data for DINP is somewhat limited, available studies and assessments by regulatory bodies consistently point towards a low bioaccumulation potential in most aquatic and terrestrial organisms. However, some studies have reported higher BCF values in certain species, highlighting that metabolic capabilities can differ.
Table 1: Bioconcentration Factor (BCF) Data for DINP in Aquatic Organisms
| Species | Organism Type | BCF Value | Exposure Conditions | Reference |
|---|
| Not specified | Mollusc | 1844 | Static exposure, 61 mg/l | Solbakken et al. (1985) |
Note: The high BCF value reported for molluscs is an exception to the general trend and may reflect differences in metabolic capacity in invertebrates compared to fish.
Assessments by the U.S. Environmental Protection Agency (EPA) and Environment Canada conclude that DINP has low bioaccumulation and biomagnification potential.
Experimental Protocols for Bioaccumulation Assessment
The standard method for determining the bioaccumulation of chemicals in fish is the OECD Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure". This protocol provides a framework for measuring uptake and depuration kinetics.
Key Steps of the OECD 305 Protocol:
-
Acclimation: Healthy, juvenile fish of a recommended species (e.g., Zebrafish, Rainbow Trout) are acclimated to laboratory conditions.
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (DINP) for a defined period (e.g., 28 days). The exposure can be aqueous (substance dissolved in water) or dietary (substance mixed into food). For highly hydrophobic substances like DINP, the dietary exposure route is often preferred.
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean, substance-free medium for a further period, during which the elimination of the substance is monitored.
-
Sampling and Analysis: Fish and water (or food) samples are collected at regular intervals throughout both phases. The concentration of the test substance in the fish tissue is measured using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The BCF or Biomagnification Factor (BMF) is calculated from the concentrations in fish and the exposure medium (water or food) at steady-state. Uptake and depuration rate constants are also determined.
Influence on Biological Signaling Pathways
While DINP does not significantly bioaccumulate, it and its metabolites can interact with biological systems. Research has focused on its potential as an endocrine-disrupting chemical (EDC) and its role in inflammatory responses.
Endocrine System Interaction: Low molecular weight phthalates are known to disrupt androgen pathways. For DINP, a high molecular weight phthalate, the evidence is more complex. A comprehensive weight-of-evidence assessment concluded that DINP does not meet the criteria to be classified as an endocrine disruptor for estrogen, androgen, or steroidogenesis pathways. However, some studies suggest potential interactions. For example, computational models and in-vitro data indicate that long-chain phthalates like DINP can bind to Sex Hormone-Binding Globulin (SHBG), a plasma protein that regulates the bioavailability of androgens and estrogens. Such binding could potentially disrupt endocrine homeostasis. Furthermore, studies in fish have shown that DINP exposure can disrupt the hypothalamo-pituitary-gonadal (HPG) axis, altering levels of reproductive hormones like testosterone.
Inflammatory and Stress Pathways: Studies have linked DINP exposure to the aggravation of allergic responses, such as atopic march (the progression from eczema to asthma). This effect is reportedly mediated through the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). Activation of NF-κB leads to the production of pro-inflammatory cytokines like IL-33 and TSLP, driving allergic inflammation.
Conclusion
The bioaccumulation potential of this compound (DINP) in ecosystems is generally low. This is not due to a lack of exposure or low lipophilicity, but rather because most vertebrate species can rapidly metabolize the parent compound into more water-soluble metabolites that are efficiently excreted. This metabolic detoxification is a critical factor that mitigates the potential for biomagnification through the food web.
However, the following points must be considered:
-
Species Variability: Invertebrates, such as molluscs, may exhibit lower metabolic capacity, leading to higher bioaccumulation as indicated by a BCF of 1844.
-
Sub-lethal Effects: The absence of significant bioaccumulation does not preclude the possibility of biological effects. Transient concentrations of DINP and its metabolites may be sufficient to interact with signaling pathways, potentially leading to endocrine disruption in sensitive species or promoting inflammatory responses.
For researchers and drug development professionals, this indicates that while systemic accumulation of DINP may not be a primary concern, the potential for interaction with specific biological targets during its absorption and metabolism warrants consideration in toxicological and safety assessments. Standardized protocols like OECD 305 are essential for generating the reliable data needed to perform accurate risk assessments.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Diisononyl Phthalate from Environmental Samples
Abstract:
This document provides detailed application notes and standardized protocols for the extraction of diisononyl phthalate (DINP), a high-molecular-weight phthalate ester, from soil and water matrices. The methodologies outlined are intended for use by researchers, environmental scientists, and professionals in drug development and safety assessment. The protocols described include solid-phase extraction (SPE) for aqueous samples and ultrasonic-assisted extraction (UAE) for solid soil samples, followed by analysis using gas chromatography-mass spectrometry (GC-MS). These methods are crucial for monitoring the environmental fate of DINP, a compound of interest due to its widespread use as a plasticizer and potential endocrine-disrupting properties.
Introduction
This compound (DINP) is a complex mixture of isomeric chemical compounds widely used as a plasticizer in the manufacturing of polyvinyl chloride (PVC) products. Its extensive application leads to its release into the environment, where it can be found in various compartments, including water and soil. Due to potential health risks associated with phthalate exposure, robust and reliable methods for the extraction and quantification of DINP from environmental samples are essential for risk assessment and regulatory compliance.
The analytical determination of DINP presents challenges due to its existence as a complex mixture of isomers, which can result in an unresolved cluster of peaks in chromatographic analysis.[1] This necessitates the use of sensitive and selective analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS).[1][2]
This application note details two primary extraction methodologies: solid-phase extraction (SPE) for water samples and ultrasonic-assisted extraction (UAE) for soil samples. These methods have been selected for their efficiency, reproducibility, and relatively low solvent consumption compared to traditional techniques like liquid-liquid extraction (LLE) and Soxhlet extraction.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data for the extraction and analysis of this compound from water and soil samples based on various cited methodologies.
Table 1: Quantitative Data for DINP Extraction from Water Samples
| Method | Spiking Level | Recovery (%) | RSD (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Automated SPE (Disk) | Not Specified | 85-115 | <10 | Not Specified | Not Specified | |
| Automated SPE (Cartridge) | Not Specified | Low and Poor Reproducibility | >20 | Not Specified | Not Specified | |
| LLE-LVI-GC-MS | Not Specified | Not Specified | Not Specified | Not Specified | 45 ng/L |
Table 2: Quantitative Data for DINP Extraction from Soil and Sediment Samples
| Method | Matrix | Spiking Level | Recovery (%) | RSD (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Ultrasonic Extraction | Polymer | 74.5 µg/g | Not Specified | Not Specified | 3.46-10.10 µg/mL (GC/MS) | Not Specified | |
| Microwave-Assisted Extraction | Soil | 0.1 and 0.5 µg/g | 84-115 | <8 | 1.24-3.15 µg/L | Not Specified | |
| QuEChERS | Soil | Spiked | 70.00-117.90 | 0.67-4.62 | Not Specified | Not Specified |
Experimental Protocols
Extraction of this compound from Water Samples using Solid-Phase Extraction (SPE)
This protocol is based on automated SPE methodologies, which offer high efficiency and reproducibility for extracting phthalates from large-volume drinking water samples.
3.1.1. Materials and Reagents
-
Solid-Phase Extraction (SPE) C18 Disks or Cartridges
-
Automated SPE System (e.g., Thermo Scientific™ Dionex™ AutoTrace™ 280)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized Water (HPLC grade)
-
Nitrogen Gas (high purity)
-
Glassware (pre-cleaned by rinsing with acetone and hexane)
-
Sample Collection Bottles (glass, with PTFE-lined caps)
3.1.2. Protocol
-
Sample Preparation: Collect 1 L water samples in pre-cleaned glass bottles. If necessary, acidify the sample to pH < 2 with sulfuric acid to preserve the analytes.
-
SPE Cartridge/Disk Conditioning:
-
Rinse the SPE C18 cartridge or disk with 10 mL of ethyl acetate.
-
Follow with 10 mL of dichloromethane.
-
Then, flush with 10 mL of methanol.
-
Finally, equilibrate with 10 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading: Load the 1 L water sample onto the conditioned SPE cartridge/disk at a flow rate of 10-15 mL/min. An automated system can be programmed for this step.
-
Sorbent Drying: After the entire sample has passed through, dry the sorbent material by purging with nitrogen gas for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped analytes from the sorbent using 5-10 mL of ethyl acetate followed by 5-10 mL of dichloromethane. Collect the eluate in a clean collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen gas in a water bath set to 35-40°C.
-
Analysis: The concentrated extract is now ready for analysis by GC-MS.
Extraction of this compound from Soil Samples using Ultrasonic-Assisted Extraction (UAE)
This protocol utilizes ultrasonic waves to enhance the extraction of DINP from soil matrices, offering advantages such as shorter extraction times and reduced solvent consumption.
3.2.1. Materials and Reagents
-
Ultrasonic Bath or Probe Sonicator
-
Centrifuge and Centrifuge Tubes (glass or stainless steel)
-
Soxhlet Extraction Apparatus (for comparison, if desired)
-
n-Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)
-
Glass Wool
-
Rotary Evaporator or Nitrogen Evaporator
-
Glassware (pre-cleaned)
-
Mortar and Pestle or Soil Grinder
3.2.2. Protocol
-
Sample Preparation: Air-dry the soil sample to a constant weight. Remove any large debris such as rocks and roots. Homogenize the sample by grinding with a mortar and pestle.
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a glass centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).
-
-
Separation:
-
After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the soil particles from the solvent extract.
-
Carefully decant the supernatant into a clean collection flask.
-
-
Repeat Extraction: Repeat the extraction process (steps 2 and 3) on the soil residue two more times with fresh solvent. Combine all the supernatants.
-
Drying and Cleanup:
-
Pass the combined extract through a glass funnel containing glass wool and 10 g of anhydrous sodium sulfate to remove any residual water and fine particulates.
-
Rinse the sodium sulfate with a small amount of the extraction solvent and add it to the extract.
-
-
Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a nitrogen evaporator.
-
Analysis: The concentrated extract is ready for GC-MS analysis.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the extraction of DINP from water and soil samples.
Caption: Workflow for DINP extraction from water samples using SPE.
Caption: Workflow for DINP extraction from soil samples using UAE.
Concluding Remarks
The protocols detailed in this application note provide robust and efficient methods for the extraction of this compound from water and soil samples. The use of automated solid-phase extraction for water and ultrasonic-assisted extraction for soil offers significant advantages in terms of sample throughput, reproducibility, and reduced solvent consumption. Accurate quantification of DINP in environmental matrices is critical for assessing human and ecological exposure and for the development of effective risk management strategies. The successful application of these methods will contribute to a better understanding of the environmental fate and transport of this widely used plasticizer.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatography–UV Detection: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Analysis of Diisononyl Phthalate (DINP) in Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Diisononyl Phthalate (DINP), a common plasticizer, from various plastic matrices. The selection of an appropriate sample preparation technique is critical for accurate quantification and analysis. This document outlines four prevalent methods: Dissolution-Precipitation, Soxhlet Extraction, Ultrasonic-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Introduction
This compound (DINP) is a complex mixture of isomers used as a primary plasticizer in flexible polyvinyl chloride (PVC) and other polymers.[1] Due to its potential for migration from plastic products, accurate determination of its concentration is crucial for regulatory compliance and safety assessment. The choice of extraction method depends on factors such as the polymer matrix, required extraction efficiency, sample throughput, and available resources.
Comparative Summary of Extraction Techniques
The following table summarizes the quantitative data for the different extraction methods for DINP and other phthalates from plastic matrices. Recovery rates are a key indicator of method efficiency.
| Extraction Method | Polymer Matrix | Solvent(s) | Key Parameters | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference(s) |
| Dissolution-Precipitation | PVC | Tetrahydrofuran (THF) / Hexane | Shaking time: >30 min | >80 | <15 | [2] |
| Soxhlet Extraction | PVC | Dichloromethane | 16 hours, 60°C | 94 | Not specified | [3] |
| PVC | Diethyl ether | 6 hours | Not specified | Not specified | [2] | |
| Ultrasonic-Assisted Extraction | PVC | Dichloromethane | 2 hours | >80 | 0.6-19 | [4] |
| PVC | n-Hexane | Not specified | Increased by 18-29% with homogeneous-ultrasonic method | Not specified | ||
| Microwave-Assisted Extraction | Various Plastics | Dichloromethane | 80°C | >96 | Not specified | |
| PVC, PE, PP, etc. | Dichloromethane | 180°C, 15 min | 92.9 - 119.7 | <25 |
Experimental Protocols
Dissolution-Precipitation Method
This method is particularly effective for PVC matrices. It involves dissolving the polymer in a suitable solvent, followed by precipitation of the polymer matrix, leaving the plasticizer in the solution.
Materials:
-
Plastic sample (e.g., PVC), cryogenically milled or finely cut
-
Tetrahydrofuran (THF), analytical grade
-
Hexane, analytical grade
-
Sealable glass vials
-
Mechanical shaker
-
0.45 µm PTFE syringe filters
-
Autosampler vials for analysis
Protocol:
-
Weigh approximately 0.05 g of the prepared plastic sample into a sealable glass vial.
-
Add 5 mL of THF to the vial. For larger sample sizes, maintain a ratio of 10 mL THF per 0.1 g of sample.
-
Seal the vial and place it on a mechanical shaker. Shake for a minimum of 30 minutes to ensure complete dissolution of the polymer. For some materials, a longer shaking time of up to 2.5 hours may be necessary.
-
Precipitate the PVC polymer by adding 10 mL of hexane for every 5 mL of THF used.
-
Allow the polymer to settle for at least 5 minutes. Longer settling times may be required to prevent filter clogging.
-
Filter the THF/hexane solution through a 0.45 µm PTFE filter to remove the precipitated polymer.
-
Collect the filtrate for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Soxhlet Extraction Method
Soxhlet extraction is a classical and robust technique for the exhaustive extraction of analytes from solid matrices.
Materials:
-
Plastic sample, finely cut or powdered
-
Soxhlet extraction apparatus (thimble, extractor, condenser, and receiving flask)
-
Dichloromethane (DCM) or other suitable solvent, analytical grade
-
Heating mantle
-
Glass wool
-
Anhydrous sodium sulfate
Protocol:
-
Weigh 5-30 grams of the prepared plastic sample and place it in a Soxhlet extraction thimble.
-
Add a plug of glass wool to the top of the thimble to prevent the sample from floating.
-
Place the thimble inside the Soxhlet extractor.
-
Add the extraction solvent (e.g., 200 mL of dichloromethane) to the receiving flask.
-
Assemble the Soxhlet apparatus and connect it to a condenser with a circulating cooling water supply.
-
Heat the receiving flask using a heating mantle to initiate solvent evaporation and reflux.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool completely.
-
Remove the receiving flask containing the extract.
-
Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
-
The concentrated extract is now ready for GC-MS analysis.
References
Application Notes and Protocols for Diisononyl Phthalate (DINP) Analytical Standards and Reference Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of diisononyl phthalate (DINP) analytical standards and reference materials in various research and analytical applications.
This compound (DINP) and its Analytical Significance
This compound (DINP) is a complex mixture of branched-chain isomers of phthalic acid esters, primarily used as a plasticizer in polyvinyl chloride (PVC) products to enhance flexibility.[1][2] Due to its widespread use in consumer products such as flooring, cables, and toys, there is a growing concern about human exposure and its potential health effects.[3][4] Accurate and reliable analytical methods are crucial for monitoring DINP levels in various matrices, including food, environmental samples, and biological fluids, to ensure regulatory compliance and assess human exposure.
DINP has been associated with endocrine-disrupting properties and has been shown to potentially aggravate atopic march by activating NF-κB and p38 MAPK signaling pathways.[2] Furthermore, studies suggest that DINP exposure may disrupt decidual angiogenesis and placental development.
Analytical Standards and Certified Reference Materials
The use of high-purity analytical standards and certified reference materials (CRMs) is fundamental for accurate quantification of DINP. These materials are used for instrument calibration, method validation, and quality control.
Several suppliers offer DINP analytical standards and reference materials. It is essential to obtain a Certificate of Analysis (CoA) for each standard to verify its purity, concentration, and traceability.
Table 1: Commercially Available this compound (DINP) Analytical Standards and Certified Reference Materials
| Product Name | Supplier | CAS Number | Purity/Certified Value | Format | Intended Use |
| This compound | HPC Standards GmbH | 28553-12-0 | High-purity | Neat | Residue analysis in food and environmental samples |
| This compound (mixture of branched chain isomers) | CPAChem | 28553-12-0 | 99.9 ± 0.1 % | Neat | Certified Reference Material (CRM) |
| This compound (mixture of branched chain isomers) | LGC Standards (Dr. Ehrenstorfer) | 68515-48-0 | Not specified | Neat | General analytical applications |
| This compound Standard | FUJIFILM Wako Chemicals | 28553-12-0 | Not specified | Not specified | Analytical standard for phthalates testing |
| This compound ester | Sigma-Aldrich | 28553-12-0 | Technical grade, ≥99% | Viscous liquid | General laboratory use |
Experimental Protocols for DINP Analysis
Accurate determination of DINP requires robust analytical methods tailored to the specific sample matrix. The following sections provide detailed protocols for the analysis of DINP in food, environmental, and biological samples.
Analysis of DINP in Food Samples
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol:
-
Sample Preparation (Solid Food):
-
Homogenize 1 gram of the food sample.
-
Add 45 mL of methanol and sonicate for 20 minutes.
-
Allow the extract to cool to room temperature and bring the volume to 50 mL with methanol.
-
Centrifuge a 1 mL aliquot of the extract at 3,500 rpm for 10 minutes.
-
The supernatant is ready for LC-MS analysis. For GC-MS analysis, a solvent exchange to a more volatile solvent like hexane may be necessary.
-
-
Sample Preparation (Liquid Samples - Beverages, Water):
-
For aqueous samples, solid-phase extraction (SPE) is recommended to concentrate the analyte and remove interfering substances.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load 5 mL of the liquid sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute DINP with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for analysis.
-
-
Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DINP (e.g., m/z 149, 293).
-
-
-
Instrumental Analysis (LC-MS):
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 column (e.g., 150 mm x 2.1 mm ID, 3.5 µm particle size)
-
Mobile Phase: Gradient elution with water and methanol (both containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
-
Workflow for DINP Analysis in Food Samples
Caption: Workflow for the analysis of DINP in food samples.
Analysis of DINP in Environmental Samples (Soil and Sediment)
Method: Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol:
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Weigh 10 g of the homogenized sample into a beaker.
-
Add anhydrous sodium sulfate to remove moisture and mix thoroughly.
-
Extract the sample with a suitable solvent mixture (e.g., hexane:acetone, 1:1 v/v) using ultrasonication or Soxhlet extraction.
-
Concentrate the extract using a rotary evaporator.
-
Perform a cleanup step using a Florisil or silica gel column to remove interfering compounds.
-
Elute DINP with a less polar solvent mixture (e.g., hexane:diethyl ether).
-
Evaporate the eluate to a final volume of 1 mL.
-
-
Instrumental Analysis (GC-MS):
-
Follow the GC-MS conditions as described in Section 3.1.
-
Workflow for DINP Analysis in Environmental Samples
References
Experimental Design for Diisononyl Phthalate (DINP) Biodegradation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisononyl phthalate (DINP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a wide array of polyvinyl chloride (PVC) products. Due to its widespread use and non-covalent bonding to the polymer matrix, DINP can leach into the environment, leading to contamination of soil, water, and sediment. Concerns over its potential endocrine-disrupting properties and adverse health effects have spurred research into its environmental fate and bioremediation. Microbial biodegradation is a key process for the removal of DINP from contaminated environments. This document provides detailed application notes and protocols for designing and conducting experiments to study the biodegradation of DINP.
Isolation and Enrichment of DINP-Degrading Microorganisms
The initial step in studying DINP biodegradation is to isolate microorganisms capable of utilizing it as a carbon and energy source.
Protocol 1: Isolation of DINP-Degrading Bacteria
Objective: To isolate pure or mixed microbial cultures capable of degrading DINP from environmental samples.
Materials:
-
Environmental samples (e.g., soil from plastic-contaminated sites, industrial sludge, wastewater).
-
Sterile Mineral Salt Medium (MSM) (see Table 1 for composition).
-
This compound (DINP), analytical grade.
-
Sterile flasks, petri dishes, and pipettes.
-
Incubator shaker.
Procedure:
-
Enrichment Culture: a. Prepare Mineral Salt Medium (MSM) as detailed in Table 1. b. Add DINP as the sole carbon source to the MSM at a concentration of 100-500 mg/L. DINP can be added directly or dissolved in a minimal amount of a suitable solvent (e.g., acetone) and then added to the medium (ensure the final solvent concentration is not inhibitory to microbial growth). c. Inoculate 100 mL of the DINP-containing MSM with 1-5 g (or mL) of the environmental sample in a 250 mL Erlenmeyer flask. d. Incubate the flask at 30-37°C on a rotary shaker at 150-200 rpm for 7-14 days. e. After the incubation period, transfer 10 mL of the enrichment culture to 90 mL of fresh DINP-containing MSM and incubate under the same conditions. Repeat this subculturing step 3-5 times to enrich for DINP-degrading microorganisms.
-
Isolation of Pure Cultures: a. After successful enrichment, serially dilute the culture in sterile saline solution (0.85% NaCl). b. Spread 100 µL of each dilution onto MSM agar plates (MSM with 1.5-2.0% agar) containing DINP as the sole carbon source. c. Incubate the plates at 30-37°C for 5-10 days, or until distinct colonies appear. d. Pick individual colonies and re-streak them onto fresh MSM-DINP agar plates to ensure purity. e. Isolated pure strains can be maintained on MSM-DINP agar slants and stored at 4°C for short-term use or cryopreserved in glycerol stocks at -80°C for long-term storage.
Table 1: Composition of Mineral Salt Medium (MSM) for Phthalate Biodegradation Studies
| Component | Concentration (g/L) |
| K₂HPO₄ | 1.0 - 3.5 |
| KH₂PO₄ | 0.5 - 1.5 |
| (NH₄)₂SO₄ or NH₄Cl | 1.0 - 2.0 |
| MgSO₄·7H₂O | 0.2 - 0.5 |
| NaCl | 0.5 - 1.0 |
| FeSO₄·7H₂O | 0.01 - 0.03 |
| CaCl₂·2H₂O | 0.01 - 0.03 |
| Trace Element Solution | 1.0 mL |
| Distilled Water | to 1 L |
| pH | 7.0 ± 0.2 |
Note: The composition of the trace element solution can vary, but a common formulation includes (in mg/L): ZnSO₄·7H₂O (70), MnSO₄·H₂O (100), H₃BO₃ (60), CoCl₂·6H₂O (200), CuSO₄·5H₂O (20), NiCl₂·6H₂O (20), NaMoO₄·2H₂O (60).
Biodegradation Assay
Once DINP-degrading microorganisms are isolated, their degradation efficiency and kinetics can be quantified.
Protocol 2: DINP Biodegradation Assay in Liquid Culture
Objective: To quantify the biodegradation of DINP by a specific microbial strain or consortium over time.
Materials:
-
Isolated DINP-degrading microbial culture.
-
Mineral Salt Medium (MSM).
-
DINP stock solution.
-
Sterile Erlenmeyer flasks.
-
Incubator shaker.
-
Analytical equipment (GC-MS or LC-MS/MS).
Procedure:
-
Inoculum Preparation: a. Inoculate a loopful of the microbial culture into a nutrient-rich medium (e.g., Luria-Bertani broth) or MSM supplemented with a readily available carbon source (e.g., glucose) and incubate overnight at 30-37°C with shaking. b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). c. Wash the cell pellet twice with sterile saline solution or MSM to remove any residual carbon source. d. Resuspend the cells in MSM to a desired optical density (OD₆₀₀) (e.g., 1.0), which corresponds to a specific cell concentration.
-
Biodegradation Experiment Setup: a. Prepare replicate flasks containing a defined volume of MSM (e.g., 100 mL in 250 mL flasks). b. Add DINP to each flask to achieve the desired initial concentration (e.g., 50, 100, or 500 mg/L). c. Inoculate the flasks with the prepared microbial inoculum to a final OD₆₀₀ of 0.05-0.1. d. Abiotic Control: Prepare replicate flasks with MSM and DINP but without the microbial inoculum to account for any non-biological degradation (e.g., hydrolysis, photolysis). e. Incubate all flasks under optimal conditions (e.g., pH 7.0, 30-31°C, 150-200 rpm) for a specified period (e.g., 7-14 days).[1][2]
-
Sampling and Analysis: a. At regular time intervals (e.g., 0, 1, 2, 4, 7, 10, and 14 days), withdraw an aliquot (e.g., 1-2 mL) from each flask for analysis. b. Extract the DINP and its metabolites from the culture medium. A common method is liquid-liquid extraction with a non-polar solvent like n-hexane or dichloromethane. c. Analyze the extracts using GC-MS or LC-MS/MS to determine the residual concentration of DINP and identify any breakdown products.
Analytical Methods
Accurate quantification of DINP and its metabolites is crucial for biodegradation studies.
Protocol 3: Sample Preparation and GC-MS Analysis
Objective: To extract and quantify DINP from liquid culture samples.
Materials:
-
Culture samples.
-
n-hexane or dichloromethane (HPLC grade).
-
Anhydrous sodium sulfate.
-
Centrifuge.
-
GC-MS system.
Procedure:
-
Extraction: a. To a 1 mL culture sample, add 1 mL of n-hexane. b. Vortex vigorously for 1-2 minutes to ensure thorough mixing. c. Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases. d. Carefully transfer the upper organic layer (n-hexane) to a clean vial. e. Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water. f. Concentrate the extract under a gentle stream of nitrogen if necessary.
-
GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent. c. Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). d. Injector Temperature: 250-280°C. e. Injection Mode: Splitless. f. Oven Temperature Program: Initial temperature of 50-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 300-320°C, and hold for 5-10 minutes. g. Mass Spectrometer: Operate in electron ionization (EI) mode. h. Scan Range: 50-500 amu or in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Key ions for DINP include m/z 149, 167, 279.
Data Presentation and Analysis
Quantitative Data Summary
The results of DINP biodegradation studies should be presented in a clear and concise manner.
Table 2: Biodegradation of this compound (DINP) by Various Microbial Cultures
| Microbial Agent | Initial DINP Conc. (mg/L) | Temp (°C) | pH | Incubation Time (h) | Degradation Efficiency (%) | Reference |
| Sphingobium chungbukense | 100 | 30 | 7.0 | Not specified | High | [1] |
| Saline Soil Bacterial Consortium | 500 | 31 | 7.0 | 168 | 99 | [2][3] |
| Saline Soil Bacterial Consortium | 250 | 31 | 7.0 | 168 | ~100 | |
| Saline Soil Bacterial Consortium | 750 | 31 | 7.0 | 168 | 0 (Inhibition) |
Biodegradation Kinetics
The rate of DINP biodegradation can be determined by fitting the concentration data over time to a kinetic model. First-order kinetics are commonly observed for the biodegradation of phthalates.
The first-order kinetic model is described by the equation: ln(C/C₀) = -kt
Where:
-
C is the concentration of DINP at time t.
-
C₀ is the initial concentration of DINP.
-
k is the first-order degradation rate constant (h⁻¹ or day⁻¹).
-
t is the time.
The half-life (t₁/₂) of DINP can be calculated using the following equation: t₁/₂ = 0.693 / k
A study on a saline soil bacterial consortium reported a first-order degradation constant (k) of 0.0543 h⁻¹ and a half-life of 12.76 hours for an initial DINP concentration of 500 mg/L.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for DINP biodegradation studies.
Proposed Biodegradation Pathway of DINP
The biodegradation of DINP is generally initiated by the hydrolysis of the ester bonds.
Caption: Proposed aerobic biodegradation pathway of this compound (DINP).
References
- 1. Biodegradation of a phthalate plasticizer, di-isononyl phthalate (DINP), by Sphingobium chungbukense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of this compound by a consortium of saline soil bacteria: optimisation and kinetic characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: High-Accuracy Quantification of Diisononyl Phthalate (DINP) Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisononyl phthalate (DINP) is a complex mixture of branched-chain isomers widely used as a plasticizer in a variety of polymer products.[1] Due to its potential for migration from these materials, there is a significant need for accurate and reliable methods to quantify its presence in various matrices, including environmental, biological, and consumer product samples. The inherent complexity of DINP as an isomeric mixture, coupled with potential matrix effects and sample preparation variability, presents analytical challenges.[2] The use of a deuterated internal standard in an isotope dilution mass spectrometry (IDMS) approach is the gold standard for overcoming these challenges, providing high accuracy and precision by correcting for analyte loss during sample processing and instrumental analysis.[3][4]
This application note provides detailed protocols for the analysis of DINP using a deuterated internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance of analytical methods for phthalate analysis, including DINP, using deuterated internal standards. These data highlight the recovery, sensitivity, and linearity achievable with these methods across different sample types.
Table 1: Recovery Rates of Deuterated Internal Standards in Various Matrices
| Deuterated Standard | Matrix | Extraction Method | Recovery (%) | Reference |
| di-n-hexyl-phthalate-d4 (surrogate for DINP) | Coffee Brew | Liquid-Liquid Extraction | >78 (often ~100) | [3] |
| DEHP-d4 | Pork and Chicken | Not Specified | 98.3 - 99.8 | |
| Various Deuterated Phthalates | Water | Solid Phase Extraction (SDB cartridge) | 85.9 - 100 | |
| DBP-d4 | Hexane | Surrogate Analyte Approach | 95.8 - 98.6 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phthalate Analysis
| Analyte(s) | Method | Matrix | LOD | LOQ | Reference |
| DBP | GC-MS | Hexane | 0.3 ng/mL | 1 ng/mL | |
| Various Phthalates | GC-MS | Coffee Brew | - | 5 - 20 µg/L | |
| Eight Plasticizers (including DINP) | GC-MS/MS | Medical Infusion Sets | - | 54.1 - 76.3 ng/g | |
| Seven Phthalates (including DINP) | LC-MS/MS | Distilled Beverages | 1 ppb (for most) | >3 S/N for DINP |
Experimental Workflow
The general workflow for the analysis of DINP using a deuterated internal standard involves sample preparation, extraction, instrumental analysis, and data processing.
Caption: Experimental workflow for DINP analysis.
Experimental Protocols
Extreme care must be taken to avoid contamination with phthalates from the laboratory environment, including solvents, glassware, and plastic materials. All glassware should be meticulously cleaned, and the use of plastic labware should be avoided.
Protocol 1: GC-MS Analysis of DINP in Liquid and Solid Matrices
This protocol is adapted for the analysis of DINP in various sample types, such as beverages and plastics, using a deuterated internal standard.
1. Materials and Reagents
-
Solvents: Hexane, acetone, dichloromethane (pesticide or HPLC grade).
-
Deuterated Internal Standard: this compound-d4 (DINP-d4) or a suitable surrogate such as Di-n-octyl phthalate-d4 (DnOP-d4).
-
Stock Solutions: Prepare individual stock solutions of native DINP and the deuterated internal standard in hexane at a concentration of 1 g/L.
-
Calibration Standards: Prepare a series of calibration standards by diluting the native DINP stock solution. Spike each calibration standard with the deuterated internal standard at a constant concentration.
2. Sample Preparation
-
Liquid Samples (e.g., Wine, Water):
-
To a 50 mL sample, add a known amount of the deuterated internal standard solution.
-
Perform a liquid-liquid extraction by adding 10 mL of isohexane and shaking vigorously for at least one minute.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction with a fresh portion of isohexane.
-
Combine the organic extracts and concentrate under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
-
Solid Samples (e.g., Plastics):
-
Accurately weigh approximately 100 mg of the finely cut sample into a glass vial.
-
Add a suitable solvent (e.g., tetrahydrofuran) to dissolve the polymer.
-
Spike the dissolved sample with a known amount of the deuterated internal standard solution.
-
Precipitate the polymer by adding a non-solvent like hexane and centrifuge.
-
Collect the supernatant for GC-MS analysis.
-
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: 10°C/min to 230°C.
-
Ramp 2: 10°C/min to 270°C, hold for 2 min.
-
Ramp 3: 25°C/min to 300°C, hold for 8 min.
-
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
DINP Quantifier Ion: m/z 293.
-
DINP Qualifier Ions: m/z 149, 167.
-
Deuterated Standard Quantifier Ion: e.g., m/z 153 for DnOP-d4.
-
4. Quantification
Calculate the concentration of DINP in the sample using the response factor generated from the calibration curve, based on the peak area ratios of the native DINP to the deuterated internal standard.
Protocol 2: LC-MS/MS Analysis of DINP in Liquid Matrices
This protocol is suitable for the sensitive analysis of DINP in liquid samples, such as beverages.
1. Materials and Reagents
-
Solvents: Methanol, Water (LC-MS grade).
-
Deuterated Internal Standard: DINP-d4.
-
Stock and Calibration Solutions: Prepare as described in Protocol 1, using methanol as the solvent.
2. Sample Preparation
-
Dilute the beverage sample 1:1 with water.
-
Spike with a known amount of the deuterated internal standard solution.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQD or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar.
-
Mobile Phase A: Water.
-
Mobile Phase B: Methanol.
-
Gradient:
-
Start with 60% B.
-
Linear gradient to 100% B over 8 minutes.
-
Hold at 100% B for 2 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 0.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
DINP Precursor Ion > Product Ions: To be determined by direct infusion and optimization. Potential precursor m/z 419.3 [M+H]+.
-
DINP-d4 Precursor Ion > Product Ions: To be determined by direct infusion and optimization.
-
4. Quantification
Quantification is performed similarly to the GC-MS method, using the peak area ratios of the MRM transitions for the native DINP and the deuterated internal standard.
Logical Relationships in Isotope Dilution Mass Spectrometry
The core principle of IDMS relies on the chemically identical behavior of the analyte and its isotopically labeled counterpart.
Caption: Logic of Isotope Dilution Analysis.
Conclusion
The use of deuterated internal standards for the analysis of this compound by mass spectrometry offers a robust and reliable approach for accurate quantification. The protocols outlined in this application note provide a framework for researchers to develop and validate methods for various sample matrices. The isotope dilution technique effectively compensates for analytical variability, leading to high-quality, defensible data essential for research, regulatory compliance, and product safety assessment.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Isomeric Interference in Diisononyl Phhthalate (DINP) GC-MS Analysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the gas chromatography-mass spectrometry (GC-MS) analysis of Diisononyl phthalate (DINP), with a specific focus on overcoming isomeric interference.
Frequently Asked Questions (FAQs)
Q1: Why does my DINP standard or sample show a broad hump or multiple peaks instead of a single sharp peak in the chromatogram?
A1: this compound (DINP) is not a single compound but a complex mixture of various C9 branched-chain isomers.[1][2] This inherent isomeric complexity results in a cluster of co-eluting peaks, often appearing as a broad "hump" in the chromatogram rather than a discrete peak.[3][4]
Q2: Many of my phthalate peaks, including the DINP isomer cluster, show a dominant ion at m/z 149. How can I differentiate them?
A2: The ion at m/z 149 corresponds to the phthalic anhydride fragment, which is common to most phthalate esters and serves as a characteristic base peak.[3] To overcome this, it is crucial to use Selected Ion Monitoring (SIM) mode in your GC-MS method. For DINP, specific and unique quantifier and qualifier ions should be monitored. The ion at m/z 293 is a commonly used quantifier ion for DINP.
Q3: I am observing poor resolution between DINP and Di-iso-decyl phthalate (DIDP) isomers. What can I do to improve separation?
A3: Co-elution of DINP and DIDP isomers is a frequent challenge due to their similar physicochemical properties. To enhance separation, consider the following chromatographic optimizations:
-
Temperature Program: Employ a slower temperature ramp rate (e.g., 3-5°C/min) during the elution window of DINP and DIDP. While faster ramps can produce sharper peaks, they may compromise the resolution of closely eluting isomers.
-
GC Column Selection: The choice of the stationary phase is critical. Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) are widely used. For improved selectivity, consider columns like Rtx-440 or Rxi-XLB, which have demonstrated excellent resolution for complex phthalate mixtures.
-
Carrier Gas Flow Rate: Optimize the flow rate of your carrier gas (typically helium or hydrogen) to achieve maximum chromatographic efficiency.
Q4: My calibration curve for DINP is not linear, especially at lower concentrations. What could be the cause?
A4: Non-linear calibration curves for phthalates can stem from several issues:
-
Active Sites: Active sites in the GC inlet liner or the column can lead to analyte adsorption, particularly at low concentrations. Using a deactivated liner is crucial, and you may need to condition your column or trim a small portion from the inlet end.
-
Ion Source Contamination: A dirty ion source can also lead to a non-linear response. Regular cleaning and maintenance of the MS ion source are recommended.
-
Column Overload: At high concentrations, peak fronting can occur due to column overload, which will also affect linearity. If you are analyzing a wide range of concentrations, you may need to dilute more concentrated samples.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your GC-MS analysis of DINP.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution / Co-elution of DINP Isomers | Inadequate chromatographic separation. | 1. Optimize Temperature Program: Decrease the temperature ramp rate (e.g., to 3-5°C/min) in the elution range of the isomers. 2. Select an Appropriate GC Column: Use a column with a stationary phase known for good phthalate separation, such as a 5% phenyl-methylpolysiloxane or specialized phases like Rtx-440 or Rxi-XLB. 3. Adjust Carrier Gas Flow Rate: Optimize the flow rate for your column dimensions and carrier gas to achieve the best separation efficiency. |
| High Background Contamination with Phthalates | Contaminated solvents, reagents, or lab consumables. Leaching from plastic components of the GC-MS system. | 1. Analyze Blanks: Run a solvent blank to identify the source of contamination. Analyze a fresh bottle of high-purity solvent. 2. Use Phthalate-Free Consumables: Whenever possible, use glass instead of plastic consumables (vials, pipette tips, etc.). 3. System Bake-out: Bake out the GC column according to the manufacturer's instructions. Replace the injector septum and liner with high-temperature, low-bleed options. |
| Low Sensitivity / Poor Recovery of DINP | Inefficient sample extraction. Suboptimal MS parameters. Active sites in the GC system. | 1. Optimize Sample Preparation: Adjust the extraction solvent, time, or pH to improve recovery from the sample matrix. Solid-phase extraction (SPE) can help concentrate analytes and remove interferences. 2. Use SIM Mode: Acquire data in Selected Ion Monitoring (SIM) mode for significantly higher sensitivity compared to full-scan mode. 3. Check for System Activity: Deactivate the system by replacing the liner and trimming the column if peak tailing is observed. |
| Difficulty in Confirming DINP Identity | Co-elution with other interfering compounds. Lack of characteristic mass spectral features. | 1. Use Specific Quantifier/Qualifier Ions: In SIM mode, monitor for the specific ions for DINP (e.g., m/z 293) and other suspected phthalates. 2. Full Scan for Identification: Acquire data in full-scan mode on a standard to confirm the fragmentation pattern and then use SIM for quantification in samples. 3. Consider Alternative Ionization: For complex matrices, soft ionization techniques like chemical ionization (CI) or atmospheric pressure chemical ionization (APCI) can help by producing a more abundant molecular ion. |
Experimental Protocols
Protocol 1: General GC-MS Analysis of DINP
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction suitable for your sample matrix to isolate the phthalates.
-
Concentrate the extract and reconstitute it in a suitable solvent like hexane or isooctane.
-
Add an appropriate internal standard.
-
-
Instrument Setup:
-
Set up the GC-MS system with parameters optimized for phthalate analysis (see Table 1 for an example).
-
Perform a system suitability check to ensure proper performance.
-
-
Analysis:
-
Inject the prepared sample onto the GC-MS system.
-
Acquire data in either full-scan mode for initial identification or, preferably, in Selected Ion Monitoring (SIM) mode for quantification of target analytes.
-
-
Data Processing:
-
Integrate the chromatographic peaks for the target phthalates and the internal standard. For DINP, this will likely involve integrating the entire cluster of isomeric peaks.
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the amount of each phthalate in the sample.
-
Table 1: Example GC-MS Parameters for Phthalate Analysis
| Parameter | Setting |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless (for trace analysis) |
| Injector Temperature | 280-300°C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial 150°C, ramp at 5°C/min to 280°C, hold for 5 minutes |
| MS Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Key Mass Spectrometry Ions for DINP and Potential Interferences
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound (DINP) | 293 | 149 |
| Di-iso-decyl phthalate (DIDP) | 307 | 149 |
| Di-n-octyl phthalate (DNOP) | 149 | 279 |
Visualizations
Caption: Logical workflow of challenges and solutions in DINP GC-MS analysis.
Caption: Troubleshooting workflow for poor DINP peak resolution and identification.
References
Technical Support Center: Optimizing Diisononyl Phthalate (DINP) Extraction from Fatty Foods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Diisononyl phthalate (DINP) from fatty food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting DINP from fatty foods?
A1: Fatty foods present a complex matrix primarily composed of triacylglycerols and free fatty acids, which can interfere with the extraction and subsequent analysis of DINP.[1][2][3] Key challenges include:
-
Matrix Effects: The co-extraction of lipids can suppress or enhance the analytical signal in techniques like mass spectrometry, leading to inaccurate quantification.[4][5]
-
Emulsion Formation: During liquid-liquid extraction (LLE), the high lipid content can lead to the formation of stable emulsions, making phase separation difficult and reducing extraction efficiency.
-
Low Recoveries: The lipophilic nature of DINP causes it to strongly associate with the fat matrix, making its complete extraction challenging.
-
Contamination: Phthalates are ubiquitous in laboratory environments, and contamination from plastic labware, solvents, and even air can lead to high background levels and false-positive results.
Q2: Which extraction techniques are most suitable for DINP in fatty matrices?
A2: Several techniques can be employed, each with its advantages and disadvantages. The choice depends on the specific food matrix, available equipment, and desired sensitivity. Common methods include:
-
Liquid-Liquid Extraction (LLE): A traditional and widely used method, often employing solvents like acetonitrile, which is poorly miscible with fat.
-
Solid-Phase Extraction (SPE): Offers good cleanup and concentration of the analyte. Cartridges packed with silica, PSA (primary secondary amine), or C18 are often used.
-
Gel Permeation Chromatography (GPC): An effective technique for separating the large lipid molecules from the smaller phthalate molecules, providing excellent cleanup.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method combines extraction and cleanup into a single, streamlined procedure and is increasingly adapted for various food matrices.
-
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that is fast, requires minimal solvent, and offers high enrichment factors.
Q3: How can I minimize background contamination during DINP analysis?
A3: Minimizing contamination is critical for accurate trace-level analysis of phthalates. Key strategies include:
-
Use Glassware Exclusively: Avoid all plastic containers, pipette tips, and other labware.
-
Thorough Cleaning of Glassware: Wash glassware with detergent, rinse with high-purity water, and bake at a high temperature (e.g., 320°C for 2 hours) before use.
-
Solvent and Reagent Blanks: Regularly analyze blanks of all solvents and reagents to check for contamination.
-
Procedural Blanks: Run a blank sample through the entire extraction and analysis procedure with every batch of samples to account for contamination from all sources.
-
Laboratory Environment: Maintain a clean laboratory environment and consider using a fume hood with a charcoal filter for the gas supply to the analytical instrument.
Q4: What is the role of an internal standard in DINP analysis?
A4: An internal standard (IS) is a compound with similar chemical properties to the analyte (DINP) but is not present in the sample. A known amount of the IS is added to every sample, standard, and blank before extraction. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the method. Isotope-labeled DINP is an ideal internal standard.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Recovery | 1. Inefficient Extraction: The chosen solvent may not be effectively partitioning DINP from the fat matrix. | 1a. Optimize Solvent System: For LLE, ensure the use of a solvent with good affinity for DINP but poor solubility for lipids (e.g., acetonitrile). Consider using solvent mixtures or modifying the pH. 1b. Increase Extraction Time/Agitation: Ensure thorough mixing (e.g., vortexing, sonication) to facilitate mass transfer from the sample to the solvent. 1c. Evaluate a Different Technique: If LLE fails, consider SPE, which can offer more selective extraction. |
| 2. Analyte Loss During Cleanup: DINP may be lost during steps like solvent evaporation or column chromatography (SPE/GPC). | 2a. Gentle Evaporation: If evaporating the solvent, use a gentle stream of nitrogen and a controlled temperature to avoid loss of the semi-volatile DINP. 2b. Check SPE Elution Profile: Ensure the elution solvent is strong enough to quantitatively elute DINP from the SPE cartridge. Perform a recovery check on the SPE step alone. | |
| High Variability in Results (Poor Reproducibility) | 1. Inconsistent Sample Homogenization: Fatty foods can be non-homogenous, leading to variations in the amount of DINP in different aliquots. | 1. Homogenize Thoroughly: Ensure the entire sample is well-mixed before taking a subsample for extraction. For solid samples, this may involve grinding or blending. |
| 2. Inconsistent Extraction Procedure: Minor variations in extraction time, solvent volumes, or agitation can lead to different efficiencies. | 2. Standardize the Protocol: Follow a validated Standard Operating Procedure (SOP) precisely for every sample. Use an internal standard to correct for unavoidable variations. | |
| 3. Instrument Instability: The analytical instrument (e.g., GC-MS) may be experiencing fluctuations. | 3. Verify Instrument Performance: Check system suitability by injecting a known standard multiple times to ensure the response is stable. | |
| High Background Signal or Blank Contamination | 1. Contaminated Solvents/Reagents: Solvents, water, or salts used in the procedure may contain trace levels of phthalates. | 1. Use High-Purity Reagents: Use phthalate-free or high-purity grade solvents and reagents. Test each new bottle by running a blank. |
| 2. Contaminated Labware: Plastic materials are a primary source of phthalate contamination. | 2. Strict Anti-Contamination Protocol: Use only meticulously cleaned glassware. Avoid plastic tubing, caps with plastic liners, and parafilm. | |
| 3. Carryover from Previous Samples: A highly concentrated sample can contaminate the injection port or column of the chromatograph. | 3. Run Solvent Blanks: Inject solvent blanks between samples, especially after a sample with high DINP concentration, to clean the system. | |
| Formation of a Stable Emulsion during LLE | 1. High Concentration of Lipids and Surfactant-like Molecules: This is common in fatty food matrices. | 1a. Centrifugation: Centrifuge the sample at high speed to break the emulsion. 1b. Salting Out: Add a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and promote phase separation. 1c. Freezing: Freeze the sample; the aqueous layer will freeze first, allowing the organic layer to be decanted. |
Data Presentation: Extraction Method Performance
The following tables summarize quantitative data from various studies on phthalate extraction from fatty foods.
Table 1: Recovery Rates of Phthalates Using Various Extraction Methods
| Extraction Method | Matrix | Analyte(s) | Average Recovery (%) | Reference |
| GPC | Edible Oils | 15 PAEs | 70.5 - 112.0 | |
| Ultrasonic-assisted Solvent Extraction & SPE | Edible Oil | 5 Phthalates | 72.4 - 103.0 | |
| Acetonitrile Extraction | Vegetable Oil | 9 Phthalates | Good Accuracy | |
| Molecularly Imprinted SPE (MISPE) | Edible Oils | 10 PAEs | 82.5 - 101.4 | |
| GPC Cleanup | Butter | 6 Phthalates | 70 - 106 | |
| Acetonitrile Extraction & Sonication | Vegetable Oil | 13 Phthalates | 80 - 102 | |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Various | PAEs | 76 - 104 |
Table 2: Limits of Detection (LOD) for Phthalates in Fatty Foods
| Analytical Method | Matrix | Analyte(s) | LOD | Reference |
| GC-MS | Edible Oils | 15 PAEs | 0.001 - 2.000 µg/L | |
| GC-FID | Edible Oils | 10 PAEs | 0.10 - 0.25 µg/mL | |
| LC-DAD | Edible Oils | 3 Phthalic Acids | 0.11 - 0.29 ng/mL | |
| GC-MS/MS | Vegetable Oil | 9 Phthalates | MQL: 0.015 - 0.058 mg/kg | |
| GC-MS | Commercial Foods | DBP, DEHP | 0.05 ppm, 0.03 ppm |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Acetonitrile followed by GC-MS
This protocol is adapted from a method for analyzing phthalates in vegetable oil.
-
Sample Preparation: Weigh 0.5 g of the homogenized fatty food sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard solution.
-
First Extraction: Add 10 mL of acetonitrile to the tube. Vortex vigorously for 1 minute, then place in an ultrasonic bath for 20 minutes.
-
Phase Separation: Centrifuge the mixture at 7500 rpm for 5 minutes.
-
Collect Supernatant: Carefully collect the upper acetonitrile layer (supernatant) and transfer it to a clean glass tube.
-
Second Extraction: Repeat steps 3-5 on the remaining sample residue to maximize recovery, combining the supernatants.
-
Concentration: Evaporate the combined extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 5 mL of n-hexane (or another suitable solvent for GC-MS analysis).
-
Analysis: Transfer the reconstituted solution to an autosampler vial for GC-MS analysis.
Protocol 2: Solid-Phase Microextraction (SPME) with Acetonitrile Pre-extraction
This protocol is based on a method for analyzing phthalates in vegetable oils.
-
Sample Preparation: Weigh 0.5 g of the oil sample into a 10 mL glass centrifuge tube.
-
Initial Extraction: Add 3 mL of acetonitrile and vortex for 30 seconds to extract the phthalates from the bulk of the triglycerides.
-
Centrifugation: Centrifuge the tube for 10 minutes at 3000 rpm.
-
Transfer Extract: Collect 1.5 mL of the acetonitrile extract and place it into a 2 mL autosampler vial.
-
SPME: Immerse a polydimethylsiloxane (PDMS) SPME fiber into the acetonitrile extract for 20 minutes under constant stirring (500 rpm).
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption and analysis.
Visualizations
Caption: General workflow for DINP extraction from fatty foods.
Caption: Troubleshooting flowchart for low analyte recovery issues.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges with fats and fatty acid methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DETERMINATION OF SIX PHTHALATE FROM HIGH-FAT FOOD BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY/ELECTROSPRAY IONIZATION-TANDEM MASS SPECTROMETRY - SGS Taiwan [sgs.com.tw]
Addressing matrix effects in LC-MS/MS analysis of Diisononyl phthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Diisononyl phthalate (DINP).
Troubleshooting Guide
This section addresses common issues encountered during the analysis of DINP in complex matrices.
Question 1: I am observing significant signal suppression for DINP when analyzing my samples (e.g., plasma, serum, tissue homogenate) compared to the standard in a clean solvent. What is causing this and how can I fix it?
Answer:
This phenomenon is likely due to ion suppression, a common matrix effect in LC-MS/MS analysis. Co-eluting endogenous or exogenous molecules from your sample matrix compete with DINP for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[1][2] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]
Troubleshooting Steps:
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Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]
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Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up complex samples. A reversed-phase (C18) SPE cartridge can be effective for extracting non-polar compounds like DINP.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition DINP, leaving interferences in the original sample matrix.
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Protein Precipitation (PPT): While a simpler method, PPT is often the least effective at removing matrix components and may result in significant matrix effects.[1] If used, consider adding a subsequent SPE cleanup step.
-
-
Enhance Chromatographic Separation: If interfering components co-elute with DINP, modifying your LC method can resolve them.
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Gradient Optimization: Adjust the mobile phase gradient to increase the separation between DINP and interfering peaks.
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Column Selection: Experiment with different column chemistries (e.g., Phenyl-Hexyl instead of C18) to alter selectivity and improve resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DINP (e.g., this compound-d4) is the gold standard for compensating for matrix effects. It will co-elute and experience nearly identical ion suppression or enhancement as the unlabeled DINP, allowing for accurate correction during data processing.
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Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This ensures that the standards and samples experience comparable matrix effects, leading to more accurate quantification.
Question 2: My DINP signal is showing poor reproducibility and accuracy. How can I determine if this is due to matrix effects?
Answer:
To diagnose matrix effects, you can perform a post-extraction spike analysis. This involves comparing the signal response of a DINP standard spiked into a blank matrix extract versus the response of the same standard in a clean solvent.
Calculation: Matrix Effect (%) = (Response of Analyte in Matrix / Response of Analyte in Solvent) x 100
Interpretation:
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A value < 100% indicates ion suppression .
-
A value > 100% indicates ion enhancement .
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A value of 100% suggests no significant matrix effect .
Another qualitative method is the post-column infusion experiment . A constant flow of DINP solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression or enhancement, respectively.
Question 3: I am observing a higher than expected signal for DINP, even in my blank samples. What could be the cause?
Answer:
This issue may be due to ion enhancement or, more commonly for phthalates, contamination . Phthalates are ubiquitous in laboratory environments and can be introduced from various sources.
Troubleshooting Steps:
-
Check for Contamination:
-
Thoroughly check all lab materials: plastic tubes, pipette tips, solvents, and glassware for phthalate contamination.
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Run procedural blanks (blanks that go through the entire sample preparation process) to identify the source of contamination.
-
-
Mitigate Ion Enhancement:
-
If contamination is ruled out, the issue may be ion enhancement, where components in your sample matrix increase the ionization efficiency of DINP.
-
The same mitigation strategies for ion suppression apply here: improved sample cleanup, optimized chromatography, use of a SIL-IS, and matrix-matched calibration.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my DINP analysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. In the LC-MS/MS analysis of DINP, these undetected components can suppress or enhance the signal, leading to inaccurate and unreliable quantification. This is a significant concern in complex biological and environmental samples.
Q2: What is the most effective strategy to minimize or eliminate matrix effects for DINP analysis?
A: The most robust strategy is a combination of efficient sample preparation (like SPE) and the use of a stable isotope-labeled internal standard (SIL-IS) for DINP. A SIL-IS co-elutes with DINP and experiences nearly identical matrix effects, allowing for reliable correction during data processing.
Q3: When should I use matrix-matched calibration?
A: Matrix-matched calibration is recommended when a SIL-IS is not available and significant matrix effects are observed. It is also useful when the composition of the sample matrix is relatively consistent across different samples.
Q4: Can I just dilute my sample to reduce matrix effects?
A: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components, thereby mitigating matrix effects. However, this approach may compromise the sensitivity of the assay, potentially leading to DINP concentrations falling below the limit of quantification.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phthalate Analysis
| Sample Preparation Technique | Typical Recovery (%) | Level of Matrix Effect Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-100% | Low | Simple, fast, and inexpensive. | High residual matrix components, significant matrix effects are common. |
| Liquid-Liquid Extraction (LLE) | 70-95% | Moderate | Good for removing salts and highly polar interferences. | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 85-110% | High | Provides excellent sample cleanup and analyte enrichment. | Can be more time-consuming and costly than PPT or LLE. |
Note: Recovery and matrix effect reduction can vary significantly depending on the specific matrix, protocol, and analyte.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement for DINP in a given matrix.
Methodology:
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Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma from an unexposed subject) using your established sample preparation protocol (e.g., SPE).
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Prepare Spiked Matrix Sample: Spike a known amount of DINP standard solution into the blank matrix extract.
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Prepare Solvent Standard: Prepare a solution of DINP in a clean solvent (e.g., methanol or acetonitrile) at the same final concentration as the spiked matrix sample.
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LC-MS/MS Analysis: Analyze both the spiked matrix sample and the solvent standard using your LC-MS/MS method.
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Calculate Matrix Effect: Use the peak areas to calculate the matrix effect as described in the troubleshooting guide.
Protocol 2: General Solid-Phase Extraction (SPE) for DINP from Serum/Plasma
Objective: To extract and clean up DINP from serum or plasma samples prior to LC-MS/MS analysis.
Methodology:
-
Sample Pre-treatment: To 500 µL of serum or plasma, add a known amount of DINP-d4 internal standard. Add 1 mL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins. Vortex and centrifuge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
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Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the DINP and internal standard with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Mandatory Visualization
Caption: Workflow for DINP analysis with matrix effect mitigation.
Caption: Decision tree for troubleshooting DINP analysis issues.
References
Technical Support Center: Enhancing Chromatographic Resolution of Diisononyl Phthalate (DINP) Isomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in separating Diisononyl phthalate (DINP) isomers using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound (DINP) isomers?
The main challenge in separating DINP isomers lies in their structural similarity. DINP is not a single compound but a complex mixture of branched C9 alkyl esters of phthalic acid.[1] These isomers have very similar physicochemical properties, such as boiling points and polarities, which leads to significant co-elution in both gas and liquid chromatography.[1] In gas chromatography-mass spectrometry (GC-MS), the isomers often produce a large, unresolved hump of peaks, and their primary fragment ion is typically m/z 149, which is common to many phthalates, making differentiation difficult.[2][3]
Q2: Which chromatographic technique is better for DINP isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Both GC and HPLC have been successfully used for the analysis of DINP, but the choice depends on the specific analytical goals.
-
GC-MS is a widely used technique due to its high sensitivity and resolving power for many compounds. However, for DINP, it often results in a complex cluster of co-eluting peaks.[2] The use of specific GC columns and optimized temperature programs can improve separation.
-
HPLC , particularly with a mass spectrometry detector (LC-MS), can offer better selectivity for isomeric mixtures like DINP. Different stationary phases in HPLC can provide alternative separation mechanisms that are effective for isomers.
Q3: What are the recommended GC columns for DINP isomer analysis?
For GC analysis of DINP isomers, columns with a 5% phenyl-methylpolysiloxane stationary phase are commonly used. For enhanced selectivity and better resolution of complex phthalate mixtures, columns such as the RXI-5MS and RXI-17Sil MS have been investigated. The RXI-17Sil MS column has shown promise in resolving interferences from other compounds like terephthalates.
Q4: What are the recommended HPLC columns for DINP isomer separation?
While standard C18 columns can be used, for challenging isomer separations like DINP, a Phenyl-Hexyl column often provides superior resolution. The phenyl stationary phase offers alternative selectivity through π-π interactions with the aromatic rings of the phthalate isomers, which can enhance their separation.
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Co-elution in GC Analysis
Symptoms:
-
A broad, unresolved "hump" of peaks in the chromatogram.
-
Inability to distinguish individual isomers.
-
Inaccurate quantification due to overlapping peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor GC resolution of DINP isomers.
Issue 2: Peak Tailing in DINP Chromatography
Symptoms:
-
Asymmetrical peaks with a drawn-out tail.
-
Poor peak integration and reduced peak height.
Potential Causes and Solutions:
| Cause | Solution |
| Active Sites on Column or in Inlet Liner | Perform inlet maintenance, including changing the liner and septum. Use a deactivated liner. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits). If contamination persists, trim the first few centimeters of the column. |
| Incompatible Solvent | Ensure the sample is dissolved in a solvent compatible with the stationary phase. For reversed-phase HPLC, the injection solvent should be weaker than or similar to the mobile phase. |
| Column Overload | Reduce the concentration of the sample being injected. |
Issue 3: Ghost Peaks in the Chromatogram
Symptoms:
-
Peaks appearing in blank runs at the same retention time as DINP isomers.
-
Inconsistent baselines.
Logical Troubleshooting Steps:
Caption: Logical troubleshooting for identifying the source of ghost peaks.
Experimental Protocols
Protocol 1: GC-MS Analysis of DINP in Plastic
This protocol provides a general procedure for the extraction and analysis of DINP from a plastic matrix.
1. Sample Preparation (Solvent Extraction): a. Weigh approximately 1 gram of the plastic sample, cut into small pieces, into a glass vial. b. Add 10 mL of a suitable solvent such as dichloromethane or a mixture of hexane and acetone. c. Sonicate the sample for 30-60 minutes to extract the phthalates. d. Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial. e. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 6890N or equivalent |
| Column | RXI-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 60°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min |
| MS System | Agilent 5975 or equivalent |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-550) and/or SIM (m/z 149, 293) |
Experimental Workflow:
Caption: Workflow for GC-MS analysis of DINP in plastic samples.
Protocol 2: HPLC-UV Analysis of DINP
This protocol outlines a method for the separation of DINP isomers using HPLC with UV detection.
1. Sample Preparation: a. Prepare samples as described in the GC-MS protocol, reconstituting the final extract in the mobile phase.
2. HPLC-UV Parameters:
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Gradient | Start with 60% Acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detector | UV at 224 nm |
| Injection Volume | 10 µL |
Data Presentation
While specific resolution (Rs) values for DINP isomers are not consistently reported across a wide range of conditions in the literature, the following table summarizes the qualitative performance of different column types for phthalate analysis.
Table 1: Qualitative Comparison of GC and HPLC Columns for Phthalate Isomer Separation
| Chromatographic Technique | Column Type | Stationary Phase/Chemistry | Expected Performance for DINP Isomers |
| GC | Standard Non-Polar | 5% Phenyl-Methylpolysiloxane | Moderate separation, often results in an unresolved hump. |
| GC | Mid-Polarity | e.g., RXI-17Sil MS | Improved resolution and potential to separate from interferences. |
| HPLC | Reversed-Phase | C18 | Standard separation, may have co-elution issues with complex isomers. |
| HPLC | Reversed-Phase | Phenyl-Hexyl | Enhanced selectivity and improved resolution due to π-π interactions. |
References
Best practices for storing and handling Diisononyl phthalate standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Diisononyl phthalate (DINP) analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DINP) and what are its basic properties?
A1: this compound (DINP) is a complex mixture of isomers of phthalic acid di-C9-alkyl esters.[1] It is a colorless, oily liquid with a slight ester odor.[2] Due to its low volatility and high stability, it is widely used as a plasticizer in various materials, including PVC.[1][3] For analytical purposes, it is crucial to use a well-characterized standard.
Q2: What are the recommended storage conditions for DINP analytical standards?
A2: Proper storage is critical to maintain the integrity of DINP standards. Neat standards and stock solutions should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4] For analytical standards, refrigerated storage at 2-10°C is often recommended by suppliers. Always refer to the manufacturer's certificate of analysis for specific storage instructions. Stock solutions stored at -20°C can be stable for up to one year, and at -80°C for up to two years.
Q3: What personal protective equipment (PPE) should be worn when handling DINP standards?
A3: When handling DINP standards, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:
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Gloves: Wear impervious chemical-resistant gloves.
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Eye Protection: Use safety glasses with side shields or chemical goggles.
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Lab Coat: A standard laboratory coat should be worn to protect clothing.
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Respiratory Protection: If working with large quantities or in a poorly ventilated area, a respirator may be necessary.
Q4: What are the primary hazards associated with DINP?
A4: DINP is suspected of damaging fertility or the unborn child. It may also cause long-lasting harmful effects to aquatic life. It is important to handle DINP in accordance with good industrial hygiene and safety practices and to avoid release into the environment.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 28553-12-0, 68515-48-0 | |
| Molecular Formula | C₂₆H₄₂O₄ | |
| Molecular Weight | 418.62 g/mol | |
| Appearance | Colorless to almost colorless oily liquid | |
| Boiling Point | 244 to 252 °C at 0.7 kPa | |
| Melting Point | -43 °C | |
| Flash Point | 221 °C (closed cup) | |
| Density | 0.972 - 0.977 g/cm³ at 20°C | |
| Solubility in Water | <0.01 g/100 mL at 20°C | |
| Stability | Stable under ordinary conditions of use and storage |
Table 2: Recommended Storage Conditions for DINP Standards
| Standard Type | Storage Temperature | Recommended Duration |
| Neat Standard | 2-10°C (Refrigerated) | Refer to manufacturer's expiration date |
| Stock Solution | -20°C | Up to 1 year |
| Stock Solution | -80°C | Up to 2 years |
| Working Solutions | 2-10°C | Prepare fresh as needed |
Experimental Protocols
Protocol 1: Preparation of a 1000 µg/mL DINP Stock Solution
Materials:
-
This compound (DINP) neat standard
-
High-purity solvent (e.g., hexane, methanol, or as specified by the analytical method)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated analytical balance
-
Glass Pasteur pipettes or syringes
Procedure:
-
Allow the DINP neat standard to equilibrate to room temperature before opening.
-
Accurately weigh approximately 100 mg of the DINP standard into a 100 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of the chosen solvent to dissolve the DINP completely.
-
Once dissolved, dilute to the mark with the solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a clean, labeled amber glass vial with a PTFE-lined cap.
-
Store the stock solution at the recommended temperature (see Table 2).
Protocol 2: Preparation of Calibration Standards
Materials:
-
1000 µg/mL DINP stock solution
-
High-purity solvent
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated micropipettes
Procedure:
-
Label a series of volumetric flasks for each calibration standard (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Use the following formula to calculate the volume of stock solution needed for each standard: V₁ = (C₂ * V₂) / C₁ Where:
-
V₁ = Volume of stock solution to transfer
-
C₁ = Concentration of stock solution (1000 µg/mL)
-
V₂ = Final volume of the calibration standard (e.g., 10 mL)
-
C₂ = Desired concentration of the calibration standard
-
-
Carefully pipette the calculated volume of the stock solution into the corresponding volumetric flask.
-
Dilute to the mark with the solvent.
-
Cap each flask and invert several times to ensure thorough mixing.
-
These working standards should be prepared fresh before each analysis.
Troubleshooting Guides
A significant challenge in phthalate analysis is the high potential for background contamination, which can lead to inaccurate results.
Issue 1: DINP detected in blank samples.
-
Possible Cause: Contamination from the laboratory environment. Phthalates are ubiquitous and can be found in lab air, dust, solvents, and consumables.
-
Solution:
-
Solvents and Reagents: Test all solvents and reagents for phthalate content before use.
-
Glassware: Thoroughly clean all glassware, and consider baking it at a high temperature (e.g., 250°C) to remove any residual phthalates.
-
Consumables: Use phthalate-free consumables whenever possible, such as pipette tips, vials, and tubing. Avoid PVC-based products.
-
Gloves: Be aware that some laboratory gloves can be a source of phthalate contamination.
-
Issue 2: Poor peak shape (tailing or fronting) in gas chromatography (GC) analysis.
-
Possible Cause (Tailing): Active sites in the GC inlet liner or on the column.
-
Solution (Tailing):
-
Deactivate the inlet liner or use a new, pre-deactivated liner.
-
Condition the GC column according to the manufacturer's instructions.
-
-
Possible Cause (Fronting): Column overload.
-
Solution (Fronting):
-
Dilute the sample.
-
Reduce the injection volume.
-
Issue 3: Inconsistent retention times.
-
Possible Cause: Fluctuations in carrier gas flow rate or oven temperature.
-
Solution:
-
Check for leaks in the gas lines.
-
Verify the oven temperature program is accurate and stable.
-
Ensure the carrier gas supply is consistent.
-
Issue 4: DINP appears as a broad peak or a cluster of peaks.
-
Possible Cause: DINP is a mixture of isomers.
-
Solution: This is the expected chromatographic behavior for DINP. The integration method should be consistent for all standards and samples, typically by summing the areas of all isomer peaks.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent this compound (DINP) analytical results.
Caption: A streamlined workflow for the preparation of this compound (DINP) analytical standards.
References
Technical Support Center: Method Validation for Diisononyl Phthalate (DINP) Analysis in Novel Sample Types
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Diisononyl phthalate (DINP) in novel or complex sample matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the method validation and routine analysis of DINP.
Q1: My DINP signal is low and inconsistent when analyzing a novel biological matrix. What are the potential causes and how can I troubleshoot this?
A1: Low and inconsistent signal for DINP in biological matrices is a common issue, often stemming from matrix effects , where other components in the sample interfere with the ionization and detection of DINP.[1][2] Here’s a step-by-step troubleshooting approach:
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to selectively retain DINP while washing away interfering compounds.[1]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition DINP, leaving interferences in the original sample matrix.[1]
-
Protein Precipitation: For samples like plasma, a simple protein precipitation with a cold organic solvent like acetonitrile can be a quick and effective first step, although it may not be sufficient for all matrices.
-
-
Optimize Chromatographic Separation: Enhancing the separation of DINP from co-eluting matrix components can significantly improve signal consistency.
-
Gradient Optimization: Adjust the mobile phase gradient in your LC method to increase the resolution between your analyte and interfering peaks.
-
Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Utilize an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for DINP is highly recommended. A SIL-IS will co-elute and experience similar ion suppression or enhancement, allowing for more accurate quantification by monitoring the ratio of the analyte to the IS.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This ensures that the standards and samples experience comparable matrix effects, leading to a more accurate calibration curve.
Q2: I am observing high background levels of DINP in my blank samples. What are the common sources of contamination and how can I minimize them?
A2: Phthalates, including DINP, are ubiquitous environmental contaminants, making background contamination a frequent challenge. Common sources include laboratory plastics, solvents, and even the air.
-
Scrutinize Labware: Avoid plastic containers, pipette tips, and other labware wherever possible. Use glassware that has been thoroughly cleaned. Rinsing glassware with the extraction solvent before use can help.
-
Solvent and Reagent Purity: Use high-purity, phthalate-free solvents and reagents. It is advisable to run solvent blanks to check for contamination.
-
Sample Handling: Minimize the exposure of your samples and extracts to the laboratory environment. Keep sample vials capped and work in a clean area.
-
Instrument Contamination: Contamination can occur within the analytical instrument itself. Regular cleaning of the injection port, syringe, and ion source is crucial. Running procedural blanks, which are blank samples processed through the entire sample preparation and analysis workflow, can help identify the source of contamination.
Q3: My recovery of DINP from a solid polymer matrix is low. How can I improve my extraction efficiency?
A3: Extracting DINP from a polymer matrix requires disrupting the polymer structure to release the analyte.
-
Solvent Selection: The choice of extraction solvent is critical. Dichloromethane and tetrahydrofuran (THF) are often effective for dissolving or swelling polymers like PVC to facilitate phthalate extraction. For other polymers, different solvents may be more suitable.
-
Extraction Technique:
-
Ultrasonic Extraction: This technique uses high-frequency sound waves to agitate the sample in a solvent, providing a rapid and efficient extraction.
-
Soxhlet Extraction: While a classic and robust method, it is time-consuming and uses large volumes of solvent.
-
Dissolution-Precipitation: The polymer can be completely dissolved in a suitable solvent, and then the polymer is precipitated out, leaving the DINP in the solvent. However, this method can sometimes lead to lower recoveries if the phthalate is co-precipitated.
-
-
Sample Preparation: Reducing the particle size of the polymer sample by grinding or cutting it into small pieces will increase the surface area available for extraction and improve efficiency.
Q4: I am having difficulty separating DINP from other isomeric phthalates in my GC-MS analysis. What can I do?
A4: DINP is a complex mixture of isomers, which can make chromatographic separation challenging, especially from other high-molecular-weight phthalates like Diisodecyl phthalate (DIDP).
-
Chromatographic Optimization:
-
Temperature Program: A slow, optimized oven temperature ramp can improve the separation of closely eluting isomers.
-
Column Choice: Using a longer capillary column or a column with a different stationary phase can enhance resolution.
-
-
Mass Spectrometry Detection:
-
Selected Ion Monitoring (SIM): While the phthalic anhydride ion at m/z 149 is a common fragment for many phthalates, it makes differentiation difficult. Look for other, more specific fragment ions for DINP to monitor in SIM mode.
-
Chemical Ionization (CI): Using a softer ionization technique like ammonia chemical ionization can produce more prominent molecular ions or pseudo-molecular ions ([M+H]+), which will have different m/z values for DINP and other phthalates, aiding in their differentiation.
-
Experimental Protocols
Below are detailed methodologies for the analysis of DINP using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Method for DINP Analysis in Polymer Matrices
This protocol is a general guideline and may require optimization for specific polymer types.
-
Sample Preparation (Ultrasonic Extraction):
-
Cut the polymer sample into small pieces (less than 4 mm²).
-
Accurately weigh approximately 0.1 g of the sample into a glass vial.
-
Add 10 mL of dichloromethane.
-
Spike with an appropriate internal standard (e.g., a deuterated phthalate).
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Place the vial in an ultrasonic bath and sonicate for 30 minutes.
-
Allow the solution to cool and settle.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
GC-MS Instrumental Parameters:
-
Instrument: Agilent 6890N GC with 5973 Mass Selective Detector (or equivalent).
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp at 10°C/min to 300°C, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for DINP (e.g., m/z 149, 279) and the internal standard.
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LC-MS/MS Method for DINP Metabolite Analysis in Biological Fluids (e.g., Urine)
This protocol is for the analysis of DINP metabolites, which are often the target analytes in biomonitoring studies.
-
Sample Preparation (Enzymatic Hydrolysis and SPE):
-
To 1 mL of urine, add a buffer (e.g., ammonium acetate) and a β-glucuronidase/sulfatase enzyme solution to deconjugate the metabolites.
-
Incubate the sample (e.g., at 37°C for 2 hours).
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Spike with a stable isotope-labeled internal standard corresponding to the targeted DINP metabolite.
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Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and then water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then a weak organic solvent to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Instrumental Parameters:
-
Instrument: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer (or equivalent).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in negative or positive mode, depending on the target metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each DINP metabolite and the internal standard.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for DINP analysis. These values are illustrative and will vary depending on the specific method, matrix, and instrumentation.
Table 1: GC-MS Method Validation Parameters for DINP in Polymers
| Validation Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | 0.1 - 1 µg/g | |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/g | |
| Accuracy (% Recovery) | 80 - 120% | |
| Precision (% RSD) | < 15% |
Table 2: LC-MS/MS Method Validation Parameters for DINP Metabolites in Biological Matrices
| Validation Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | 1 - 10 ng/mL | |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | |
| Accuracy (% Recovery) | 85 - 115% | |
| Precision (% RSD) | < 15% |
Visualizations
The following diagrams illustrate key workflows and decision-making processes in DINP analysis.
Caption: Experimental workflow for DINP sample preparation.
Caption: Troubleshooting decision tree for DINP analysis.
References
Technical Support Center: Accurate Quantification of Diisononyl Phthalate (DINP) in Dust Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of Diisononyl Phthalate (DINP) quantification in dust samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of DINP in dust samples.
Guide 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Issues
Question: I am seeing a broad cluster of peaks instead of a single sharp peak for DINP in my GC-MS chromatogram. How can I resolve this?
Answer:
This is an expected observation for DINP. This compound is not a single compound but a complex mixture of branched isomers. As a result, its analysis by gas chromatography produces a characteristic cluster of unresolved peaks.[1]
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Recommendation: Instead of trying to resolve the individual isomers, it is common practice to integrate the entire cluster of peaks for quantification. Ensure that your integration method consistently captures the full elution range of the DINP isomers.
Question: My DINP and Di-isodecyl phthalate (DIDP) peaks are co-eluting, making quantification difficult. What can I do?
Answer:
The similar structures and boiling points of DINP and DIDP isomers often lead to co-elution in GC analysis.[1]
-
Troubleshooting Steps:
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Optimize GC Conditions: Experiment with the temperature program. A slower ramp rate may improve separation. However, complete separation of all isomers might not be achievable.
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Select Specific Ions: Use selected ion monitoring (SIM) mode on your mass spectrometer. While the common fragment ion at m/z = 149 is abundant for both DINP and DIDP, you can use more specific, albeit less intense, ions to differentiate them. For DINP, consider monitoring its pseudomolecular ion [M+H]⁺ at m/z = 419.316, and for DIDP, use m/z = 447.347, especially with techniques like atmospheric-pressure chemical ionization (APCI).[1]
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Alternative Ionization Techniques: Consider using chemical ionization (CI) instead of electron impact (EI) ionization. Ammonia chemical ionization (NH3-CI) can produce more prominent molecular ions (M+H)+, which will have different masses for DINP and DIDP, allowing for their distinction.[2]
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Question: I am observing high background levels of DINP in my blank samples. What is the source of this contamination?
Answer:
Phthalates, including DINP, are ubiquitous in laboratory environments and can be found in many plastic materials.[3]
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Troubleshooting Steps:
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Review Lab Materials: Identify and eliminate sources of phthalate contamination. Common sources include plastic tubing, pipette tips, vials, and solvents. Use glassware whenever possible and rinse it thoroughly with a suitable solvent before use.
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Solvent and Reagent Blanks: Run solvent blanks to check for contamination in your reagents. Use high-purity, phthalate-free solvents.
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Sample Collection and Preparation: During dust collection, avoid plastic components. For instance, use a self-made aluminum mouthpiece and nylon filter socks for vacuum sampling.
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Cleanliness: Meticulously clean all glassware and equipment. One recommended method is cleaning with chromic acid lotion followed by heating in a muffle furnace at 400°C.
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Question: My calibration curve for DINP is not linear. What could be the cause?
Answer:
A non-linear calibration curve can be caused by several factors.
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Troubleshooting Steps:
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Detector Saturation: If you are analyzing high-concentration samples, your detector may be saturated. Dilute your samples and standards to fall within the linear range of the detector.
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Standard Preparation: Double-check the preparation of your calibration standards for any dilution errors.
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Matrix Effects: The complex nature of dust samples can lead to matrix effects that suppress or enhance the analyte signal. Consider using a matrix-matched calibration approach.
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Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying DINP in dust?
A1: The most frequently used methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is a robust and widely available technique, while LC-MS/MS can be particularly advantageous for high-molecular-weight phthalates like DINP and can minimize issues with thermal degradation.
Q2: How can I effectively extract DINP from dust samples?
A2: Common extraction techniques include Soxhlet extraction and sonication.
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Soxhlet Extraction: This is a classical and thorough method. A common procedure involves extracting a 100 mg dust sample with dichloromethane for 6 hours.
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Sonication: This method is faster than Soxhlet extraction. It typically involves extracting the dust sample with a suitable solvent in an ultrasonic bath.
The choice of solvent is crucial. Dichloromethane is frequently used for GC-MS analysis. For LC-MS/MS, acetonitrile is a common final solvent.
Q3: What are matrix effects and how can I mitigate them in DINP analysis?
A3: Matrix effects are the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In dust analysis, this can lead to either suppression or enhancement of the DINP signal, resulting in inaccurate quantification.
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Mitigation Strategies:
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Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank dust sample that is free of DINP. This helps to compensate for the matrix effects.
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Isotope Dilution: Use a stable isotope-labeled internal standard for DINP. This is the most effective way to correct for matrix effects as the internal standard behaves similarly to the analyte during extraction, cleanup, and analysis.
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Sample Cleanup: Employ a cleanup step after extraction, such as Solid Phase Extraction (SPE), to remove interfering compounds from the sample matrix.
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Q4: What are typical concentrations of DINP found in indoor dust?
A4: DINP concentrations in indoor dust can vary widely. Studies have reported median concentrations ranging from tens to hundreds of milligrams per kilogram of dust. For example, one study found a median concentration of 129 mg/kg. Another study reported a range of 36 µg/g to 3840 µg/g for various phthalates, with DINP being one of the commonly detected ones at high concentrations.
Q5: Are there any specific quality control measures I should implement?
A5: Yes, robust quality control is essential for accurate DINP quantification.
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Field Blanks: Analyze a blank sample that has been exposed to the same conditions as your actual samples during collection and handling. This helps to identify any contamination introduced during these steps.
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Method Blanks: Analyze a blank sample that has gone through the entire extraction and analysis procedure. This helps to identify contamination from reagents and laboratory equipment.
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Spiked Samples: Spike a known amount of DINP into a real dust sample and analyze it to determine the recovery of your method.
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Certified Reference Materials (CRMs): If available, analyze a CRM with a certified concentration of DINP to validate the accuracy of your method.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on DINP quantification in dust, providing a comparison of different analytical methods and their performance.
Table 1: Comparison of Analytical Methods for DINP in Dust
| Analytical Method | Extraction Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Reference |
| LC-ESI-MS/MS | Ultrasonic Extraction | LOD: ~4 mg/kg (for DEHP) to 14 mg/kg (for DBP) | Not Specified | |
| GC-MS | Soxhlet Extraction | LOQ defined as 3x standard deviation of field blanks | Not Specified | |
| GC/MS/MS | Sonication and SPE | MDL: 0.04 to 2.93 µg/g | 84% to 117% | |
| LC/APCI/MS | Solvent Extraction | LOD: 1 µg/g to 150 µg/g (compound dependent) | 105% to 130% |
LOD: Limit of Detection, LOQ: Limit of Quantification, MDL: Method Detection Limit, LC-ESI-MS/MS: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry, GC-MS: Gas Chromatography-Mass Spectrometry, SPE: Solid Phase Extraction, LC/APCI/MS: Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Extraction for GC-MS Analysis
This protocol is based on the Soxhlet extraction method described by Zhao et al. (2021).
1. Dust Collection:
-
Use a vacuum cleaner with a self-made aluminum mouthpiece and a nylon filter sock to collect dust samples. Avoid collecting dust from plastic surfaces.
-
Aim to collect at least 20-100 mg of dust.
-
After collection, carefully remove the nylon sock, wrap it in aluminum foil, label it, and store it at -20°C until analysis.
2. Soxhlet Extraction:
-
Accurately weigh approximately 100 mg of the dust sample and wrap it in a pre-cleaned filter paper.
-
Place the wrapped sample into the thimble of a Soxhlet extractor.
-
Add dichloromethane to the round-bottom flask.
-
Extract the sample for 6 hours at a cycle rate of 5 cycles per hour.
3. Concentration:
-
After extraction, allow the apparatus to cool.
-
Transfer the extract to a rotary evaporator.
-
Concentrate the extract to a final volume of 1 mL.
4. Internal Standard Spiking and Analysis:
-
Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled DINP) to the concentrated extract.
-
Transfer the final extract to a GC vial for analysis.
Protocol 2: GC-MS Instrumental Analysis
This is a general guideline for GC-MS analysis of DINP. The specific parameters may need to be optimized for your instrument and column.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A common choice is a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless or split injection can be used. For trace analysis, splitless injection is preferred.
-
Injector Temperature: 280-300°C.
-
-
Oven Temperature Program:
-
Initial temperature: 80-150°C, hold for 2 minutes.
-
Ramp: 5-10°C/min to 280-300°C.
-
Final hold: 3-5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity.
-
Ions to Monitor:
-
Primary ion: m/z 149 (phthalic anhydride fragment, common to many phthalates).
-
Qualifier ions: Select other characteristic ions for DINP to ensure correct identification.
-
For differentiation from DIDP, consider alternative ionization techniques and monitoring of molecular ions.
-
-
Visualizations
Caption: Experimental workflow for DINP quantification in dust samples.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
Strategies for differentiating Diisononyl phthalate from other high molecular weight phthalates
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides comprehensive guidance on the analytical strategies for differentiating Diisononyl phthalate (DINP) from other high molecular weight (HMW) phthalates. Given their structural similarities and complex isomeric mixtures, distinguishing these compounds presents a significant analytical challenge.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the resolution and accuracy of your analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in differentiating DINP from other HMW phthalates like Diisodecyl phthalate (DIDP)?
The main challenges stem from their similar chemical structures and physicochemical properties.[4] DINP and DIDP are not single compounds but complex mixtures of isomers with varying branched alkyl chains.[2] This results in:
-
Co-elution in Chromatography: The isomers within DINP and between DINP and other HMW phthalates often have very close boiling points and polarities, leading to overlapping peaks in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Similar Mass Spectra: Under standard Electron Ionization (EI) in GC-MS, many phthalates produce a common dominant fragment ion at m/z 149 (phthalic anhydride), making it difficult to distinguish between co-eluting compounds.
Q2: Which analytical techniques are most effective for separating DINP and other HMW phthalates?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.
-
GC-MS: This is a widely used technique offering high separation efficiency. Optimization of the temperature program and selection of a suitable capillary column are crucial for resolving isomers.
-
LC-MS/MS: This method is particularly useful for HMW phthalates as it often doesn't require derivatization. It offers high sensitivity and selectivity, especially when using techniques like Multiple Reaction Monitoring (MRM).
Q3: Are there specific GC columns that provide better resolution for HMW phthalate isomers?
Yes, the choice of the stationary phase is critical. While standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, HP-5MS) are commonly used, columns with different selectivity can offer improved separation. For enhanced resolution of complex phthalate mixtures, columns such as Rtx-440 and Rxi-XLB have shown excellent performance.
Q4: Can alternative ionization techniques in MS help in differentiating these compounds?
Absolutely. Softer ionization techniques can be very effective:
-
Atmospheric Pressure Chemical Ionization (APCI): Used with GC-MS, APCI can produce spectra with the molecular ion as the base peak, allowing for differentiation based on molecular weight.
-
Electrospray Ionization (ESI): Commonly used with LC-MS, ESI is a soft ionization technique that helps in preserving the molecular ion.
Q5: How can I confirm the identity of DINP if I suspect co-elution?
Using unique fragment ions for identification and quantification is a reliable strategy. For instance, in GC-MS, while m/z 149 is a common fragment, you can use selected ion monitoring (SIM) for more specific ions. For DINP, m/z 293 is a characteristic ion that can be used for its identification.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of DINP and other HMW phthalates.
Problem 1: Poor Chromatographic Resolution and Peak Co-elution
Symptoms:
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Broad, overlapping peaks for DINP and other HMW phthalates.
-
Inability to achieve baseline separation.
-
Shoulders on peaks, indicating the presence of unresolved isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Solutions:
-
For GC-MS:
-
Optimize Oven Temperature Program: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) around the elution range of the target analytes to improve separation.
-
Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to enhance column efficiency.
-
Select a Different GC Column: Use a column with a different stationary phase to alter selectivity.
-
-
For LC-MS/MS:
-
Optimize Mobile Phase Composition: Adjust the gradient of the organic modifier (e.g., acetonitrile or methanol) and the aqueous phase. Acetonitrile often provides better resolution than methanol.
-
Change LC Column: A Phenyl-Hexyl column can provide alternative selectivity through π-π interactions with the phthalate aromatic rings, which may improve separation over a standard C18 column.
-
Adjust Column Temperature: Varying the column temperature (e.g., between 30-50°C) can alter the interactions between the analytes and the stationary phase, potentially improving resolution.
-
Problem 2: Difficulty in Mass Spectral Differentiation
Symptoms:
-
Co-eluting peaks show nearly identical mass spectra, dominated by the m/z 149 fragment.
-
Inability to confidently identify and quantify individual HMW phthalates.
Troubleshooting Workflow:
Caption: Logical troubleshooting flow for mass spectral differentiation.
Solutions:
-
Utilize Unique Fragment Ions: Even with EI, less abundant but unique fragment ions may exist. Use Selected Ion Monitoring (SIM) to target these specific ions for each phthalate. For example, monitor m/z 293 for DINP and m/z 307 for DIDP.
-
Switch to a Softer Ionization Technique:
-
GC-APCI-MS: This technique can generate prominent molecular ions, making it easier to distinguish between DINP (m/z 419 [M+H]+) and DIDP (m/z 447 [M+H]+).
-
LC-ESI-MS/MS: Use ESI to generate precursor ions and then perform tandem MS (MS/MS) to monitor specific precursor-to-product ion transitions (MRM) for each phthalate, which provides high selectivity and sensitivity.
-
Experimental Protocols
Protocol 1: GC-MS Analysis of HMW Phthalates
This protocol provides a general framework for the analysis of DINP and other HMW phthalates using GC-MS.
1. Sample Preparation (Liquid-Liquid Extraction): a. For liquid samples, take a known volume and add a suitable internal standard. b. Extract the phthalates with an appropriate organic solvent (e.g., hexane or dichloromethane). c. Concentrate the organic extract under a gentle stream of nitrogen. d. Reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane).
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | Rtx-440 (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100°C (hold 1 min), Ramp 1: 10°C/min to 280°C, Ramp 2: 5°C/min to 310°C (hold 5 min) |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and SIM for quantification |
3. Data Analysis: a. Identify phthalates based on their retention times and mass spectra. b. For quantification, use the peak area of characteristic ions in SIM mode. c. Construct a calibration curve using standards of known concentrations.
Protocol 2: LC-MS/MS Analysis of HMW Phthalates
This protocol outlines a method for analyzing HMW phthalates using LC-MS/MS.
1. Sample Preparation: a. For solid samples, perform a solvent extraction (e.g., with methanol or acetonitrile) using ultrasonication. b. For liquid samples, a simple "dilute and shoot" approach may be feasible after filtration. c. Add an appropriate internal standard. d. Filter the final extract through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | SCIEX QTRAP 5500 or equivalent |
| Column | Phenyl-Hexyl (100 mm x 2.1 mm, 2.6 µm) or C18 |
| Mobile Phase A | Water with 10 mM Ammonium Acetate |
| Mobile Phase B | Methanol |
| Gradient | Start with a suitable percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Data Analysis: a. Optimize MRM transitions (precursor ion -> product ion) for each target phthalate and internal standard. b. Integrate the peak areas for the specific MRM transitions. c. Quantify the analytes using a calibration curve prepared with external standards.
Quantitative Data Summary
The following tables summarize key quantitative data for the differentiation of DINP and other HMW phthalates.
Table 1: Characteristic m/z Ratios for GC-MS Analysis
| Compound | Molecular Weight ( g/mol ) | Primary Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound (DINP) | 418.6 | 149 | 293 | 167 |
| Diisodecyl phthalate (DIDP) | 446.7 | 149 | 307 | 167 |
| Di-n-octyl phthalate (DNOP) | 390.5 | 149 | 279 | 167 |
| Bis(2-ethylhexyl) phthalate (DEHP) | 390.5 | 149 | 167 | 279 |
Note: While m/z 149 is common, the use of unique qualifier ions is essential for confirmation, especially in cases of co-elution.
Table 2: Example LC-MS/MS MRM Transitions
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound (DINP) | 419.3 | 293.2 | 149.1 |
| Diisodecyl phthalate (DIDP) | 447.3 | 307.2 | 149.1 |
| Di-n-octyl phthalate (DNOP) | 391.3 | 279.2 | 149.1 |
| Bis(2-ethylhexyl) phthalate (DEHP) | 391.3 | 149.1 | 167.1 |
Note: These transitions are examples and should be optimized on the specific instrument used.
Experimental Workflow Visualization
Caption: General experimental workflow for phthalate analysis.
References
Enhancing the stability of Diisononyl phthalate in analytical samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Diisononyl phthalate (DINP) in analytical samples and ensuring accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DINP) and why is its stability a concern in analytical samples?
A1: this compound (DINP) is a complex mixture of isomers used as a plasticizer in a wide variety of plastic products.[1] Its stability is a concern because it can degrade or be susceptible to contamination during sample collection, storage, and analysis, leading to inaccurate quantification.[2] Common degradation pathways include hydrolysis to its monoester, monoisononyl phthalate (MINP), and subsequently to phthalic acid.[3]
Q2: What are the primary sources of DINP contamination in a laboratory setting?
A2: Phthalates, including DINP, are ubiquitous in laboratory environments.[2][4] Major sources of contamination include:
-
Laboratory Air and Dust: Can contain phthalates that have off-gassed from building materials, furniture, and equipment.
-
Solvents and Reagents: Even high-purity solvents may contain trace amounts of phthalates.
-
Plastic Labware: Plastic containers, pipette tips, tubing, and vial caps can leach DINP into samples and solvents.
-
Personal Care Products: Cosmetics and lotions used by lab personnel can be a source of phthalate contamination.
-
Improperly Cleaned Glassware: Residues from previous analyses or cleaning agents can introduce phthalates.
Q3: What are the ideal storage conditions for DINP analytical standards and samples?
A3: For long-term stability, DINP stock solutions should be stored at low temperatures. In a solvent, DINP is reported to be stable for up to 2 years at -80°C and for 1 year at -20°C. For short-term storage, refrigeration at 4°C is recommended. Samples should be stored in glass containers with PTFE-lined caps to prevent contamination. Avoid using plastic containers for sample collection and storage.
Q4: How does the isomeric nature of DINP affect its analysis?
A4: DINP is not a single compound but a complex mixture of C9 isomers. This results in a cluster of co-eluting peaks in chromatography rather than a single sharp peak, which can complicate quantification. Mass spectrometry analysis is also affected, as many phthalates produce a common fragment ion at m/z 149. Therefore, it is crucial to use specific quantifier ions for DINP, such as m/z 293, for accurate identification and measurement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of DINP.
Issue 1: High Background Levels of DINP in Blanks
-
Symptom: Detection of significant DINP peaks in solvent or procedural blanks.
-
Troubleshooting Workflow:
Caption: Troubleshooting high DINP background.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
-
Symptom: DINP peaks in chromatograms are not sharp and symmetrical, leading to inaccurate integration.
-
Troubleshooting Workflow:
Caption: Troubleshooting poor peak shape.
Data on DINP Stability in Analytical Samples
The following tables summarize the stability of DINP in various analytical matrices and solutions under different storage conditions.
Table 1: Stability of DINP in Standard Solutions
| Solvent | Storage Temperature | Duration | Analyte Recovery (%) | Reference |
| DMSO | -80°C | 2 years | >95% | |
| DMSO | -20°C | 1 year | >95% | |
| Hexane | Room Temperature | 24 hours | ~98% | Illustrative |
| Acetonitrile | 4°C | 7 days | ~96% | Illustrative |
Table 2: Stability of DINP in Biological and Environmental Matrices (Illustrative Data)
| Matrix | Storage Temperature | Duration | Analyte Recovery (%) | Reference |
| Human Plasma | -80°C | 1 month | ~94% | Illustrative |
| Human Plasma | 4°C | 24 hours | ~90% | Illustrative |
| Human Urine | -70°C | 1 year | >95% (for metabolites) | |
| Environmental Water | 4°C | 7 days | ~92% | Illustrative |
Note: The data for hexane, acetonitrile, plasma, and environmental water are illustrative examples based on general principles of analyte stability and should be confirmed by in-house validation studies.
Experimental Protocols
Protocol 1: Preparation and Storage of DINP Standard Solutions
-
Materials:
-
High-purity DINP reference standard
-
High-purity, phthalate-free solvent (e.g., hexane, acetonitrile, or DMSO)
-
Amber glass volumetric flasks with PTFE-lined stoppers
-
Glass pipettes or syringes
-
-
Procedure:
-
Accurately weigh the DINP reference standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution using the same solvent.
-
Store stock and working solutions in amber glass vials with PTFE-lined caps.
-
For long-term storage, store at -20°C or -80°C. For short-term use, store at 4°C.
-
Before use, allow the solutions to equilibrate to room temperature.
-
Protocol 2: Sample Handling and Storage for DINP Analysis
-
Sample Collection:
-
Collect samples (e.g., water, plasma, urine) in certified phthalate-free glass containers with PTFE-lined caps. Avoid contact with any plastic materials.
-
-
Sample Preparation:
-
Perform all sample preparation steps in an environment designed to minimize phthalate contamination.
-
Use glassware that has been rigorously cleaned (e.g., washed with detergent, rinsed with solvent, and baked at a high temperature).
-
Utilize phthalate-free solvents and reagents.
-
-
Storage:
-
Immediately after collection and preparation, store samples at appropriate temperatures. For biological samples, freezing at -70°C or lower is recommended for long-term stability.
-
For environmental water samples, storage at 4°C in the dark is recommended for short-term storage.
-
Minimize freeze-thaw cycles for biological samples.
-
Signaling Pathways and Workflows
Caption: General workflow for DINP analysis.
References
Validation & Comparative
A Comparative Guide to Biomarkers for Human Exposure to Diisononyl Phthalate (DINP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for assessing human exposure to Diisononyl Phhtalate (DINP), a widely used plasticizer. The following sections detail the performance of various biomarkers, the experimental protocols for their analysis, and the biological pathways DINP is known to affect.
Data Presentation: Comparison of Urinary Biomarkers for DINP Exposure
The assessment of DINP exposure has evolved from monitoring its primary hydrolytic metabolite to focusing on its more abundant oxidative metabolites. The data presented below, compiled from human biomonitoring studies, clearly demonstrates the superior sensitivity and reliability of oxidative metabolites as biomarkers.
Table 1: Performance Comparison of DINP Urinary Metabolites
| Biomarker | Type | Detection Frequency (%) | Geometric Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| Monoisononyl Phthalate (MINP) | Primary Hydrolytic | Not Detected | Not Applicable | Not Detected | [1][2] |
| Mono(carboxyisooctyl) Phthalate (MCIOP) | Secondary Oxidative | 97 - 95.2 | 8.6 | < LOD - 310.8 | [1][3] |
| Mono(hydroxyisononyl) Phthalate (MHINP) | Secondary Oxidative | 100 | 11.4 | 1.4 - 202.7 | [1] |
| Mono(oxoisononyl) Phthalate (MOINP) | Secondary Oxidative | 87 | 1.2 | < LOD - 201.7 |
LOD = Limit of Detection
Table 2: Urinary Concentrations of Oxidative DINP Metabolites in a German Population Study
| Biomarker | Mean Concentration (µg/L) |
| OH-MINP (MHINP) | 14.9 |
| oxo-MINP (MOINP) | 8.9 |
| carboxy-MINP (MCIOP) | 16.4 |
This study further supports the utility of oxidative metabolites for quantifying the internal burden of DINP in the general population.
Experimental Protocols
The quantitative analysis of DINP metabolites in human urine is predominantly performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity.
Detailed Protocol for Urinary DINP Metabolite Analysis by HPLC-MS/MS
This protocol is adapted from previously published methods for the analysis of phthalate metabolites in urine.
1. Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
To 1 mL of urine, add an internal standard solution containing isotopically labeled analogs of the target metabolites (e.g., 13C4-labeled MINP, MCIOP, MHINP, and MOINP).
-
Add β-glucuronidase from E. coli to deconjugate the glucuronidated metabolites.
-
Incubate the mixture at 37°C for 90 minutes.
-
Acidify the sample with formic acid.
-
Centrifuge to pellet any precipitates.
2. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by formic acid-acidified water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with formic acid-acidified water to remove interferences.
-
Elute the metabolites with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
3. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system.
-
Analytical Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or acetic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode.
4. Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the native metabolites in the samples by isotope dilution using the peak area ratios of the native analyte to its corresponding labeled internal standard.
Mandatory Visualizations
The following diagrams illustrate the metabolic pathway of DINP and the analytical workflow for its biomarkers.
Caption: Metabolic pathway of this compound (DINP) in humans.
Caption: Experimental workflow for the analysis of DINP metabolites in urine.
DINP and its Impact on Signaling Pathways
DINP has been identified as an endocrine-disrupting chemical with anti-androgenic properties. It can interfere with the normal functioning of the androgen signaling pathway, which is crucial for male reproductive development and function.
Caption: Anti-androgenic mechanism of DINP metabolites.
References
A Comparative Guide to GC-MS and LC-MS/MS Methods for the Analysis of Diisononyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of Diisononyl phthalate (DINP). DINP is a complex mixture of isomeric esters of phthalic acid and isononyl alcohol, widely used as a plasticizer in a variety of polymer-based products. Due to its potential endocrine-disrupting properties and widespread human exposure, accurate and reliable quantification of DINP in various matrices is of significant importance. This document outlines detailed experimental protocols, presents a comparative summary of quantitative performance data, and visualizes key experimental workflows and chemical fragmentation pathways to aid researchers in selecting the most suitable analytical technique for their specific needs.
At a Glance: GC-MS vs. LC-MS/MS for DINP Analysis
Both GC-MS and LC-MS/MS are powerful analytical techniques for the determination of DINP. The choice between them is often dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |
| Sensitivity | Good, with detection limits typically in the parts-per-billion (ppb) range. GC-MS/MS offers higher sensitivity.[1] | Generally higher, especially with tandem MS (LC-MS/MS), reaching parts-per-trillion (ppt) levels.[1] |
| Chromatographic Resolution | Generally offers better chromatographic resolution for phthalate isomers.[2][3] | Can be a limiting factor for complex mixtures of phthalate isomers, though specialized columns can improve separation. |
| Sample Preparation | Often requires extraction and can be more complex, sometimes involving derivatization. | Can often utilize simpler "dilute-and-shoot" methods for liquid samples, potentially offering higher throughput. |
| Matrix Effects | Less susceptible to ion suppression or enhancement. | More prone to matrix effects which can impact accuracy and precision, often requiring the use of internal standards. |
| Compound Suitability | Ideal for volatile and semi-volatile compounds like DINP. | Suitable for a wider range of compounds, including less volatile and thermally labile ones. |
Quantitative Performance Data
The following tables summarize the quantitative performance parameters for the analysis of DINP using GC-MS and LC-MS/MS, compiled from various validation studies.
Table 1: GC-MS and GC-MS/MS Method Performance for DINP Analysis
| Parameter | GC-MS | GC-MS/MS | Source |
| Linearity Range | 5 - 100 µg/mL | 5 - 500 ng/g | [4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | |
| Limit of Detection (LOD) | 0.320 µg/mL | - | |
| Limit of Quantification (LOQ) | - | 54.1 - 76.3 ng/g | |
| Accuracy/Recovery | 90.6 - 111.7% | 91.8 - 122% | |
| Precision (%RSD) | 0.55 - 12.10% | 1.8 - 17.8% |
Table 2: LC-MS/MS Method Performance for DINP Analysis
| Parameter | Value | Source |
| Linearity Range | 0.05 - 2.5 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | - | - |
| Limit of Quantification (LOQ) | S/N > 10 | |
| Accuracy/Recovery | 92 - 111% | |
| Precision (%RSD) | < 15% |
Experimental Protocols
Detailed methodologies for the analysis of DINP by GC-MS and LC-MS/MS are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.
GC-MS Method for DINP in Polymer Matrices
1. Sample Preparation: Solvent Extraction
-
Weigh approximately 1 gram of the homogenized polymer sample into a glass vial.
-
Add 10 mL of a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran and hexane.
-
Extract the sample using ultrasonication for approximately 30 minutes at room temperature.
-
If using tetrahydrofuran, precipitate the dissolved polymer by adding hexane.
-
Filter the extract through a 0.45 µm PTFE syringe filter.
-
An internal standard (e.g., Benzyl Benzoate) may be added before analysis.
2. GC-MS/MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890A GC System or equivalent.
-
Column: Restek Rxi-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, ramp to 260°C at 8°C/min, then to 320°C at 35°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for DINP: Precursor ion m/z 293, with product ions selected for quantification and qualification. A common fragment ion for phthalates is m/z 149.
LC-MS/MS Method for DINP in Liquid Matrices
1. Sample Preparation: Dilute and Shoot or Liquid-Liquid Extraction
-
For cleaner samples (e.g., beverages): Dilute the sample 1:1 with a suitable solvent like methanol or a water/acetonitrile mixture.
-
For more complex matrices: Perform a liquid-liquid extraction. For example, add 10 mL of isohexane to 12.5 mL of a liquid sample, shake vigorously, and allow the phases to separate. The organic layer is then collected and concentrated.
-
Centrifuge the prepared sample to remove any particulates before injection.
-
An internal standard can be added to the sample prior to analysis.
2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph: Agilent 1260 RRLC HPLC system or equivalent.
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate). A typical isocratic mixture is acetonitrile:ammonium acetate water solution (90:10, v/v).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: SCIEX QTRAP 5500 System or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for DINP: Precursor ion [M+H]⁺ at m/z 419, with the product ion at m/z 149 commonly used for quantification. Other transitions can be monitored for confirmation.
Visualizing Workflows and Fragmentation
The following diagrams, generated using the DOT language, illustrate key aspects of the analytical processes.
Caption: General workflow for the cross-validation of GC-MS and LC-MS/MS methods.
Caption: Fragmentation pathways of DINP in GC-MS and LC-MS/MS.
References
- 1. agilent.com [agilent.com]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 3. gcms.cz [gcms.cz]
- 4. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Analysis of Diisononyl Phthalate (DINP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Diisononyl phthalate (DINP), a complex mixture of isomers used as a plasticizer. Due to its widespread use and potential for migration into food, pharmaceuticals, and consumer products, accurate and reproducible analysis is critical. While a comprehensive, publicly available inter-laboratory comparison study specifically for DINP across various matrices is not available, this guide synthesizes data from single-laboratory validation studies, proficiency tests for related compounds, and established analytical practices to provide a comparative framework.
The primary techniques for DINP analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the sample matrix, required sensitivity, and laboratory resources.
Data Presentation: Performance of Analytical Methods
The following tables summarize typical performance characteristics for the analysis of DINP using GC-MS and LC-MS. The data presented is collated from various studies and should be considered representative.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for DINP Analysis
| Parameter | Polymer Matrix | Food Simulant (Oil) | Environmental (Water) |
| Limit of Detection (LOD) | 3.46 µg/mL[1] | 0.320 µg/mL[2] | 1-8 ng/mL[3] |
| Limit of Quantification (LOQ) | Not specified | 5-100 µg/mL (calibration range)[2] | 5-14 ng/mL[3] |
| Recovery | 76-100% | 86.3-117.2% | 93.4-104.5% |
| Precision (Repeatability, RSDr) | 0.4% | 0.72-7.70% | 3.6-7.4% (intra-day) |
| Precision (Reproducibility, RSDR) | Not specified | 43% (for DiNP biomarkers in urine) | Not specified |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Data for DINP Analysis
| Parameter | Food Matrix (Beverages) | Environmental (Dust) | Biological (Urine) |
| Limit of Detection (LOD) | 5 ng/mL | 1 µg/g | 0.2 ng/mL (for most phthalate biomarkers) |
| Limit of Quantification (LOQ) | Not specified | 150 µg/g (upper limit) | 0.5 ng/mL (for MEP, MBzP, and MnBP) |
| Recovery | Not specified | 105-130% | Not specified |
| Precision (Repeatability, RSDr) | Not specified | 3-16% | <20% (intra-day and inter-day) |
| Precision (Reproducibility, RSDR) | Not specified | Not specified | 43% (for DiNP biomarkers) |
Note: The reproducibility data for DINP is limited and the value presented is for DINP biomarkers in urine from a proficiency testing scheme, which may not be directly comparable to other matrices but provides a valuable indicator of inter-laboratory variability.
Experimental Protocols
Detailed methodologies are crucial for achieving comparable results across different laboratories. Below are generalized protocols for the analysis of DINP in polymer and food simulant matrices.
Analysis of DINP in Polymer Materials by GC-MS
This method is suitable for determining the total content of DINP in plastic materials such as PVC.
a) Sample Preparation: Solvent Extraction
-
Sample Comminution: Reduce the polymer sample to small particles (e.g., by grinding or cutting) to maximize the surface area for extraction.
-
Extraction: Weigh approximately 1 gram of the comminuted sample into a glass vial. Add a suitable organic solvent such as methylene chloride or a mixture of hexane and acetone.
-
Sonication: Sonicate the sample for a specified period (e.g., 30 minutes) to facilitate the extraction of DINP from the polymer matrix.
-
Filtration/Centrifugation: Filter or centrifuge the extract to remove any suspended polymer particles.
-
Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for phthalate analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), ramp up to a final temperature of around 300-320 °C to ensure elution of high molecular weight phthalates.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
Ionization Mode: Electron Ionization (EI).
-
Quantification: Use of an internal standard (e.g., benzyl benzoate) is recommended for accurate quantification.
Analysis of DINP Migration from Food Contact Materials into Food Simulants by LC-MS/MS
This protocol is designed to measure the amount of DINP that leaches from a food contact material into a fatty food simulant (e.g., olive oil or a synthetic triglyceride mixture).
a) Migration Test
-
Sample Exposure: Place a defined surface area of the food contact material in contact with a known volume of the food simulant.
-
Incubation: Expose the sample to the simulant under conditions of time and temperature that are relevant to the intended use of the material, as specified by regulations (e.g., 10 days at 40 °C).
-
Sample Collection: After the incubation period, remove the food contact material and take an aliquot of the food simulant for analysis.
b) Sample Preparation: Liquid-Liquid Extraction or Solid-Phase Extraction (SPE)
-
Liquid-Liquid Extraction (LLE):
-
Dilute the oil sample with a nonpolar solvent like hexane.
-
Extract the phthalates from the oil/hexane mixture using a polar solvent such as acetonitrile.
-
Separate the acetonitrile layer, evaporate it to dryness, and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE):
-
Dilute the oil sample in a nonpolar solvent.
-
Pass the diluted sample through an appropriate SPE cartridge (e.g., silica-based or polymer-based).
-
Wash the cartridge to remove interfering substances.
-
Elute the phthalates with a suitable solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
c) LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 or C8 column.
-
Mobile Phase: A gradient of water and an organic solvent such as methanol or acetonitrile.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) for high selectivity and sensitivity.
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Multiple Reaction Monitoring (MRM) mode for quantification of specific precursor-product ion transitions for DINP.
Visualizations of Experimental Workflows
Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison study.
Figure 1. Workflow of an Inter-laboratory Comparison Study.
Analytical Workflow for DINP Analysis
This diagram outlines the general steps involved in the chemical analysis of DINP in a given sample.
Figure 2. General Analytical Workflow for DINP Determination.
References
The Great Plasticizer Debate: Unpacking the In Vivo Toxicity of DINP and DEHP
A Comparative Guide for Researchers and Drug Development Professionals
The pervasive use of plastics in modern life has led to widespread human exposure to plasticizers, chemicals that impart flexibility and durability to polymeric materials. Among the most common are phthalates, with Di(2-ethylhexyl) phthalate (DEHP) having a long history of use. However, mounting concerns over its potential health risks have spurred the search for safer alternatives, positioning Diisononyl phthalate (DINP) as a prominent replacement. This guide provides a comprehensive in vivo comparison of the toxicity profiles of DINP and DEHP, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Toxicological Endpoints
The following table summarizes the key in vivo toxicological findings for DINP and DEHP across various organ systems.
| Toxicity Endpoint | This compound (DINP) | Di(2-ethylhexyl) phthalate (DEHP) | Key Findings & Citations |
| Hepatic Toxicity | |||
| Relative Liver Weight | Increased at high doses in rats and mice.[1][2] | Increased at doses consistent with tumorigenic activity.[1] | Both compounds can induce liver enlargement, a hallmark of hepatic stress. |
| Peroxisome Proliferation (PBOX activity) | Elevated at high doses in rats.[2] | Increased PBOX activity observed.[1] | Both DINP and DEHP are recognized as peroxisome proliferators in rodents, a mechanism linked to liver tumor development in these species. |
| DNA Synthesis | Increased at high doses. | Increased DNA synthesis at tumorigenic doses. | The induction of DNA synthesis suggests a potential for cell proliferation and tumorigenesis. |
| Gap Junctional Intercellular Communication (GJIC) | Inhibited at high doses. | Inhibition of GJIC correlated with tumorigenic activity. | Disruption of GJIC is a non-genotoxic mechanism that can contribute to tumor promotion. |
| Reproductive Toxicity (Female) | |||
| Estrous Cyclicity | Disrupted at various doses, leading to increased time in metestrus and diestrus. | Less pronounced effects on estrous cyclicity compared to DINP at some doses. | DINP appears to have a more significant impact on the regularity of the female reproductive cycle. |
| Fertility | Reduced ability of females to get pregnant at certain doses 3 months post-dosing. | Reduced ability of females to get pregnant at a low dose (20 µg/kg/day) 3 months post-dosing. | Both phthalates can impair female fertility, with effects observed long after exposure cessation. |
| Ovarian Folliculogenesis | Altered distribution of ovarian follicle populations. | Altered distribution of ovarian follicle populations. | Both compounds can disrupt the normal development of ovarian follicles, which is crucial for fertility. |
| Hormone Levels | Reduced testosterone and estradiol levels at certain doses. | Increased progesterone and decreased estradiol levels at certain doses. | Both DINP and DEHP can interfere with the production of key sex hormones. |
| Developmental Toxicity (Male) | |||
| Anogenital Distance (AGD) | No significant effect at 750 mg/kg/day. | Shortened AGD, a sign of demasculinization. | DEHP shows a more potent anti-androgenic effect on this developmental marker. |
| Nipple Retention | Induced in a lower percentage of male offspring (22%) compared to DEHP. | Induced in a high percentage of male offspring (87%). | DEHP is a more potent inducer of this feminizing feature in male offspring. |
| Reproductive Malformations | Induced in a lower percentage of males (7.7%). | Induced in a high percentage of males (82%). | DEHP demonstrates a significantly higher potential to cause reproductive tract malformations. |
| Renal Toxicity | |||
| Oxidative Stress | Increased levels of reactive oxygen species and malondialdehyde at high doses. | Increased levels of reactive oxygen species and malondialdehyde at high doses. | Both compounds can induce oxidative stress in the kidneys, suggesting a potential for nephrotoxicity. |
| Lipidomic Disruption | Induced significant changes in phospholipids and diacylglycerides. | Induced greater changes in the kidney lipidome compared to DINP. | DEHP appears to have a more pronounced effect on the lipid composition of the kidneys. |
In-Depth Look: Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental protocols are provided below.
Hepatic Toxicity Assessment in Rodents
-
Animal Model: Male F344 rats and B6C3F1 mice.
-
Dosing: Animals were typically administered DINP or DEHP through their diet at various concentrations (e.g., low dose: 1000 ppm; high dose: 12,000 ppm) for a period of 2 to 4 weeks.
-
Endpoints Measured:
-
Relative Liver Weight: Livers were weighed at the end of the study, and the weight was normalized to the animal's body weight.
-
Peroxisomal Beta-Oxidation (PBOX) Activity: Liver homogenates were analyzed for the rate of fatty acid oxidation, a marker of peroxisome proliferation.
-
DNA Synthesis: Measured by the incorporation of a labeled nucleotide (e.g., BrdU) into liver cells, indicating cell proliferation.
-
Gap Junctional Intercellular Communication (GJIC): Assessed by techniques such as scrape-loading/dye transfer to evaluate communication between adjacent liver cells.
-
Female Reproductive Toxicity Study in Mice
-
Animal Model: Adult female CD-1 mice (39-40 days old).
-
Dosing: Oral gavage with corn oil (vehicle control), DEHP, or DINP at a range of doses (e.g., 20 µg/kg/day to 200 mg/kg/day) for 10 days.
-
Endpoints Measured:
-
Estrous Cyclicity: Vaginal lavages were collected daily to monitor the stages of the estrous cycle.
-
Fertility: Females were paired with untreated males for breeding trials immediately after dosing and at subsequent time points (e.g., 3 and 9 months post-dosing). Pregnancy rates and litter outcomes were recorded.
-
Ovarian Follicle Counts: Ovaries were collected, sectioned, and stained to quantify the number of primordial, primary, preantral, and antral follicles.
-
Hormone Analysis: Blood serum was collected to measure levels of estradiol, testosterone, progesterone, and follicle-stimulating hormone (FSH) using immunoassays.
-
Perinatal Developmental Toxicity Study in Rats
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Dosing: Oral administration to the dam at a dose of 0.75 g/kg/day from gestational day 14 to postnatal day 3.
-
Endpoints Measured in Male Offspring:
-
Anogenital Distance (AGD): The distance between the anus and the base of the phallus was measured in male pups.
-
Nipple Retention: The presence and number of nipples were recorded in male pups.
-
Reproductive Malformations: At adulthood, male offspring were examined for abnormalities of the reproductive tract, such as undescended testes and hypospadias.
-
Visualizing the Mechanisms and Workflows
To further elucidate the biological processes and experimental designs, the following diagrams are provided.
Caption: A generalized workflow for conducting in vivo toxicity studies of chemical compounds.
Caption: A simplified signaling pathway illustrating key events in phthalate-induced liver toxicity.
Conclusion
The available in vivo data indicates that while both DINP and DEHP can elicit toxic effects, particularly in the liver and reproductive systems, DEHP generally exhibits a more potent and severe toxicity profile. This is especially evident in the context of developmental toxicity, where DEHP induces a significantly higher incidence of reproductive malformations in male offspring. In terms of hepatic effects, both compounds are peroxisome proliferators in rodents, a mechanism with questioned relevance to humans. However, the disruption of gap junctional intercellular communication and increased DNA synthesis are concerning non-genotoxic mechanisms of tumorigenesis for both phthalates.
For female reproductive health, both DINP and DEHP have been shown to have long-lasting adverse consequences, even after short-term exposure. While DINP is often considered a safer alternative to DEHP, the findings presented here underscore that it is not without its own toxicological concerns. Researchers and drug development professionals should consider these comparative toxicological profiles when evaluating the safety of materials used in their products and research. Further investigation into the long-term effects of DINP exposure in humans is warranted to fully understand its risk profile as a DEHP replacement.
References
Diisononyl Phthalate vs. Other Plasticizers: A Comparative Risk Assessment
A comprehensive guide for researchers, scientists, and drug development professionals on the relative risks of Diisononyl Phthalate (DINP) compared to other common plasticizers. This guide provides a detailed comparison of toxicological data, experimental protocols, and affected signaling pathways to support informed decision-making in material selection and risk evaluation.
Executive Summary
This compound (DINP) is a high molecular weight phthalate commonly used as a plasticizer in a wide range of applications, including PVC products, building materials, and automotive parts.[1] Concerns over the potential health risks of other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), have led to increased scrutiny of DINP as a potential alternative. This guide provides a comparative risk assessment of DINP against other prevalent plasticizers like DEHP, Dibutyl phthalate (DBP), and Diisodecyl phthalate (DIDP). The assessment is based on a comprehensive review of toxicological data, including No-Observed-Adverse-Effect Levels (NOAELs), Lowest-Observed-Adverse-Effect Levels (LOAELs), and Tolerable Daily Intakes (TDIs). Detailed experimental protocols for key toxicological studies are also provided, along with visualizations of relevant biological pathways and risk assessment workflows.
Comparative Toxicological Data
The following tables summarize key quantitative data for DINP and other selected plasticizers, facilitating a direct comparison of their toxicological profiles.
Table 1: Key Toxicological Endpoints for Selected Plasticizers
| Plasticizer | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Tolerable Daily Intake (TDI) (mg/kg bw/day) | Primary Target Organ(s) |
| DINP | 15 (liver & kidney effects, rat)[2] | 500 (skeletal abnormalities, rat)[3] | 0.15[2][4] | Liver, Kidney |
| DEHP | 4.8 (reproductive effects, rat) | - | 0.05 | Reproductive system (testis), Liver |
| DBP | - | 2 (developmental toxicity, rat) | 0.01 | Reproductive system (testis) |
| DIDP | 15 (liver effects, dog) | - | 0.15 | Liver |
Table 2: Acute Toxicity Data for DINP
| Route of Exposure | Species | Value |
| Oral (LD50) | Rat | >5,000 mg/kg |
| Dermal (LD50) | Rabbit | >3,160 mg/kg bw |
| Inhalation (LC50) | Rat | >4.4 mg/L (4h) |
Experimental Protocols
This section details the methodologies for key experiments cited in the risk assessment of phthalates.
In Vitro Endocrine Activity Assessment: H295R Steroidogenesis Assay
The H295R steroidogenesis assay is a widely used in vitro method to assess the effects of chemicals on the production of steroid hormones.
Objective: To determine the potential of a test chemical to induce or inhibit the synthesis of steroid hormones, such as estradiol and testosterone.
Methodology:
-
Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium supplemented with fetal bovine serum and other necessary growth factors.
-
Exposure: Cells are seeded in multi-well plates and, after reaching appropriate confluency, are exposed to a range of concentrations of the test plasticizer (e.g., DINP, DEHP) and appropriate controls (positive and negative) for a defined period (e.g., 48 hours).
-
Hormone Quantification: After the exposure period, the cell culture medium is collected, and the concentrations of secreted steroid hormones (e.g., estradiol, testosterone) are quantified using validated analytical methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The hormone production in the presence of the test chemical is compared to the solvent control to determine if there is a statistically significant increase or decrease in hormone synthesis.
In Vivo Reproductive Toxicity Assessment: Two-Generation Study in Rats
The two-generation reproductive toxicity study is a comprehensive in vivo assay to evaluate the potential effects of a substance on all phases of the reproductive cycle.
Objective: To assess the effects of a test chemical on male and female reproductive performance, mating behavior, fertility, pregnancy outcomes, and the growth and development of offspring over two generations.
Methodology:
-
Animal Model: Typically, Sprague-Dawley or Wistar rats are used.
-
Dosing: The F0 generation (parental) animals are exposed to the test plasticizer via their diet or gavage at multiple dose levels, along with a control group, for a specified period before mating. Dosing continues throughout mating, gestation, and lactation.
-
Mating and Observation: F0 animals are mated to produce the F1 generation. Reproductive parameters such as mating and fertility indices are recorded. Pregnant females are monitored for clinical signs of toxicity, and litter size, pup viability, and pup weight are assessed at birth.
-
F1 Generation: A selection of F1 offspring are continued on the same dosing regimen as their parents and are subsequently mated to produce the F2 generation. The growth, development, and reproductive capability of the F1 generation are assessed.
-
Pathology: At the end of the study, all animals from the F0 and F1 generations are euthanized, and a comprehensive necropsy is performed. Reproductive organs are weighed, and tissues are examined histopathologically for any abnormalities.
Signaling Pathways and Mechanisms of Toxicity
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
Several phthalates, including DINP and DEHP, are known to be peroxisome proliferators, exerting some of their biological effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. The activation of PPARα in the liver is a key mechanism associated with the hepatotoxic effects of some phthalates in rodents.
References
- 1. Comparison of in vitro hormone activities of selected phthalates using reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update of the risk assessment of di‐butylphthalate (DBP), butyl‐benzyl‐phthalate (BBP), bis(2‐ethylhexyl)phthalate (DEHP), di‐isononylphthalate (DINP) and di‐isodecylphthalate (DIDP) for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsc.gov [cpsc.gov]
- 4. Update of the risk assessment of di‐butylphthalate (DBP), butyl‐benzyl‐phthalate (BBP), bis(2‐ethylhexyl)phthalate (DEHP), di‐isononylphthalate (DINP) and di‐isodecylphthalate (DIDP) for use in food contact materials | EFSA [efsa.europa.eu]
Evaluating the Endocrine-Disrupting Effects of Diisononyl Phthalate Versus Other Phthalates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the endocrine-disrupting effects of Diisononyl phthalate (DINP) with other commonly used phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Butyl benzyl phthalate (BBP). The information presented is based on experimental data from in vitro and in vivo studies to facilitate an objective evaluation of their relative potencies and potential hazards.
Comparative Data on Endocrine-Disrupting Effects
The following tables summarize quantitative data from various assays designed to assess the estrogenic and anti-androgenic activities of different phthalates.
In Vitro Reporter Gene Assays
Reporter gene assays are crucial for determining the potential of a chemical to interact with hormone receptors and induce a cellular response. The data below presents the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for selected phthalates, indicating their potency in antagonizing or agonizing androgen and estrogen receptors.
| Phthalate | Assay Type | Endpoint | Cell Line | IC50 (M) | EC50 (M) | Reference |
| DBP | Anti-androgenic | Inhibition of testosterone-induced luciferase activity | CV-1 | 1.05 x 10⁻⁶ | - | [1] |
| MBP | Anti-androgenic | Inhibition of testosterone-induced luciferase activity | CV-1 | 1.22 x 10⁻⁷ | - | [1] |
| DEHP | Anti-androgenic | Inhibition of testosterone-induced luciferase activity | CV-1 | > 1 x 10⁻⁴ | - | [1] |
| DBP | Androgenic | Induction of luciferase activity | CV-1 | - | 6.17 x 10⁻⁶ | [1] |
| MBP | Androgenic | Induction of luciferase activity | CV-1 | - | 1.13 x 10⁻⁵ | [1] |
| DEHP | Androgenic | Induction of luciferase activity | CV-1 | - | > 1 x 10⁻⁴ | |
| DBP | Estrogenic | Induction of luciferase activity | CV-1 | - | Weakly estrogenic at 1.0 x 10⁻⁴ M | |
| DEHP | Estrogenic | Induction of luciferase activity | CV-1 | - | No agonistic activity | |
| MBP | Estrogenic | Induction of luciferase activity | CV-1 | - | No agonistic activity |
M: Molar concentration. A lower IC50 value indicates greater antagonistic potency, while a lower EC50 value indicates greater agonistic potency.
In Vivo Uterotrophic Assay
The uterotrophic assay in immature or ovariectomized female rodents is a standard in vivo test for estrogenic activity. An increase in uterine weight suggests an estrogenic effect.
| Phthalate | Species | Doses (mg/kg/day) | Duration | Outcome | Reference |
| DINP | Rat | 276 and 1380 | 3 and 20 days | No significant alteration in uterine weight | |
| DIBP | Rat | 250 and 1250 | 3 and 20 days | No significant alteration in uterine weight | |
| DEHT | Rat | 20, 200, and 2000 | 3 days | No effect on uterine weight |
DEHT (Di-2-ethylhexyl terephthalate) is a non-ortho-phthalate plasticizer included for comparison.
In Vivo Hershberger Assay
The Hershberger assay is an in vivo screening method to detect substances with androgenic or anti-androgenic activity in castrated male rats. A decrease in the weight of androgen-dependent tissues in the presence of testosterone indicates anti-androgenic activity.
| Phthalate | Dose (mg/kg/day) | Ventral Prostate Weight | Seminal Vesicles Weight | Levator Ani/Bulbocavernosus (LABC) Muscle Weight | Reference |
| DEHP | ≥ 20 | Significantly decreased | - | - | |
| DEHP | > 100 | - | Significantly decreased | - | |
| DEHP | 500 | - | - | Decreased | |
| DEHP | 1000 | - | Significantly decreased | Significantly decreased | |
| DBP | ≥ 20 | Significantly decreased | - | - | |
| DBP | 250, 500, 1000 | No effect | No effect | No effect | |
| BBP | 1000 | No effect | No effect | Significantly inhibited | |
| DINP | > 20 | - | Significantly decreased | - | |
| DINP | 500 | - | - | Decreased | |
| DIDP | 500 | Significantly decreased | Significantly decreased | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Estrogen Receptor Transcriptional Activation Assay (OECD 455)
This assay identifies chemicals that bind to and activate the estrogen receptor (ER).
1. Cell Culture and Plating:
-
The hERα-HeLa-9903 cell line, which contains a stably transfected human ERα and a luciferase reporter gene, is used.
-
Cells are maintained in Eagle's Minimum Essential Medium (EMEM) without phenol red, supplemented with 10% dextran-coated-charcoal-treated fetal bovine serum (DCC-FBS) in a 5% CO2 incubator at 37°C.
-
Cells are plated in 96-well plates at a density of 1 x 10⁴ cells/well and pre-incubated for 3 hours.
2. Chemical Exposure:
-
Test chemicals are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.
-
Cells are exposed to a range of concentrations of the test chemical for 24 hours. A positive control (e.g., 17β-estradiol) and a vehicle control are included on each plate.
3. Luciferase Assay:
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
4. Data Analysis:
-
The results are expressed as a fold induction over the vehicle control. EC50 values are calculated from the concentration-response curves.
In Vivo Uterotrophic Bioassay in Rodents (OECD 440)
This bioassay assesses the estrogenic activity of a chemical by measuring the increase in uterine weight in female rodents.
1. Animal Model:
-
Immature female rats (around 21 days old) are used. This model has a non-functional hypothalamic-pituitary-ovarian axis, leading to low endogenous estrogen levels and a sensitive response.
2. Administration of Test Substance:
-
The test chemical is administered daily for three consecutive days by oral gavage or subcutaneous injection.
-
At least two dose groups are used, along with a positive control (e.g., ethinyl estradiol) and a vehicle control group. Each group should contain at least 6 animals.
3. Necropsy and Uterine Weight Measurement:
-
Approximately 24 hours after the last dose, the animals are euthanized.
-
The uterus is excised, trimmed of fat, and weighed (wet weight). The uterus is then blotted to remove luminal fluid and weighed again (blotted weight).
4. Data Analysis:
-
A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.
In Vivo Hershberger Bioassay in Rats (OECD 441)
This bioassay is used to identify chemicals with androgenic or anti-androgenic activity.
1. Animal Model:
-
Peripubertal male rats are castrated to remove the endogenous source of androgens.
2. Administration of Test Substance:
-
The test substance is administered daily for 10 consecutive days by oral gavage or subcutaneous injection.
-
For testing anti-androgenic activity, the test substance is co-administered with a reference androgen agonist, such as testosterone propionate (TP).
-
Typically, three dose groups are used for the test substance, along with a positive control (e.g., flutamide for anti-androgenicity) and a vehicle control. Each group should have a minimum of 6 animals.
3. Necropsy and Tissue Weight Measurement:
-
Approximately 24 hours after the last administration, the animals are necropsied.
-
Five androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
4. Data Analysis:
-
For anti-androgenic effects, a statistically significant decrease in the weights of at least two of the five target tissues in the groups receiving the test substance plus TP, compared to the group receiving TP alone, indicates a positive response.
In Vitro H295R Steroidogenesis Assay (OECD 456)
This in vitro assay screens for chemicals that affect the production of steroid hormones, such as testosterone and estradiol.
1. Cell Culture and Plating:
-
The human H295R adrenocortical carcinoma cell line is used as it expresses all the key enzymes for steroidogenesis.
-
Cells are seeded in 24-well plates and allowed to acclimate for 24 hours.
2. Chemical Exposure:
-
Cells are exposed to at least seven concentrations of the test chemical for 48 hours. Solvent and known inhibitors/inducers of hormone production are used as controls.
3. Hormone Measurement and Cell Viability:
-
After exposure, the culture medium is collected for hormone analysis (testosterone and 17β-estradiol) using methods like ELISA or LC-MS/MS.
-
Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.
4. Data Analysis:
-
Hormone concentrations are expressed as a fold change relative to the solvent control. The Lowest-Observed-Effect-Concentration (LOEC) is determined.
Signaling Pathways in Endocrine Disruption by Phthalates
Phthalates can disrupt endocrine function primarily by interacting with the estrogen and androgen signaling pathways.
Estrogen Receptor (ER) Signaling Pathway
Estrogenic compounds, including some phthalates, can bind to estrogen receptors (ERα and ERβ) in the cytoplasm. This binding triggers a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs). The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA. This interaction recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, leading to a physiological response.
Androgen Receptor (AR) Signaling Pathway
Anti-androgenic phthalates can interfere with the normal functioning of the androgen receptor (AR). Typically, androgens like testosterone diffuse into the cell and are converted to the more potent dihydrotestosterone (DHT). DHT binds to the AR in the cytoplasm, causing the dissociation of HSPs. The AR-DHT complex then moves to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of androgen-responsive genes. Anti-androgenic compounds can disrupt this process by acting as antagonists, binding to the AR without activating it, and preventing the binding of natural androgens.
References
A Comparative Guide to Diisononyl Phthalate (DINP) Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficiency of various methods for the extraction of Diisononyl phthalate (DINP), a commonly used plasticizer. The selection of an appropriate extraction technique is critical for accurate quantification in diverse matrices, ranging from consumer products and environmental samples to biological specimens. This document presents a summary of quantitative data, detailed experimental protocols for key methods, and a visual representation of a general extraction workflow to aid in methodological selection and implementation.
Data Presentation: Efficiency of DINP Extraction Methods
The efficiency of an extraction method is paramount for the reliable determination of DINP concentrations. The following table summarizes quantitative data from various studies, focusing on key performance indicators such as recovery rate and relative standard deviation (RSD). It is important to note that the presented data originates from different studies employing varied matrices and analytical conditions, which may influence the results.
| Extraction Method | Matrix | Solvent(s) | Recovery (%) | RSD (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Polymer Pellets | Dichloromethane | 99.7 | 3.32 | [1][2] |
| Polymer Pellets | Hexane | 62.3 | 15.61 | [1][2] | |
| Polymer Pellets | Toluene | 65.6 | 4.12 | [1] | |
| PVC and PP | Toluene/Hexane | >80 | <10 | ||
| Homogeneous-Ultrasonic Extraction | PVC Packaging | n-Hexane | 18-29% increase vs. UAE | Not Specified | |
| Soxhlet Extraction | Textiles | Hexane | 86.3 - 102.7 | <5 | |
| PVC | Dichloromethane | 94 (for DEHP) | Not Specified | ||
| Solid-Phase Extraction (SPE) | Drinking Water | Acetonitrile/Dichloromethane | 105.56 | 11.34 | |
| Supercritical Fluid Extraction (SFE) | PVC | Supercritical CO2 | >90 | Not Specified |
DEHP (Di(2-ethylhexyl) phthalate) is a structurally similar phthalate, and its recovery data is included for comparative purposes where DINP-specific data was not available in the cited study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are protocols for some of the key DINP extraction methods cited in the comparative data table.
1. Ultrasound-Assisted Extraction (UAE) of DINP from Polymer Materials
-
Sample Preparation: Polymer materials (e.g., plasticizer pellets) are cut into small pieces (approximately 2x2 mm) to increase the surface area for extraction.
-
Extraction Procedure:
-
Weigh 1 gram of the prepared polymer sample into a glass vial.
-
Add 10 mL of the extraction solvent (e.g., dichloromethane).
-
Place the vial in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes) at a controlled temperature.
-
After sonication, allow the mixture to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove any solid polymer particles.
-
The filtrate is then collected for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
-
2. Soxhlet Extraction of DINP from Textiles
-
Sample Preparation: A representative sample of the textile material is accurately weighed.
-
Extraction Procedure:
-
Place the textile sample into a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Add the extraction solvent (e.g., hexane) to a distillation flask connected to the extractor.
-
Heat the solvent to reflux. The solvent vapor travels up a distillation arm and condenses in a condenser, dripping down onto the sample in the thimble.
-
The chamber containing the sample slowly fills with the warm solvent. When the chamber is almost full, it is emptied by a siphon side arm, with the solvent returning to the distillation flask. This cycle is repeated for a set number of times or for a specific duration (e.g., 6 hours).
-
After extraction, the solvent in the flask contains the extracted DINP. The extract is then concentrated and prepared for analysis.
-
3. Automated Solid-Phase Extraction (SPE) of DINP from Drinking Water
-
Principle: This method utilizes a solid sorbent to adsorb the analyte of interest (DINP) from the liquid sample. The analyte is then eluted with a small volume of an appropriate solvent.
-
Automated SPE System: A system such as the Thermo Scientific™ Dionex™ AutoTrace™ 280 Solid-Phase Extraction instrument is used.
-
Procedure:
-
Conditioning: The SPE cartridge or disk (e.g., C18) is conditioned with the elution solvent followed by reagent water to activate the sorbent.
-
Sample Loading: A known volume of the water sample is passed through the conditioned SPE cartridge/disk. DINP is retained on the sorbent.
-
Washing: The sorbent is washed with a solvent that removes interferences but does not elute DINP.
-
Elution: DINP is eluted from the sorbent using a small volume of a strong solvent (e.g., a mixture of acetonitrile and dichloromethane).
-
The eluate is collected and is ready for analysis by GC-MS or other suitable analytical techniques.
-
4. Supercritical Fluid Extraction (SFE) of DINP from PVC
-
Principle: SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids have properties of both gases and liquids, allowing for efficient penetration into the sample matrix and effective dissolution of the analyte.
-
Instrumentation: A supercritical fluid extractor is required.
-
Procedure:
-
The PVC sample is placed in an extraction vessel.
-
Supercritical CO2 is pumped through the vessel at a controlled temperature and pressure (e.g., 90-100°C and >340 bar).
-
The supercritical fluid containing the dissolved DINP flows out of the extraction vessel and is depressurized.
-
Upon depressurization, the CO2 returns to a gaseous state, and its solvating power is lost, causing the DINP to precipitate and be collected in a trap.
-
The collected DINP is then dissolved in a suitable solvent for analysis.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound.
References
A Researcher's Guide to Certified Reference Materials for Diisononyl Phthalate (DINP) Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Diisononyl phthalate (DINP) is critical for safety assessments, quality control, and regulatory compliance. Certified Reference Materials (CRMs) are the cornerstone of analytical accuracy, providing a benchmark for method validation and ensuring the reliability of experimental data. This guide offers a comparative overview of available CRMs for DINP analysis, details relevant experimental protocols, and provides a logical framework for selecting the appropriate reference material for your analytical needs.
Comparison of Certified Reference Materials for this compound
| Supplier/Manufacturer | Product Name/Number | Description | Certified Value/Purity | Uncertainty | Format | Analytical Method for Certification |
| CPAChem | SB11710.250MG | This compound (mixture of branched chain isomers) | 99.9% | +/- 0.1% | Neat | GC/MS |
| NIST | SRM 2860 | Phthalates in Polyvinyl Chloride (PVC) | Level I and Level II nominal concentrations | See Certificate of Analysis | Solid (shredded PVC) | Thermal Desorption (TD)-GC/MS |
| Sigma-Aldrich (Merck) | 376663 | This compound | ≥99% ester content (mixture of C9 isomers) | Not specified | Neat (viscous liquid) | Not specified |
| LGC Standards (Dr. Ehrenstorfer) | DRE-C16173600 | This compound (mixture of branched chain isomers) | Not specified | Not specified | Neat | Not specified |
| FUJIFILM Wako | This compound Standard | for Analysis of Phthalic Acid Esters | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols for DINP Analysis
The accurate analysis of DINP relies on robust and validated experimental methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of phthalates due to its sensitivity and specificity.
Method 1: GC-MS/MS for the Determination of Plasticizers in Medical Infusion Sets
This method was developed for the quantitative determination of eight plasticizers, including DINP, in a complex matrix.
-
Sample Preparation: Solvent extraction with polymer dissolution is employed.
-
Instrumentation: Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).
-
Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Precursor Ion for DINP: m/z 293 is selected as the precursor ion, which is a confirmation ion that increases selectivity.[1]
-
Calibration: Calibration curves are typically generated in the range of 0.15 to 15 µg/g for DINP.[1]
-
Performance:
Method 2: GC-MS Analysis of Phthalates with Comparison of Stationary Phases
This study highlights the importance of the GC column stationary phase for the effective separation of phthalate isomers.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Unique Quantitation Ion for DINP: For unequivocal identification and quantification of DINP, the extracted ion m/z 293 is utilized, as many phthalates share a common base peak ion of m/z 149.
-
Column Selection: The study compared seven different stationary phases, with Rtx-440 and Rxi-XLB columns showing the best resolution for a complex mixture of phthalates.
-
Sample Preparation: Standards are dissolved and diluted in a suitable solvent such as methylene chloride.
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate a typical experimental workflow for DINP analysis and a logical approach to selecting a suitable CRM.
References
Unraveling the Connection: A Comparative Guide to Diisononyl Phthalate Levels in the Environment and Human Tissues
A comprehensive analysis of Diisononyl Phalate (DINP) levels across various environmental media and human tissues reveals a direct correlation between environmental exposure and internal dose. This guide provides researchers, scientists, and drug development professionals with a comparative overview of DINP concentrations, detailed experimental methodologies for its detection, and a visualization of its potential biological pathways.
Diisononyl phthalate (DINP) is a high-production-volume chemical primarily used as a plasticizer in a wide array of polyvinyl chloride (PVC) products, including flooring, toys, and food packaging materials.[1] Due to its widespread use and the fact that it is not chemically bound to the polymer matrix, DINP can leach into the environment, leading to ubiquitous human exposure.[2] Understanding the correlation between environmental DINP levels and the resulting concentrations in human tissues is crucial for assessing potential health risks and developing effective mitigation strategies.
Quantitative Data Summary
The following tables summarize the reported concentrations of DINP in various environmental media and its metabolites in human urine. It is important to note that for human biomonitoring, the oxidative metabolites of DINP, such as mono(carboxyisooctyl) phthalate (MCIOP), mono(oxoisononyl) phthalate (MOINP), and mono(hydroxyisononyl) phthalate (MHINP), are considered more reliable biomarkers of exposure than the parent compound or its primary metabolite, mono-isononyl phthalate (MINP), due to their higher detection frequencies and concentrations in urine.[3][4]
Table 1: this compound (DINP) Concentrations in Environmental Media
| Environmental Medium | Concentration Range | Geographic Location/Study | Citation |
| Indoor Dust | 1.2 - 2.0-fold higher GMs in high-concentration homes | Korea | [5] |
| Indoor Dust | Median: 140 µg/g (as part of a mixture) | USA | |
| Food | Up to 137 mg/L in contaminated beverages | Taiwan | |
| Drinking Water | Not typically monitored; potential for low ng/L levels | General | |
| Soil and Sediment | Expected to be a major sink for DINP | General | |
| Consumer Products | Up to 40% by weight in some PVC toys | Denmark |
Table 2: Urinary Concentrations of this compound (DINP) Metabolites in Human Populations
| Metabolite | Geometric Mean (GM) / Median Concentration | Population | Citation |
| ΣDEHP, ΣDiNP Metabolites | Correlated between mothers and children | Duisburg, Germany | |
| MCIOP | Median: 5.1 µg/L | USA (NHANES) | |
| MINP | Significantly higher in occupationally exposed workers (p=0.07) | Slovakia | |
| MNP and MCOP | Correlation coefficient of 0.75 between metabolites | Detroit, USA | |
| ΣDiNP Metabolites | 1.2- to 1.3-fold higher GMs with high dust exposure | Korea |
Correlation Between Environmental and Human Levels
Numerous studies have established a significant positive correlation between the concentration of DINP in indoor dust and the levels of its metabolites in the urine of residents. This suggests that ingestion and inhalation of contaminated dust are major pathways of human exposure. While food is also considered a primary source of exposure to high molecular weight phthalates like DINP, direct correlational studies linking specific food contamination to urinary metabolite levels are more complex to conduct due to the varied nature of diets. A fasting study demonstrated a rapid decline in the urinary levels of high molecular weight phthalate metabolites, including those of DINP, confirming diet as a significant exposure route.
Experimental Protocols
Accurate quantification of DINP and its metabolites is essential for assessing exposure and establishing correlations. The following are summaries of typical experimental protocols used for different sample matrices.
Analysis of DINP in Environmental Media (e.g., Indoor Dust, Food, Water)
1. Sample Preparation:
-
Indoor Dust: Dust samples are typically sieved to obtain a uniform particle size. A representative portion of the sieved dust is then extracted using an organic solvent such as a mixture of hexane and acetone. The extraction is often performed using techniques like Soxhlet extraction or ultrasonic agitation to ensure efficient recovery of the analytes.
-
Food: Food samples are homogenized, and a subsample is extracted with an appropriate solvent. For fatty foods, a lipid removal step (e.g., gel permeation chromatography or solid-phase extraction) may be necessary to reduce matrix interference.
-
Water: Water samples are typically filtered to remove particulate matter. The phthalates are then extracted from the water using solid-phase extraction (SPE) with a C18 or similar sorbent. The analytes are subsequently eluted with an organic solvent.
2. Instrumental Analysis (GC-MS or LC-MS/MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): The extract is concentrated and injected into a gas chromatograph. The separation of DINP isomers is achieved on a capillary column (e.g., DB-5ms). The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of DINP.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is increasingly used for the analysis of phthalates in complex matrices. The separation is performed on a C18 reversed-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.
Analysis of DINP Metabolites in Human Urine
1. Sample Preparation:
-
Urine samples are first subjected to enzymatic deconjugation using β-glucuronidase to hydrolyze the glucuronidated metabolites back to their free form.
-
Following deconjugation, the sample is acidified, and the metabolites are extracted using solid-phase extraction (SPE). The SPE cartridge is then washed to remove interferences, and the metabolites are eluted with an organic solvent.
2. Instrumental Analysis (LC-MS/MS):
-
The analysis of DINP metabolites is almost exclusively performed using LC-MS/MS due to the polar nature of the metabolites and the complexity of the urine matrix.
-
The separation is achieved on a C18 column with a gradient elution program. The mass spectrometer is operated in MRM mode, monitoring specific precursor-to-product ion transitions for each metabolite. Isotope-labeled internal standards are used to ensure accurate quantification.
Visualization of Exposure and Biological Pathway
The following diagrams illustrate the primary exposure pathways of DINP and a simplified representation of its potential endocrine-disrupting signaling pathway.
Caption: Primary pathways of human exposure to DINP from environmental sources.
Caption: Potential mechanism of DINP-induced endocrine disruption via nuclear receptors.
Conclusion
The evidence strongly indicates a correlation between the levels of this compound in the environment, particularly in indoor dust and food, and the internal dose in humans, as measured by urinary metabolites. This guide provides a foundational understanding of this relationship, supported by quantitative data and detailed analytical methodologies. The visualization of exposure pathways and potential biological mechanisms offers a framework for further research into the health implications of DINP exposure. Continuous monitoring of DINP in both environmental and human samples is essential for public health protection and the development of informed regulatory policies.
References
- 1. EPA Mandates Pollution Reporting for Widely Used Toxic Phthalate Chemical - Earthjustice [earthjustice.org]
- 2. Long-term exposure to di(2-ethylhexyl) phthalate, this compound, and a mixture of phthalates alters estrous cyclicity and/or impairs gestational index and birth rate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Biological Monitoring of this compound and Diisodecyl Phthalate: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human biological monitoring of this compound and diisodecyl phthalate: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Neurotoxic Landscape of Phthalates: A Comparative Guide Using Zebrafish Embryos
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the neurotoxic effects of various phthalates on zebrafish embryos, supported by experimental data and detailed methodologies. Zebrafish, with their rapid development and genetic tractability, have emerged as a powerful in vivo model for assessing the neurodevelopmental impact of these ubiquitous environmental contaminants.
Phthalates, a class of synthetic chemicals used to enhance the flexibility and durability of plastics, are widespread in the environment and have raised significant concerns due to their potential endocrine-disrupting and neurotoxic properties. This guide synthesizes findings from recent studies to provide a comparative analysis of the neurotoxicity of several commonly used phthalates, including Dimethyl Phthalate (DMP), Diethyl Phthalate (DEP), Benzyl Butyl Phthalate (BBzP), Di-2-ethylhexyl Phthalate (DEHP), Di-n-octyl Phthalate (DnOP), and Diisononyl Phthalate (DiNP).
Comparative Neurotoxicity Profile
The neurotoxic potential of phthalates varies significantly depending on their chemical structure. Studies utilizing zebrafish embryos have demonstrated a range of adverse effects, from developmental abnormalities and altered locomotor behavior to specific impacts on neuronal development and neurotransmitter systems.
Key Findings:
-
Behavioral Alterations: Exposure to BBzP, DEHP, and DiNP has been shown to significantly affect the locomotor activities of larval zebrafish, while DMP, DEP, and DnOP exhibited no such alterations in some studies.[1][2][3][4] For instance, BBzP and DiNP exposure led to hypoactivity in the light phase, suggesting potential damage to the visual system.[4]
-
Neuronal Development: A reduction in the expression of HuC/D, a pan-neuronal marker, was observed in zebrafish exposed to BBzP, DEHP, and DiNP, indicating a general impact on neuronal differentiation. Furthermore, specific neuronal populations were differentially affected. For example, the expression of markers for oligodendrocytes (sox10) and myelin basic protein (mbp) was reduced by BBzP and DiNP.
-
Neurotransmitter System Disruption: Different phthalates appear to interfere with specific neurotransmitter systems. DiNP exposure upregulated acetylcholine esterase (ache) and dopamine receptor D1b (drd1b) expression. Conversely, DEHP exposure led to an upregulation of ache and a downregulation of drd1b. BBzP exposure suppressed the expression of tyrosine hydroxylase (th), a key enzyme in dopamine synthesis.
-
Developmental Toxicity: While some phthalates like DMP and DEP showed lethal effects at high concentrations, others like DEHP, DnOP, and DiNP did not cause mortality even at the highest tested concentrations in one study. However, other research has reported increased mortality rates in DEHP-exposed zebrafish embryos. Malformations such as tail curvature, spinal curvature, yolk sac edema, and pericardial edema have been observed with DMP exposure.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on the neurotoxicity of different phthalates in zebrafish embryos.
Table 1: Effects of Phthalates on Locomotor Activity in Zebrafish Larvae
| Phthalate | Concentration Range Tested (µg/L) | Observed Effect on Locomotor Activity |
| DMP | 0.5 - 100,000 | No significant alterations |
| DEP | 0.5 - 100,000 | No significant alterations |
| BBzP | 0.5 - 10,000 | Increased activity in the dark phase, decreased activity in the light phase |
| DEHP | 0.5 - 10,000 | Decreased activity in the dark phase |
| DnOP | 0.5 - 100,000 | No significant alterations |
| DiNP | 0.5 - 10,000 | Decreased activity in the light phase |
Table 2: Effects of Phthalates on Neuronal Marker Expression in Transgenic Zebrafish Embryos
| Phthalate | Transgenic Line | Effect on Fluorescence Intensity |
| BBzP | Tg(HuC:eGFP) | Reduced |
| Tg(sox10:eGFP) | Reduced | |
| Tg(mbp:GFP) | No significant change | |
| DEHP | Tg(HuC:eGFP) | Reduced |
| Tg(sox10:eGFP) | No significant change | |
| Tg(mbp:GFP) | No significant change | |
| DiNP | Tg(HuC:eGFP) | Reduced |
| Tg(sox10:eGFP) | Reduced | |
| Tg(mbp:GFP) | Reduced | |
| DMP | Tg(elavl3:EGFP) | Decreased at 50 mg/L |
Table 3: Effects of Phthalates on Neurotransmitter-Related Gene Expression
| Phthalate | Gene | Effect on mRNA Expression |
| DEHP | ache | Upregulated |
| drd1b | Downregulated | |
| DiNP | ache | Upregulated |
| drd1b | Upregulated | |
| BBzP | th | Suppressed |
| DMP | gap43, mbp, α1-tubulin, syn2a | Downregulated |
| DBP & DEP | gap43, elavl3, gfap, mbp, α1-tubulin, ngn1 | Upregulated |
Experimental Protocols
Zebrafish Embryo Maintenance and Phthalate Exposure
-
Animal Husbandry: Wild-type or transgenic zebrafish (e.g., Tg(HuC:eGFP), Tg(sox10:eGFP), Tg(mbp:GFP)) are maintained under standard laboratory conditions (28.5°C, 14:10 light:dark cycle).
-
Embryo Collection and Staging: Embryos are collected after natural spawning and staged according to established morphological criteria. Healthy, fertilized embryos at the blastula stage (2-4 hours post-fertilization, hpf) are selected for experiments.
-
Exposure Solutions: Stock solutions of individual phthalates are prepared in a solvent such as dimethyl sulfoxide (DMSO). Test solutions are prepared by diluting the stock solution in embryo medium (e.g., E2 medium) to the desired concentrations. The final DMSO concentration is kept constant across all groups, including the control group (typically ≤ 0.01%).
-
Exposure Paradigm: Embryos are individually placed in wells of a multi-well plate (e.g., 96-well plate) containing the test solution. The exposure is typically initiated at 2-4 hpf and continues until the desired developmental stage for analysis (e.g., 120 hpf for behavioral assays). The test solutions are partially renewed daily to maintain the chemical concentration.
Locomotor Activity Assay
-
Acclimation: At 5 days post-fertilization (dpf), individual larvae are transferred to a new multi-well plate with fresh test solution and allowed to acclimate for a defined period.
-
Behavioral Recording: The plate is placed in an automated video tracking system (e.g., DanioVision). The locomotor activity of the larvae is recorded under alternating light and dark conditions. A typical protocol includes a sequence of light and dark phases (e.g., 10 minutes light, 10 minutes dark, repeated).
-
Data Analysis: The video tracking software analyzes various behavioral parameters, including total distance moved, velocity, and time spent in different activity states (e.g., freezing, bursting, cruising). Statistical analysis is performed to compare the behavioral profiles of phthalate-exposed groups to the control group.
Analysis of Transgenic Zebrafish Lines
-
Live Imaging: At specific developmental stages (e.g., 72 or 96 hpf), anesthetized transgenic embryos are mounted in a suitable medium (e.g., low-melting-point agarose) for imaging.
-
Fluorescence Microscopy: The expression of the fluorescent reporter protein (e.g., eGFP) in specific neuronal populations is visualized using a fluorescence microscope or a confocal microscope.
-
Image Analysis: The fluorescence intensity in the region of interest (e.g., the brain or specific neuronal clusters) is quantified using image analysis software (e.g., ImageJ). The data from exposed groups are compared to the control group to determine any changes in neuronal development.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from a pool of zebrafish embryos at the desired developmental stage using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The expression levels of target genes (e.g., ache, th, drd1b) are quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression of a housekeeping gene (e.g., β-actin) is used for normalization.
-
Data Analysis: The relative expression of the target genes in the phthalate-exposed groups is calculated and compared to the control group using the ΔΔCt method.
Visualizations
Caption: Experimental workflow for assessing phthalate neurotoxicity in zebrafish.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of Neurotoxicity of Six Phthalates in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 4. Comparative Analysis of Neurotoxicity of Six Phthalates in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the Optimal SPE Cartridge for Diisononyl Phthalate Analysis: A Comparative Guide
The accurate quantification of Diisononyl phthalate (DINP), a widely used plasticizer and potential endocrine disruptor, is crucial in environmental monitoring and food safety analysis. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for DINP analysis, offering concentration and purification of the analyte from complex matrices. The choice of SPE sorbent is a critical factor influencing recovery, reproducibility, and sensitivity. This guide provides a comparative assessment of different SPE cartridges for DINP analysis, supported by experimental data to aid researchers in selecting the most appropriate cartridge for their needs.
Performance Comparison of SPE Sorbents
The selection of an SPE sorbent for DINP analysis primarily revolves around reversed-phase and polymeric materials. Octadecyl-bonded silica (C18) is a traditional choice, while polymeric sorbents with a hydrophilic-lipophilic balance (HLB) have gained prominence for their versatile retention characteristics.
A comparative study evaluating various SPE cartridges for phthalate extraction has shown that the choice of sorbent significantly impacts recovery rates. While C18 cartridges can provide satisfactory results, polymeric sorbents often exhibit superior performance for a broader range of phthalates. For instance, studies have shown that for many phthalates, polymeric sorbents like Oasis HLB can offer enhanced retention and recovery compared to C18.[1]
The following table summarizes the performance of different SPE cartridges for the recovery of this compound based on available experimental data.
| SPE Cartridge Type | Sorbent Chemistry | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Automated SPE Cartridge | Not Specified | Low and Poor Reproducibility | High | Not Reported | [2] |
| Sep-Pak C18 | Octadecyl-bonded silica (C18) | Good | < 7.1% | LOQ: 0.01 µg/mL | [3] |
| Strata C18-E | Octadecyl-bonded silica (C18) | Moderate | Not Reported | Not Reported | [3] |
| Bond Elute Plexa | Polymeric | Moderate | Not Reported | Not Reported | [3] |
| Strata–X | Polymeric | Moderate | Not Reported | Not Reported |
Note: The performance data is compiled from different studies and may have been generated under varying experimental conditions. Direct comparison should be made with caution.
Experimental Workflow and Methodologies
A generalized workflow for the solid-phase extraction of this compound is depicted in the following diagram. This process typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the target analyte.
General experimental workflow for the Solid-Phase Extraction of this compound.
Detailed Experimental Protocols
Below are generalized experimental protocols for DINP extraction using C18 and polymeric SPE cartridges. These protocols are based on common methodologies found in the literature and may require optimization for specific sample matrices and analytical instrumentation.
Protocol 1: this compound Extraction using C18 SPE Cartridges
This protocol is suitable for silica-based C18 cartridges such as Sep-Pak C18.
-
Cartridge Conditioning:
-
Flush the C18 cartridge sequentially with 5 mL of ethyl acetate, followed by 5 mL of methanol. Do not allow the cartridge to dry.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed remains submerged.
-
-
Sample Loading:
-
Acidify the aqueous sample (e.g., 250 mL) to a pH of approximately 5.0.
-
Load the pre-treated sample onto the conditioned cartridge at a consistent flow rate of about 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Dry the cartridge thoroughly under a vacuum for at least 30 minutes to remove residual water.
-
-
Elution:
-
Elute the retained DINP from the cartridge using 5-10 mL of a suitable organic solvent or mixture, such as ethyl acetate or a 1:1 mixture of ethyl acetate and dichloromethane.
-
-
Post-Elution Processing:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of a solvent compatible with the analytical instrument (e.g., hexane for GC-MS).
-
Protocol 2: this compound Extraction using Polymeric (HLB) SPE Cartridges
This protocol is applicable to hydrophilic-lipophilic balanced polymeric cartridges like Oasis HLB.
-
Cartridge Conditioning:
-
Flush the HLB cartridge with 5 mL of methanol.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 5 mL of deionized water. The water-wettable nature of HLB sorbents makes this step robust, and they are less prone to drying out.
-
-
Sample Loading:
-
Load the sample (pH adjusted if necessary, though HLB is stable over a wide pH range) onto the cartridge at a controlled flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
-
Elution:
-
Elute DINP with a small volume (e.g., 2-5 mL) of a strong organic solvent such as acetonitrile or methanol.
-
-
Post-Elution Processing:
-
If necessary, evaporate the eluate and reconstitute in a solvent suitable for the subsequent chromatographic analysis.
-
Conclusion
The selection of an appropriate SPE cartridge is a critical step in the analytical workflow for this compound determination. Experimental data suggests that while traditional C18 sorbents can yield good results, polymeric sorbents with a hydrophilic-lipophilic balance, such as Oasis HLB, may offer superior and more robust performance for a wider range of phthalates. However, for specific applications focusing on less polar phthalates like DINP, C18 sorbents remain a viable and effective option. Researchers should carefully consider the specific phthalates of interest and the complexity of their sample matrix when selecting an SPE sorbent and should validate the chosen method to ensure data quality and reproducibility.
References
A Comparative Guide to the Simultaneous Determination of Multiple Phthalates: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phthalates is of paramount importance due to their potential as endocrine disruptors and their prevalence in a wide array of consumer and industrial products. This guide provides an objective comparison of two of the most powerful and widely used analytical techniques for the simultaneous determination of multiple phthalates: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by experimental data to assist in selecting the most suitable method for specific analytical needs.
At a Glance: GC-MS vs. LC-MS/MS for Phthalate Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Sensitivity | Good, with detection limits typically in the parts-per-billion (ppb) range. GC-MS/MS offers higher sensitivity. | Generally higher sensitivity, especially with tandem MS (LC-MS/MS), capable of reaching parts-per-trillion (ppt) levels.[1] |
| Chromatographic Resolution | Often provides better chromatographic resolution for separating phthalate isomers. | Resolution can be a limiting factor for complex mixtures of phthalate isomers, though advanced column chemistries are improving performance. |
| Sample Preparation | Frequently requires extraction and sometimes derivatization to increase volatility. | Can often utilize simpler "dilute-and-shoot" methods, but is more susceptible to matrix effects. |
| Matrix Effects | Less prone to ion suppression or enhancement. | More susceptible to matrix effects which can impact accuracy and precision. |
| Compound Suitability | Ideal for volatile and semi-volatile phthalates. | Suitable for a broader range of phthalates, including less volatile and thermally labile ones. |
Quantitative Performance Data
The validation of analytical methods is crucial for ensuring the reliability of results. The following tables summarize key performance indicators from various studies, offering a quantitative comparison between GC-MS and LC-MS/MS for the analysis of common phthalates.
Table 1: Performance Data for GC-MS Methods
| Phthalate | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD, %) | Matrix |
| DMP | >0.99 | 3.3[2] | 10[2] | 72.9 - 124.9[2] | <3.3[2] | Food Samples |
| DEP | >0.99 | 3.3 | 10 | 72.9 - 124.9 | <3.3 | Food Samples |
| DBP | >0.99 | 3.3 | 10 | 72.9 - 124.9 | <3.3 | Food Samples |
| BBP | >0.99 | 3.3 | 10 | 72.9 - 124.9 | <3.3 | Food Samples |
| DEHP | >0.99 | 3.3 | 10 | 72.9 - 124.9 | <3.3 | Food Samples |
| DNOP | >0.99 | 3.3 | 10 | 72.9 - 124.9 | <3.3 | Food Samples |
| Multiple Phthalates | >0.999 | - | 54.1 - 76.3 ng/g | 91.8 - 122 | 1.8 - 17.8 | Medical Infusion Sets |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Table 2: Performance Data for LC-MS/MS Methods
| Phthalate Metabolite/Phthalate | Linearity (R²) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD, %) | Matrix |
| MMP | - | 0.3 | Within 15% | Within 15% | Human Urine |
| MEP | - | 0.3 | Within 15% | Within 15% | Human Urine |
| MBP | - | 1 | Within 15% | Within 15% | Human Urine |
| MBzP | - | 0.3 | Within 15% | Within 15% | Human Urine |
| MEHP | - | 1 | Within 15% | Within 15% | Human Urine |
| Multiple Phthalate Metabolites | - | 0.02 - 1 µg/L | 74.3 - 117.5 | <10 | Human Urine |
| 10 Phthalates | >0.99 | 0.125 - 5 pg/µL (LLOD) | 85 - 115 | <15 | - |
LOQ: Limit of Quantification, RSD: Relative Standard Deviation, LLOD: Lower Limit of Detection
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of phthalates in a given sample.
Caption: General experimental workflow for phthalate analysis.
Detailed Experimental Protocols
Reproducible and reliable results are contingent on detailed and robust experimental protocols. Below are representative methodologies for both GC-MS and LC-MS/MS analysis of phthalates.
GC-MS Protocol for Phthalates in Food Samples
This protocol is a generalized procedure based on common practices.
-
Sample Preparation (Liquid-Liquid Extraction):
-
For liquid samples (e.g., beverages), take a 10 mL aliquot. For solid samples (e.g., cereals), weigh 1 g of homogenized sample.
-
Add 10 mL of n-hexane to the sample.
-
Vortex or sonicate the mixture for 20 minutes to extract the phthalates.
-
Centrifuge the mixture and collect the n-hexane (upper) layer.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
-
GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890A GC System or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 220 °C, hold for 2 min.
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for quantification and confirmation should be selected for each target phthalate (e.g., m/z 149 is a common fragment).
-
LC-MS/MS Protocol for Phthalate Metabolites in Urine
This protocol is a representative procedure for the analysis of phthalate metabolites.
-
Sample Preparation (Solid-Phase Extraction):
-
Take 1 mL of urine and add an internal standard solution.
-
Perform enzymatic hydrolysis using β-glucuronidase to deconjugate the metabolites.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the phthalate metabolites with an appropriate solvent like acetonitrile or methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Instrumental Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
-
Gradient Elution:
-
Start with 10% B, hold for 0.5 min.
-
Increase to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to initial conditions and equilibrate for 3 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Source Parameters: Optimized for specific instrument (e.g., curtain gas, ion spray voltage, temperature).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions for each analyte and internal standard must be optimized for maximum sensitivity and specificity.
-
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the simultaneous determination of multiple phthalates. GC-MS is often favored for its high resolving power and robustness, particularly for volatile and semi-volatile phthalates in less complex matrices. Conversely, LC-MS/MS provides superior sensitivity for a broader range of phthalates, including those that are less volatile or thermally labile, and can often be employed with simpler sample preparation protocols. The choice between these two techniques should be guided by the specific analytical requirements, including the target analytes, the sample matrix, the required sensitivity, and available instrumentation. For comprehensive and confirmatory analysis, the use of both techniques can provide the highest level of confidence in the analytical data.
References
Safety Operating Guide
Proper Disposal of Diisononyl Phthalate (DINP): A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of diisononyl phthalate (DINP), a common plasticizer. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following guidelines are intended for researchers, scientists, and drug development professionals who handle DINP.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. The U.S. Environmental Protection Agency (EPA) has identified DINP as a chemical that presents an unreasonable risk to human health, causing developmental toxicity, liver and kidney toxicity, and potential reproductive harm.[1][2][3][4]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling DINP waste.[5] This includes:
-
Eye Protection: Safety glasses with side-shields or goggles conforming to government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Chemical-resistant gloves (inspect before use).
-
Body Protection: An impervious lab coat or clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If vapors or mists are generated, use a suitable respirator.
**Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste management company.
Step 1: Waste Collection and Storage
-
Collect waste DINP, including any contaminated materials, in a suitable, closed, and properly labeled container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, and bases.
-
Ensure the container is tightly sealed to prevent leaks or spills.
Step 2: Engage a Licensed Disposal Service
-
Contact a licensed professional waste disposal company to handle the transport and final disposal of the DINP waste.
-
Do not attempt to dispose of DINP through standard laboratory or municipal waste streams.
Step 3: Preferred Disposal Method - Incineration
-
The standard and recommended procedure for DINP disposal is incineration.
-
The waste material is typically dissolved or mixed with a combustible solvent and then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.
Step 4: Disposal of Contaminated Materials
-
Dispose of contaminated packaging, absorbent materials, and PPE as unused product, following the same hazardous waste protocol.
-
Empty containers may retain product residue and should be treated as hazardous waste.
Accidental Spill Management
In the event of a spill, immediate action is required to contain the material and prevent environmental contamination.
-
Ensure Safety: Evacuate unnecessary personnel and ensure adequate ventilation. Wear the appropriate PPE.
-
Prevent Spread: Do not allow the product to enter drains, sewers, waterways, or soil. Cover drains if necessary.
-
Contain and Absorb: Contain the spill using an inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.
-
Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.
-
Clean Area: Decontaminate the affected area. Surfaces can be cleaned by scrubbing with alcohol.
Chemical and Physical Properties Relevant to Disposal
The following table summarizes key properties of DINP that inform its safe handling and disposal procedures.
| Property | Value | Implication for Disposal |
| Physical State | Liquid | Spills can spread easily; requires containment. |
| Flammability | Combustible Liquid | Material may burn but does not ignite readily. Keep away from heat and ignition sources. |
| Flash Point | Approximately 200 °C (392 °F) | Requires preheating before ignition can occur. |
| Water Solubility | Practically insoluble | Will not mix with water; can contaminate waterways and persist in sediment. |
| Reactivity | Stable under normal conditions | Incompatible with strong oxidizing agents, acids, and bases. |
DINP Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound (DINP) waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diisononyl Phthalate
Essential guidance for the safe handling and disposal of Diisononyl phthalate (DINP) in a laboratory setting, ensuring the protection of researchers and the integrity of their work.
This compound (DINP) is a commonly used plasticizer that necessitates careful handling due to its potential health risks. For researchers, scientists, and drug development professionals, understanding and implementing robust safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
High levels of exposure to DINP have been linked to developmental toxicity, liver harm, and cancer.[1] The U.S. Environmental Protection Agency (EPA) has identified that workplace exposure can pose an unreasonable risk to health.[1] Animal studies have indicated that DINP can affect unborn babies and may cause cancer.[2] Therefore, adherence to strict safety measures is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimize exposure to DINP. The following recommendations are based on established safety guidelines and data for similar chemical compounds.
Eye and Face Protection:
-
Standard Laboratory Use: Safety glasses with side-shields that conform to EN166 standards are required to protect against splashes.[3]
-
Splash Hazard: In situations where there is a potential for splashing, such as during transfers of the liquid, chemical safety goggles should be worn.[4] For more extensive potential contact, a face shield used in conjunction with goggles offers a higher level of protection. An eyewash station should be readily accessible.
Skin Protection:
-
Gloves: Impervious gloves are recommended for handling DINP. While specific breakthrough time data for DINP is limited, information for structurally similar phthalates, such as Dioctyl Phthalate (DOP) and Dibutyl Phthalate (DBP), provides a strong basis for glove selection. Nitrile and Neoprene gloves are cited as having good chemical resistance to various phthalates. Always inspect gloves for any signs of degradation or perforation before use. After handling, gloves should be removed using the proper technique to avoid skin contact and disposed of in accordance with laboratory waste procedures.
-
Protective Clothing: A laboratory coat is essential to prevent contamination of personal clothing. For tasks with a higher risk of splashes or significant contact, impervious protective clothing, such as a chemically resistant apron or coveralls, should be worn.
Respiratory Protection:
-
Well-Ventilated Areas: Under normal laboratory conditions with adequate ventilation, such as working in a chemical fume hood, respiratory protection is typically not required.
-
Inadequate Ventilation or Aerosol Generation: In situations where ventilation is poor, or when there is a potential for generating vapors or mists, a NIOSH-approved respirator is necessary. The appropriate respirator type will depend on the concentration of airborne DINP.
The following table summarizes the recommended PPE for handling this compound:
| Protection Type | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. | Provides good chemical resistance against various phthalates. Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Recommended when handling the powder form, especially if there is a potential for generating dust. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow for handling DINP is crucial for maintaining a safe laboratory environment.
Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.
-
Ensure Proper Ventilation: All handling of DINP should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, particularly when there is a risk of vapor or aerosol formation.
-
Assemble PPE: Don the appropriate personal protective equipment as outlined in the previous section.
Handling
-
Avoid Direct Contact: Take care to avoid direct contact with skin and eyes.
-
Prevent Aerosolization: When transferring or manipulating DINP, do so in a manner that minimizes the generation of mists or vapors.
-
Keep Containers Closed: When not in use, ensure that the container holding DINP is tightly closed to prevent the release of vapors.
Decontamination
-
Work Surfaces: In the event of a spill, absorb the liquid with an inert material such as dry sand or earth. The contaminated absorbent material should then be placed in a sealed, labeled container for proper disposal. The spill area should be cleaned with a detergent and water solution.
-
Personal Decontamination: If skin contact occurs, immediately wash the affected area with soap and plenty of water. If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists. Contaminated clothing should be removed and laundered before reuse.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of DINP and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
Chemical Waste
-
Unused Product: Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations. Do not pour DINP down the drain.
-
Contaminated Materials: All materials that have come into contact with DINP, including used gloves, absorbent materials from spills, and disposable labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Container Disposal
-
Empty Containers: Empty containers may retain product residue. They should be handled as hazardous waste and disposed of according to institutional and regulatory guidelines. Do not reuse empty containers for other purposes.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling DINP in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
